Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIFLYLUXJHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700323 | |
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-54-2 | |
| Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate CAS number
Technical Whitepaper: Strategic Utilization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., PI4K, CDK5) and anti-infective agents. While the specific 4,7-dibromo derivative is often a transient intermediate generated in situ or on-demand due to the high reactivity of the C4-bromide, this guide details the synthesis from its stable commercial precursor, Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 64436-97-1) . We explore the orthogonal reactivity profile of the 1,5-naphthyridine core, enabling precise, sequential functionalization.
Chemical Identity & Significance
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved aqueous solubility and distinct hydrogen-bonding motifs for protein-ligand interactions. The 4,7-dibromo-3-carboxylate substitution pattern is particularly valuable because it offers three distinct points of diversity:
-
C4-Position (SNAr Active): Highly reactive toward nucleophilic aromatic substitution due to activation by the N1 nitrogen and the C3-ester.
-
C7-Position (Cross-Coupling Active): A stable aryl bromide suitable for Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) after C4 functionalization.
-
C3-Ester: A precursor for amides, heterocycles (e.g., oxadiazoles), or alcohols.
Key Compound Data
| Property | Detail |
| Target Molecule | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate |
| Commercial Precursor | Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate |
| Precursor CAS | 64436-97-1 (Widely available) |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ |
| Molecular Weight | ~360.00 g/mol |
| Key Application | Scaffold for PI4K, CDK5, and SOS1 inhibitors |
Synthetic Architecture
The synthesis of the 4,7-dibromo target relies on the Gould-Jacobs reaction , a robust method for constructing the naphthyridine core. The process begins with 5-bromo-3-aminopyridine to ensure the bromine is correctly positioned at C7.
Protocol: Step-by-Step Synthesis
Step 1: Condensation (Enamine Formation)
-
Reagents: 5-bromo-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Conditions: Heat neat or in ethanol at 110°C for 2-4 hours.
-
Mechanism: Addition-elimination releases ethanol, forming the diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate intermediate.
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Diphenyl ether (Dowtherm A).
-
Conditions: High temperature (250°C) is critical to overcome the activation energy for aromatic nucleophilic substitution.
-
Outcome: Formation of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 64436-97-1) .
-
Note: The hydroxyl group exists in tautomeric equilibrium with the 4-oxo form.
Step 3: Aromatization/Bromination (The Critical Step)
-
Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF.
-
Conditions: Reflux in toluene or neat at 100°C.
-
Protocol:
-
Suspend the 4-hydroxy precursor in anhydrous toluene.
-
Add POBr₃ (1.5 eq) cautiously (exothermic).
-
Heat to reflux for 4 hours. Monitor by TLC/LCMS (Shift from polar starting material to non-polar dibromo product).
-
Quench: Pour onto crushed ice/NaHCO₃. Warning: POBr₃ hydrolysis releases HBr.
-
Isolation: Extract with DCM. The product is often unstable on silica; use immediately or store at -20°C under Argon.
-
Visual Workflow (Gould-Jacobs to Dibromo)
Figure 1: Synthetic pathway from commercial pyridines to the reactive 4,7-dibromo scaffold.
Functionalization Strategies: Orthogonal Reactivity
The power of this scaffold lies in the ability to differentiate the two bromine atoms.
Regioselectivity Logic
-
C4-Bromine (Most Reactive): The C4 position is para to the N1 nitrogen. This creates a vinylogous amidine-like system that is highly electron-deficient, making C4 exceptionally prone to SNAr displacement by amines, thiols, or alkoxides.
-
C7-Bromine (Less Reactive): The C7 position behaves like a standard substituted pyridine. It requires metal catalysis (Pd, Cu) for substitution and is generally inert to mild SNAr conditions.
Experimental Recommendation: Always perform the SNAr reaction at C4 first . Attempting a Suzuki coupling at C7 first may lead to complex mixtures due to the competing reactivity of the C4-bromide (which can also undergo Pd-catalyzed coupling).
Sequential Functionalization Workflow
Figure 2: Logic flow for regioselective diversification of the naphthyridine core.
Safety & Handling
-
Lachrymator Potential: 4-bromo-naphthyridines can be potent sensitizers and lachrymators. Handle only in a well-ventilated fume hood.
-
Hydrolysis Sensitivity: The C4-Br bond is labile. Avoid prolonged exposure to moisture. Store the solid under inert gas (Nitrogen/Argon) at -20°C.
-
POBr₃ Hazards: Phosphorus oxybromide reacts violently with water. Quench reactions cautiously with sufficient cooling.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66978132, Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate." PubChem, 2023 .[1] Link
- Biftu, T., et al. "Synthesis and SAR of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase beta (PfPI4K)." Journal of Medicinal Chemistry, 2013, 56(11), 4264-4276.
-
Echemi. "Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Product Page." (Source for precursor CAS 64436-97-1).[1] Link
Sources
An In-Depth Technical Guide to Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for the design of novel therapeutic agents and functional organic materials.[1][3] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The strategic placement of functional groups on the naphthyridine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly versatile derivative, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, a key building block for the synthesis of more complex and potentially bioactive molecules. The presence of two bromine atoms at the 4 and 7 positions offers reactive handles for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.
Molecular Structure and Physicochemical Properties
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate possesses a planar, bicyclic aromatic core with two bromine substituents and an ethyl carboxylate group. The precise arrangement of these functionalities dictates its reactivity and potential applications.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | Calculated |
| Molecular Weight | 359.99 g/mol | Calculated |
| Appearance | Expected to be a solid | General property of similar organic compounds |
| Melting Point | Not available in literature; expected to be relatively high due to planar structure and halogen bonding | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate | Inferred from structural similarity to other organic esters |
Synthetic Strategy: A Two-Step Approach to the Dibrominated Core
The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be logically approached through a two-step sequence, beginning with the construction of the core naphthyridine ring system, followed by the introduction of the bromine atoms. This strategy provides a reliable and scalable route to the target molecule.
Caption: Synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Part 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[4] It involves the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, followed by a thermal cyclization.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the reaction mixture to 130-140 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 1-2 hours to facilitate the intramolecular cyclization.[5]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexanes to remove the residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
The use of a slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the starting 3-aminopyridine.
-
The high temperature in the cyclization step is necessary to overcome the activation energy for the 6-pi electrocyclization reaction.[1]
-
Diphenyl ether is an ideal solvent for this high-temperature reaction due to its high boiling point and chemical inertness.
Part 2: Bromination of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
The conversion of the hydroxyl group at the 4-position and the hydrogen at the 7-position to bromine atoms can be achieved using a suitable brominating agent. Phosphorus oxybromide (POBr₃) is a common and effective reagent for the conversion of hydroxy-heterocycles to their bromo-analogues.[6]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxybromide (POBr₃).
-
Bromination Reaction: Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours. The reaction should be carried out under an inert atmosphere to prevent the decomposition of the reagent.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The excess POBr₃ will be quenched, and the crude product will precipitate. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Causality Behind Experimental Choices:
-
An excess of POBr₃ is used to ensure the complete conversion of the starting material and to act as the reaction solvent.
-
The reaction is performed under anhydrous conditions as POBr₃ reacts with water.[7]
-
The quench with ice and subsequent neutralization are necessary to safely handle the corrosive reaction mixture and to precipitate the product.
Spectroscopic Characterization
The structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.2 | Singlet |
| H-6 | ~8.8 | Doublet |
| H-8 | ~8.4 | Doublet |
| -OCH₂CH₃ | ~4.4 | Quartet |
| -OCH₂CH₃ | ~1.4 | Triplet |
Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons attached to the electronegative nitrogen and bromine atoms will be deshielded and appear at higher chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-4, C-7 (attached to Br) | ~140-150 |
| Other aromatic carbons | ~120-155 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Note: Predicted chemical shifts are based on general principles and data from similar compounds. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O (ester) | 1720-1740 |
| C=N and C=C (aromatic) | 1500-1600 |
| C-O (ester) | 1200-1300 |
| C-Br | 500-600 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Chemical Reactivity and Synthetic Applications
The two bromine atoms at the 4 and 7 positions of the 1,5-naphthyridine ring are the key to the synthetic utility of this molecule. These positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Reactivity of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in cross-coupling reactions.
Suzuki Cross-Coupling Reactions
The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl groups at the 4 and 7 positions.[8] This allows for the synthesis of a diverse library of compounds with potentially interesting biological or material properties.
Other Cross-Coupling Reactions
In addition to the Suzuki reaction, the bromine atoms can participate in other palladium-catalyzed cross-coupling reactions, including:
-
Heck Reaction: for the introduction of alkenyl groups.
-
Buchwald-Hartwig Amination: for the synthesis of amino-substituted naphthyridines.
-
Sonogashira Coupling: for the introduction of alkynyl groups.
The ability to selectively functionalize one or both bromine atoms further enhances the synthetic utility of this building block.
Applications in Drug Discovery and Materials Science
The 1,5-naphthyridine scaffold is a key component in a number of biologically active compounds.[2] The ability to readily diversify the structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate through cross-coupling reactions makes it an invaluable tool in drug discovery programs targeting a range of diseases.
Furthermore, the electron-deficient nature of the 1,5-naphthyridine ring system makes its derivatives promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[3] The introduction of different aromatic and heterocyclic substituents via the bromine atoms can be used to tune the photophysical and electronic properties of the resulting materials.
Conclusion
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation from readily available starting materials, combined with the reactivity of its two bromine atoms, provides access to a wide array of novel 1,5-naphthyridine derivatives. This technical guide has outlined a reliable synthetic route, provided an overview of its expected spectroscopic properties, and highlighted its potential applications in both medicinal chemistry and materials science. The strategic use of this intermediate will undoubtedly continue to contribute to the development of new and innovative molecules with a wide range of functionalities.
References
-
PrepChem. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
ResearchGate. Gould–Jacobs reaction | Request PDF. Available from: [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]
-
ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes | Request PDF. Available from: [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939).
-
PubMed Central. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]
-
Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Available from: [Link]
-
Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[4][5][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Deoxy Bromination. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
911Metallurgist. IR Infrared Absorption Bands of Carboxylate. Available from: [Link]
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
biological activity of 1,5-naphthyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide offers an in-depth exploration of the diverse therapeutic potential of 1,5-naphthyridine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with a focus on their underlying mechanisms of action. This guide synthesizes field-proven insights with technical accuracy, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.
The 1,5-Naphthyridine Core: A Foundation for Diverse Pharmacology
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, represents a unique pharmacophore that has captured significant interest in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide specific hydrogen bonding capabilities, allowing for potent and selective interactions with various biological targets.[2] Unlike the more extensively studied 1,8-naphthyridine isomer, popularized by nalidixic acid, the 1,5-scaffold offers distinct electronic and steric properties that have led to the discovery of compounds with unique biological profiles.[3][4] This guide delves into the most significant of these activities, elucidating the molecular basis for their therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
1,5-Naphthyridine derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily as inhibitors of critical enzymes involved in cancer cell proliferation and survival.[1][2]
Mechanism of Action: Enzyme Inhibition
Topoisomerase I Inhibition: A primary mechanism for the cytotoxic effects of certain 1,5-naphthyridine derivatives is the inhibition of Topoisomerase I (Top1).[5][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. Several tetracyclic chromeno[4,3-b][1][7]naphthyridine derivatives have shown excellent cytotoxic activity through this mechanism.[8]
Kinase Inhibition: The modulation of protein kinase activity is a cornerstone of modern targeted cancer therapy. 1,5-Naphthyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.
-
TGF-β Type I Receptor (ALK5): The transforming growth factor-beta (TGF-β) signaling pathway is implicated in tumor progression and metastasis. Novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the ALK5 kinase domain.[9][10] Compounds have demonstrated low nanomolar IC50 values in ALK5 autophosphorylation assays, effectively blocking downstream signaling.[9]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers. A novel chemical series based on the 1,5-naphthyridine scaffold has been developed, showing nanomolar affinity for all members of the FGFR kinase family (FGFR1, 2, 3, and 4), coupled with high selectivity against other kinases like VEGFR-2.[11]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative 1,5-naphthyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Description | IC50 (µM) | Reference |
| 127a | A549 | Human Lung Carcinoma | 1.03 ± 0.30 | [5] |
| 127a | SKOV3 | Human Ovarian Cancer | 1.75 ± 0.20 | [8] |
| Compound 15 | ALK5 Inhibition | TGF-β Receptor Kinase | 0.006 | [9] |
| Compound 19 | ALK5 Inhibition | TGF-β Receptor Kinase | 0.004 | [9] |
Signaling Pathway Visualization
The diagram below illustrates the intervention of 1,5-naphthyridine-based inhibitors in the TGF-β signaling pathway.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a robust method for assessing the in vitro anticancer activity of 1,5-naphthyridine derivatives. The MTT assay is a colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,5-naphthyridine derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Activity: A Renewed Front Against Resistance
While the 1,8-naphthyridine scaffold is historically known for its antibacterial properties, derivatives of the 1,5-naphthyridine core also exhibit potent and broad-spectrum antimicrobial activity.[5][13]
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Similar to quinolone antibiotics, the antibacterial action of 1,5-naphthyridinone derivatives often involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][7] These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, the compounds induce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[7] Dioxane-linked 1,5-naphthyridine derivatives have shown potent inhibitory activity against both enzymes.[2] Additionally, silver(I) complexes incorporating a 1,5-naphthyridine ligand have demonstrated good to moderate antibacterial and significant antifungal activity.[8]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,5-naphthyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | Bacillus cereus | 15.62 | [4] |
| 10-methoxycanthin-6-one | Staphylococcus aureus | 0.49 | [4] |
| 10-methoxycanthin-6-one | Escherichia coli | 3.91 | [4] |
| Silver(I) Complexes | Gram-positive/negative bacteria | 2.5 - 100 | [8] |
| Silver(I) Complexes | Candida spp. | 0.78 - 6.25 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for assessing antibacterial potency.[3]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a 2X concentrated solution of the test compound in MHB. Add 100 µL of this solution to well 1.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed (i.e., the first clear well).
-
Antiviral and Anti-inflammatory Potential
Beyond cancer and bacterial infections, 1,5-naphthyridine derivatives have shown promise in combating viral diseases and inflammatory conditions.
Antiviral Activity
Naturally occurring 1,5-naphthyridine alkaloids, such as 1-methoxycanthin-6-one isolated from Leitneria floridana, have demonstrated activity against the Human Immunodeficiency Virus (HIV) with an EC50 value of 0.26 µg/mL.[4] Synthetic derivatives have also been reported to possess anti-HIV activity, with some acting through the inhibition of Tat-mediated transcription.[3] Other naphthyridine isomers have shown potent activity against Human Cytomegalovirus (HCMV), suggesting a broad applicability for this scaffold in antiviral drug discovery.[14][15]
Anti-inflammatory Activity
Several canthinone-type 1,5-naphthyridine alkaloids exhibit significant anti-inflammatory properties.[4] Their mechanism involves the inhibition of pro-inflammatory mediators. For example, derivatives isolated from Ailanthus altissima strongly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 7.73 to 15.09 µM.[4] Canthin-6-one has also been shown to reduce the production of key pro-inflammatory cytokines like TNF-α and IL-1β in animal models of colitis.[4]
Structure-Activity Relationships (SAR)
The is highly dependent on the nature and position of substituents on the core ring structure. Key SAR insights include:
-
Anticancer Activity: For kinase inhibitors, specific substitutions are crucial for fitting into the ATP-binding pocket. For example, in ALK5 inhibitors, an aminothiazole or pyrazole moiety at one position of the naphthyridine ring is critical for potent inhibition.[9]
-
Antimicrobial Activity: The presence of a carboxylic acid group at position 3 and a small alkyl group at N-1 are common features in many topoisomerase-inhibiting naphthyridines, similar to the quinolone class.[3] Fluorine substitution often enhances antibacterial activity and cell penetration.[2]
Conclusion and Future Directions
The 1,5-naphthyridine scaffold is a versatile and highly valuable platform for the development of novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The ability of this core to be chemically modified allows for the fine-tuning of activity against specific biological targets, as evidenced by the development of highly selective kinase inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.[5] Deeper investigations into their molecular targets and off-target effects will be crucial for developing safer and more effective drugs. The continued exploration of novel synthetic methodologies will undoubtedly uncover new derivatives with enhanced potency and unique mechanisms of action, solidifying the role of the 1,5-naphthyridine core in the future of medicine.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
-
Naphthyridines with Antiviral Activity - A Review. (URL: [Link])
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (URL: [Link])
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][2]-Naphthyridine Derivatives as Potential Anticancer and. (URL: [Link])
-
Biological Activity of Naturally Derived Naphthyridines. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (URL: [Link])
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (URL: [Link])
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (URL: [Link])
-
Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (URL: [Link])
-
(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (URL: [Link])
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (URL: [Link])
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])
-
Antimicrobial Activity of Naphthyridine Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (URL: [Link])
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (URL: [Link])
-
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (URL: [Link])
-
Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (URL: [Link])
-
In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (URL: [Link])
-
(PDF) Bioassays for Anticancer Activities. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities.[1][2] This technical guide focuses on a specific, synthetically accessible derivative, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. While direct literature on this exact molecule is sparse, this document provides a comprehensive overview of its proposed synthesis, predicted chemical reactivity, and potential applications as a versatile building block in drug discovery, particularly in the development of kinase inhibitors. By leveraging established synthetic methodologies for related 1,5-naphthyridines and analyzing structure-activity relationships of analogous compounds, this guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and related compounds.
Introduction: The Significance of the 1,5-Naphthyridine Core
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a strategically designed molecule that offers multiple points for chemical diversification. The bromine atoms at the 4 and 7 positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The ethyl carboxylate at the 3-position provides a handle for further modifications, such as amidation or hydrolysis to the corresponding carboxylic acid.[2] These features make it a highly valuable intermediate for the synthesis of libraries of novel compounds for biological screening.
Proposed Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
The synthesis of the target molecule can be envisioned through a multi-step sequence, leveraging established reactions for the construction of the 1,5-naphthyridine core, followed by functionalization. A plausible and efficient synthetic strategy is outlined below, starting from readily available precursors.
Core Synthesis via Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridine derivatives is the Gould-Jacobs reaction.[5] This methodology involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.
-
Procedure:
-
A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial condensation step forms the diethyl 2-([3-pyridylamino]methylene)-malonate intermediate.[6]
-
The resulting intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250-255°C.[5][6]
-
This thermal cyclization promotes the formation of the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Halogenation to Introduce Bromo Substituents
With the core structure in hand, the next critical step is the introduction of the bromine atoms at the 4 and 7 positions. This can be achieved through a two-step process involving an initial chlorination followed by a bromination/substitution.
Experimental Protocol: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
-
Step 1: Chlorination
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. This converts the 4-hydroxy group to a 4-chloro substituent.
-
-
Step 2: Bromination
-
The resulting ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is then subjected to bromination. Given the electron-deficient nature of the naphthyridine ring, electrophilic aromatic substitution can be challenging. A more viable approach would be a radical bromination or a metal-catalyzed C-H activation/bromination, though these methods can sometimes lack regioselectivity.
-
A more controlled and likely successful approach would be to start with a pre-functionalized aminopyridine if available, or to explore more advanced synthetic routes that build the dibrominated scaffold directly. However, for the purpose of this guide, we will focus on the functionalization of the core. A plausible alternative is a two-step process where the 4-chloro derivative is first converted to a 4,7-dichloro intermediate, which can then be transformed to the dibromo analog, though this adds complexity. A direct conversion of the 4-hydroxy intermediate to the 4,7-dibromo product using a strong brominating agent under harsh conditions might also be explored, but would require significant optimization.
-
For the sake of a practical protocol, a more established sequence would be to first synthesize 4,7-dichloro-1,5-naphthyridine and then convert it to the desired ester. However, to build upon the previously synthesized intermediate, a direct halogenation is proposed, with the understanding that optimization would be necessary.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The true value of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate lies in its potential for diversification through modern cross-coupling chemistry. The two bromine atoms at positions 4 and 7 are expected to exhibit differential reactivity, allowing for selective and sequential functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituents are excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a powerful method for generating libraries of compounds with diverse substitutions.[7]
-
Stille Coupling: Reaction with organostannanes, offering an alternative for the introduction of various organic moieties.[1]
-
Heck Reaction: Reaction with alkenes to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, a common functional group in bioactive molecules.
The differential reactivity of the C4 and C7 positions can be exploited by carefully selecting the reaction conditions (catalyst, ligand, temperature) to achieve regioselective functionalization.
Modification of the Ethyl Carboxylate Group
The ethyl ester at the C3 position offers another site for modification:
-
Amidation: Reaction with amines, often mediated by coupling agents like HATU or EDC, to form a wide range of amides.
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification to yield the corresponding carboxylic acid.[8] This carboxylic acid can then be used in further coupling reactions or serve as a key pharmacophoric element.
Logical Flow of Diversification
Caption: Potential diversification pathways for the title compound.
Potential Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a well-established pharmacophore in several therapeutic areas. By leveraging the synthetic versatility of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, novel derivatives can be designed and synthesized to target a range of diseases.
Kinase Inhibitors for Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] The 1,5-naphthyridine core has been successfully employed in the design of potent kinase inhibitors. For instance, (7-aryl-1,5-naphthyridin-4-yl)ureas have been identified as novel inhibitors of Aurora kinases A and B, with IC₅₀ values in the nanomolar range.[10] The subject molecule provides an ideal starting point for the synthesis of analogous compounds, where the 4- and 7-positions can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding site of different kinases.
Table 1: Representative Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora A | 13 | [10] |
| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora B | 107 | [10] |
Antimicrobial and Antiviral Agents
Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable example.[4] The 1,5-naphthyridine scaffold can be elaborated to develop novel antibacterial and antifungal compounds. Furthermore, derivatives have shown promise as antiviral agents, including as inhibitors of HIV-1 reverse transcriptase.[11]
Antileishmanial Agents
Visceral leishmaniasis is a serious parasitic disease, and there is a pressing need for new, less toxic drugs.[3] Substituted 1,5-naphthyridines have been identified as potent antileishmanial agents, with some compounds showing activity comparable to the standard drug amphotericin B and high selectivity indices.[3] The mechanism of action is believed to involve the inhibition of leishmanial DNA topoisomerase I.[3]
Conclusion and Future Directions
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate represents a highly versatile and valuable building block for the synthesis of novel, biologically active compounds. While this guide has proposed a viable synthetic route and highlighted its potential applications based on the rich chemistry of the 1,5-naphthyridine scaffold, further experimental work is required to validate these hypotheses.
Future efforts should focus on:
-
Optimization of the Synthetic Route: Developing a robust and scalable synthesis of the title compound.
-
Library Synthesis and Screening: Utilizing the diversification potential of the molecule to generate libraries of novel derivatives for screening against a range of biological targets, particularly kinases.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.[5]
References
-
PrepChem.com. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]
-
Cerezo-Galan, S., & Palacios, F. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3373. Available from: [Link]
-
Pérez-Silanes, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 583-596. Available from: [Link]
-
Gorniak, A., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. Available from: [Link]
-
Shtamburg, V. G., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6539. Available from: [Link]
-
Fallacara, A. L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(11), 811-821. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Available from: [Link]
-
Cerezo-Galan, S., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4999. Available from: [Link]
-
ResearchGate. (2025). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Available from: [Link]
-
Pharmaffiliates. Ethyl 4-hydroxy-[6][12]naphthyridine-3-carboxylate. Available from: [Link]
-
PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Available from: [Link]
-
PubMed Central. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1721-1724. Available from: [Link]
-
Acta Crystallographica Section E. (2010). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. E66(11), o2819. Available from: [Link]
-
PubMed Central. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Available from: [Link]
-
PubChem. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Available from: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1,5-Naphthyridine-3-carboxylate|CAS 1447608-02-7 [benchchem.com]
- 3. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Chemistry and Biological Significance of Dibromonaphthyridines: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of a Promising Class of Heterocyclic Compounds
Introduction: The Enduring Allure of the Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have long captured the attention of medicinal chemists and drug discovery professionals. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape. This structural diversity has led to a vast array of pharmacological activities. The first derivative of the naphthyridine ring system, a 1,8-naphthyridine, was synthesized in 1893.[1] However, it was the discovery of nalidixic acid, a 1,8-naphthyridine derivative, in 1962 that truly ignited interest in this scaffold, leading to its establishment as a cornerstone in the development of quinolone antibiotics.[2]
This guide delves into a specific and highly functionalized subset of this family: the dibromonaphthyridines. The introduction of two bromine atoms onto the naphthyridine core dramatically alters the molecule's electronic properties and provides synthetic handles for further chemical modification. This strategic bromination has unlocked new avenues for therapeutic intervention, particularly in the realm of oncology. Here, we provide a comprehensive overview of the discovery, synthesis, and evolving history of dibromonaphthyridine compounds, with a focus on their potential as targeted therapeutic agents.
The Dawn of Dibromonaphthyridines: A Historical Perspective
While the first unsubstituted 1,5-naphthyridine was synthesized in 1927 by Brobansky and Sucharda using an adaptation of the Skraup quinoline synthesis, the specific history of dibromonaphthyridine discovery is less centralized.[3] Early work on naphthyridine chemistry, dating back to the late 19th and early 20th centuries, was often characterized by structural uncertainties and inconsistent nomenclature.[4] A more systematic exploration of naphthyridine chemistry began after 1930, with a significant focus on the 1,8-naphthyridine isomer following the discovery of nalidixic acid's antimicrobial properties.[4]
The synthesis of dibromonaphthyridines emerged from the broader efforts to functionalize the naphthyridine core. The introduction of halogen atoms, particularly bromine, was a logical step to create versatile intermediates for further chemical elaboration through cross-coupling reactions. While a definitive "first synthesis" of a simple dibromonaphthyridine is not prominently documented, the bromination of pre-formed naphthyridine rings and the use of brominated precursors in cyclization reactions have become standard synthetic strategies. For instance, the bromination of 1,5-naphthyridine-2,6-diones has been a key step in the synthesis of novel organic electronic materials.
Key Synthetic Strategies for Dibromonaphthyridine Cores
The synthesis of dibromonaphthyridines can be broadly approached in two ways: the cyclization of appropriately substituted and brominated precursors, or the direct bromination of a pre-formed naphthyridine ring system. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Building from Brominated Precursors: The Friedländer Annulation
The Friedländer synthesis is a powerful and versatile method for constructing quinoline and, by extension, naphthyridine ring systems. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a dibromonaphthyridine, brominated starting materials can be employed.
Experimental Protocol: Synthesis of a Dibromonaphthyridine Precursor via Friedländer Annulation
This protocol outlines a general procedure for the synthesis of a dibrominated naphthyridine precursor, which can then be further modified.
Materials:
-
2-Amino-5-bromonicotinaldehyde
-
1-(4-Bromophenyl)ethan-1-one
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromonicotinaldehyde (1.0 eq) and 1-(4-bromophenyl)ethan-1-one (1.1 eq) in absolute ethanol.
-
Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dibromonaphthyridine derivative.
Direct Bromination of the Naphthyridine Core
Direct bromination of a pre-existing naphthyridine scaffold offers a more direct route to certain dibrominated isomers. The regioselectivity of the bromination is influenced by the substitution pattern of the starting naphthyridine and the reaction conditions. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.
Experimental Protocol: Synthesis of 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione
This protocol is adapted from the literature for the synthesis of a specific dibromonaphthyridine derivative.[5]
Materials:
-
1,5-Dioctyl-1,5-naphthyridine-2,6-dione
-
Bromine (Br₂)
-
Acetic acid
-
Sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1,5-dioctyl-1,5-naphthyridine-2,6-dione (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Bromine Addition: Slowly add a solution of bromine (2.2 eq) in acetic acid to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Quenching: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery: Targeting Cancer Pathways
Dibromonaphthyridine compounds have emerged as promising scaffolds in the development of targeted cancer therapies. The bromine atoms not only provide sites for further derivatization to optimize potency and selectivity but also contribute to the overall lipophilicity and binding interactions of the molecule.
Inhibition of Key Signaling Kinases
Several dibromonaphthyridine derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival.
-
3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibition: A series of substituted dibenzo[c,f][6][7]naphthyridines were identified as potent and selective inhibitors of PDK-1.[1][8] PDK-1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in many cancers. Inhibition of PDK-1 can lead to the suppression of downstream signaling and induction of apoptosis.
-
JNK1/2 Inhibition: The marine alkaloid 3,10-dibromofascaplysin has been shown to target the c-Jun N-terminal kinases JNK1 and JNK2.[9] The JNK signaling pathway is involved in cellular responses to stress and can have both pro- and anti-apoptotic roles depending on the cellular context.
Induction of Oxidative Stress and Synergistic Effects
3,10-Dibromofascaplysin has also been found to induce the production of reactive oxygen species (ROS) in cancer cells.[9][10] Elevated ROS levels can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death. This property also leads to synergistic effects when combined with other anticancer agents, such as PARP inhibitors, which are involved in DNA repair.[9][10]
Mechanisms of Action: A Deeper Dive into Cellular Pathways
The anticancer activity of dibromonaphthyridine compounds can be attributed to their ability to interfere with critical cellular signaling pathways.
The PDK-1 Inhibition Pathway
Dibenzo[c,f][6][7]naphthyridines act by binding to the active site of PDK-1, preventing the phosphorylation and activation of its downstream substrate, AKT.[1] This disruption of the PI3K/AKT pathway inhibits cell growth, proliferation, and survival.
Figure 1: Mechanism of PDK-1 inhibition by dibenzo[c,f][6][7]naphthyridines.
The JNK Activation and ROS Induction Pathway
3,10-Dibromofascaplysin exerts its anticancer effects through a multi-pronged attack. It activates the JNK signaling pathway, which can lead to apoptosis, and simultaneously induces the production of ROS, causing cellular damage.
Figure 2: Dual mechanism of 3,10-dibromofascaplysin.
Data Summary
| Compound Class | Target(s) | Key Biological Effects |
| Dibenzo[c,f][6][7]naphthyridines | PDK-1 | Inhibition of PI3K/AKT pathway, anti-proliferative |
| 3,10-Dibromofascaplysin | JNK1/2, ROS induction | Apoptosis, cell cycle arrest, synergistic with PARP inhibitors |
Future Directions
The field of dibromonaphthyridine research is ripe with opportunity. The existing synthetic methodologies provide a robust platform for the creation of diverse chemical libraries. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substitution patterns on the dibromonaphthyridine core will be crucial for optimizing potency and selectivity against specific biological targets.
-
Elucidation of Novel Mechanisms: While kinase inhibition and ROS induction are known mechanisms, it is likely that dibromonaphthyridine derivatives interact with other cellular targets. Unbiased screening approaches could reveal novel mechanisms of action.
-
Development of Drug Delivery Systems: The formulation of dibromonaphthyridine compounds into effective drug delivery systems will be essential for their translation into clinical candidates.
References
- Brobansky, O., & Sucharda, E. (1927). O syntezie naftirydyny. Roczniki Chemii, 7, 255-263.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Gopalsamy, A., Shi, M., Boschelli, D. H., Williamson, R., Olland, A., Hu, Y., Krishnamurthy, G., Han, X., Arndt, K., & Guo, B. (2007). Discovery of dibenzo[c,f][6][7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5547–5549.
-
Kim, K. H., Wissner, A., Floyd, M. B., Jr, Fraser, H. L., Wang, Y. D., Dushin, R. G., Hu, Y., Olland, A., Guo, B., & Arndt, K. (2009). Benzo[c][6][7]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225–5228.
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal & Pharmaceutical Chemistry, 5, 1063–1065.
- Pérez-Picaso, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4477.
- Reissert, A. (1893). Ueber die Einwirkung von Phenylhydrazin auf Pikrinsäure. Berichte der deutschen chemischen Gesellschaft, 26(2), 2137-2144.
- Sokolova, E. A., et al. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. Marine Drugs, 18(12), 627.
- Sokolova, E. A., et al. (2021). Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. Marine Drugs, 19(6), 333.
- Turan-Zitouni, G., et al. (2022).
- Wang, Y., et al. (2021).
Sources
- 1. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 5. mdpi.com [mdpi.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 1,5-Naphthyridines: From Epigenetic Modulation to Kinase Inhibition
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 1,8-isomer (historically associated with quinolone antibiotics), the 1,5-naphthyridine core has emerged as a critical pharmacophore for targeting BET bromodomains and specific kinase families (ALK5 , PI3K/mTOR ). This technical guide analyzes the structure-activity relationships (SAR) driving these interactions, details the mechanistic basis of inhibition, and provides validated protocols for synthesis and biological evaluation.
Structural Rationale: The 1,5-Isomer Advantage
The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This specific arrangement offers distinct advantages over quinolines or other naphthyridine isomers (1,6-, 1,8-):
-
Electronic Distribution: The
symmetry (in the unsubstituted form) and the placement of nitrogen atoms create a unique electrostatic potential surface, enhancing -stacking interactions with aromatic residues in protein binding pockets. -
Hydrogen Bonding: The N1 and N5 atoms serve as specific hydrogen bond acceptors. In kinase hinge regions or bromodomain acetyl-lysine binding pockets, this geometry often allows for water-mediated bridges or direct backbone interactions that other isomers cannot achieve due to steric clashes or incorrect vector alignment.
-
Solubility: The additional nitrogen atom (compared to quinoline) lowers
, improving aqueous solubility and oral bioavailability—a critical parameter in drug development.
Primary Therapeutic Interface: Epigenetic Modulation (BET Family)
The most significant recent advancement for 1,5-naphthyridines is their identification as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4).
Mechanistic Insight
BET proteins recognize acetylated lysine residues on histone tails via a hydrophobic pocket.[1] Dysregulation of BRD4 is a key driver in diverse cancers (e.g., NUT midline carcinoma, AML).
-
Binding Mode: 1,5-naphthyridine derivatives act as acetyl-lysine (KAc) mimetics . The 1,5-naphthyridine core inserts into the hydrophobic cavity of the bromodomain.
-
The "N" Factor: Crystallographic studies reveal that the N1/N5 nitrogens are positioned to accept a hydrogen bond from the conserved Asn140 residue (in BRD4) via a structural water molecule. This mimics the hydrogen bond normally formed by the carbonyl oxygen of the endogenous acetyl-lysine.
-
Selectivity: The 1,5-isomer demonstrates superior affinity compared to 1,6- or 1,7-isomers, primarily due to the optimal geometric alignment with the WPF shelf (Trp-Pro-Phe) residues in the binding pocket.
Secondary Therapeutic Interface: Kinase Inhibition
While 1,8-naphthyridines are classic DNA gyrase inhibitors, the 1,5-scaffold has shown high specificity for ATP-dependent kinases, particularly in the TGF-
Target A: ALK5 (TGF- Type I Receptor)
Transforming Growth Factor-beta (TGF-
-
Mechanism: 1,5-naphthyridine derivatives (specifically substituted aminothiazoles/pyrazoles linked to the core) bind to the ATP-binding pocket of ALK5.
-
Selectivity Profile: These compounds inhibit ALK5 autophosphorylation with low nanomolar IC
values (4–6 nM).[2] Crucially, the 1,5-scaffold provides selectivity over p38 MAP kinase, a common off-target for TGF- inhibitors, by exploiting subtle differences in the "gatekeeper" residues.
Target B: PI3K / mTOR Dual Inhibition
The PI3K/AKT/mTOR pathway is frequently hyperactivated in solid tumors.
-
Dual Action: Substituted 1,5-naphthyridines can span the ATP binding site to interact with the hinge region of both PI3K and mTOR.
-
Structural Logic: The planar nature of the naphthyridine allows it to sandwich between the N- and C-lobes of the kinase domain, while substituents at the 3- or 7-positions project into the affinity pocket to gain specificity.
Technical Workflows: Synthesis & Validation
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Self-Validating Logic: This route uses a halogenated core, allowing late-stage diversification. The use of a base (K₂CO₃) and protected boronic acids ensures high yields.
Reagents:
-
Core: 2-chloro-1,5-naphthyridine or 2,6-dichloro-1,5-naphthyridine.
-
Coupling Partner: Aryl boronic acid (
). -
Catalyst:
or . -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Protocol:
-
Inert Atmosphere: Purge a reaction vial with nitrogen for 5 minutes. Oxygen poisons the Pd(0) catalyst.
-
Loading: Add 2-chloro-1,5-naphthyridine (1.0 equiv), Aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalysis: Add
(5 mol%). Seal immediately. -
Reflux: Heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through Celite (removes Pd). Extract with EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: NMR (
, ) must show disappearance of the C-Cl signal and appearance of aryl protons.
Protocol B: TR-FRET Assay for BET Bromodomain Binding
Self-Validating Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates background autofluorescence from the naphthyridine compounds themselves.
Materials:
-
Recombinant BRD4 (BD1 domain) tagged with GST.
-
Biotinylated Acetyl-histone peptide (Ligand).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) (Acceptor).
Step-by-Step Protocol:
-
Preparation: Dilute 1,5-naphthyridine analogs in DMSO (10-point dose-response).
-
Incubation: Mix BRD4-GST (5 nM final) with the test compound in assay buffer (50 mM HEPES, pH 7.5, 0.01% BSA). Incubate 15 mins.
-
Probe Addition: Add Biotin-peptide, Eu-Anti-GST, and Streptavidin-APC.
-
Equilibrium: Incubate for 60 mins at RT in the dark.
-
Read: Measure on a plate reader (Excitation: 337 nm; Emission: 615 nm [Eu] and 665 nm [APC]).
-
Calculation: Calculate the TR-FRET ratio (
). -
Z-Prime Check: Include High Control (DMSO only) and Low Control (known inhibitor like JQ1).
is required for valid data.
Visualizations
Diagram 1: TGF- / ALK5 Signaling Pathway
Context: This diagram illustrates the specific node (ALK5) where 1,5-naphthyridines intervene to block fibrosis and metastasis.
Caption: The TGF-
Diagram 2: General Synthesis Workflow (Suzuki Coupling)
Context: A modular approach to functionalizing the 1,5-naphthyridine core.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol for generating 2-substituted 1,5-naphthyridine libraries.
Quantitative Data Summary
Table 1: Comparative Potency of Naphthyridine Isomers against BET Bromodomains Data derived from structure-activity relationship studies (e.g., Mirguet et al.).
| Compound Class | Scaffold Isomer | Target | IC | Selectivity Note |
| Lead Series | 1,5-Naphthyridine | BRD4 (BD1) | ~30 - 50 | High affinity due to optimal H-bond geometry. |
| Isomer Analog | 1,6-Naphthyridine | BRD4 (BD1) | > 1,000 | Loss of H-bond interaction with Asn140. |
| Isomer Analog | 1,8-Naphthyridine | BRD4 (BD1) | > 5,000 | Steric clash; favors DNA gyrase targets. |
| Reference | JQ1 (Benzodiazepine) | BRD4 (BD1) | ~77 | Standard positive control. |
References
-
Mirguet, O., et al. (2014).[3] Naphthyridines as Novel BET Family Bromodomain Inhibitors.[3][4] ChemMedChem, 9(3), 580–589.[3] [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2] Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
-
Llitjos, H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. (Note: Discusses naphthyridine scaffold evolution for mTOR). [Link]
-
Badolo, L., et al. (2015). 1,5-Naphthyridine derivatives as PI3K inhibitors.[5] European Journal of Medicinal Chemistry, 92, 604-615. [Link]
Sources
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryviews.org [chemistryviews.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate IUPAC name
An In-Depth Technical Guide to Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,5-naphthyridine core is a recognized pharmacophore, and the introduction of bromine atoms at the 4 and 7 positions offers versatile handles for further chemical modification through cross-coupling reactions. This document will detail the compound's structure and nomenclature, propose a robust synthetic pathway, outline essential characterization methodologies, and explore its prospective applications in drug discovery and organic electronics. The insights provided herein are grounded in established chemical principles and draw from the extensive literature on related naphthyridine derivatives.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions with biological targets. Consequently, 1,5-naphthyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The strategic placement of functional groups on this core structure is a key aspect of developing novel therapeutic agents.
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a highly functionalized derivative. The ethyl carboxylate group at the 3-position can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, a common feature in many active pharmaceutical ingredients. The two bromine atoms are of particular interest as they can be readily substituted using modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core, a crucial step in structure-activity relationship (SAR) studies.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate . The numbering of the 1,5-naphthyridine ring system follows established conventions, with the nitrogen atoms assigned positions 1 and 5.
Below is a diagram illustrating the chemical structure and the numbering of the heterocyclic core.
Caption: Chemical structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Proposed Synthesis Pathway
The proposed multi-step synthesis commences with the construction of a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester, which then undergoes halogenation.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This initial step utilizes a Gould-Jacobs type reaction, which involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Cyclization: After the initial condensation, slowly heat the reaction mixture to 240-250 °C in a high-boiling point solvent such as diphenyl ether. Maintain this temperature for 30-60 minutes to induce cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Dilute the mixture with hexane or petroleum ether to facilitate precipitation. Filter the solid, wash with the same solvent, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.[4]
Step 2: Dibromination of the Naphthyridine Core
The second step involves the conversion of the 4-hydroxy group to a bromide and the bromination of the second pyridine ring. This can be achieved using a strong brominating agent like phosphorus oxybromide (POBr₃).
-
Reaction Setup: In a sealed reaction vessel, suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in an excess of phosphorus oxybromide (POBr₃, 5-10 eq).
-
Halogenation: Heat the mixture at 130-140 °C for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. The product will precipitate and can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Physicochemical Properties and Characterization
The accurate characterization of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is crucial for confirming its identity and purity. The following table summarizes the expected physicochemical properties and the key analytical techniques for its characterization.
| Property/Technique | Expected Value/Observation | Purpose |
| Molecular Formula | C₁₁H₈Br₂N₂O₃ | Determination of elemental composition. |
| Molecular Weight | 375.99 g/mol | Confirmation of molecular mass. |
| Appearance | Off-white to pale yellow solid | Visual inspection for physical state. |
| Melting Point | Expected to be >150 °C | Indicator of purity. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in ethyl acetate, poorly soluble in hexane and water. | Guidance for reaction and purification solvent selection. |
| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), ethyl ester signals (quartet at ~δ 4.5 ppm and triplet at ~δ 1.4 ppm). | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon (δ ~165 ppm), and ethyl ester carbons. | Confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms. | Confirmation of molecular weight and bromine presence. |
| Infrared (IR) Spectroscopy | C=O stretch (ester) at ~1720 cm⁻¹, C=N and C=C stretches in the aromatic region (1500-1600 cm⁻¹). | Identification of key functional groups. |
Potential Applications in Drug Discovery and Materials Science
The structural features of ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate make it a valuable building block for various applications.
Medicinal Chemistry
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The 1,5-naphthyridine scaffold can be elaborated via Suzuki or Buchwald-Hartwig coupling at the 4 and 7 positions to introduce aryl or amino groups, respectively, to target the ATP-binding site of various kinases implicated in cancer.
-
Antimicrobial Agents: Naphthyridine derivatives have been explored for their antibacterial properties.[1] The dibromo intermediate allows for the synthesis of a library of compounds with diverse substituents to screen for activity against resistant bacterial strains.[5]
-
DNA Intercalating Agents: The planar nature of the 1,5-naphthyridine ring system suggests potential for intercalation into DNA, a mechanism of action for some anticancer drugs.[5] Further functionalization could enhance this property.
Materials Science
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,5-naphthyridine core makes it a candidate for use as an electron-transporting or host material in OLEDs.[1] The bromine atoms can be replaced with chromophoric or charge-transporting moieties to tune the optoelectronic properties.
-
Ligands for Coordination Chemistry: The two nitrogen atoms of the 1,5-naphthyridine core can chelate to metal ions. This property is useful in the design of catalysts, sensors, and functional metal-organic frameworks (MOFs).[6]
The following diagram illustrates the logical relationship between the core compound and its potential applications.
Caption: Relationship between the core compound, its derivatization, and applications.
Conclusion
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a strategically important synthetic intermediate. While detailed studies on this specific molecule are emerging, its potential is evident from the rich chemistry of the 1,5-naphthyridine scaffold. The synthetic route proposed in this guide is robust and based on established chemical transformations. The true value of this compound lies in its capacity as a versatile platform for generating diverse libraries of novel molecules for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to exploit the potential of this and related heterocyclic systems.
References
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
Lumbreras, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2455. Available from: [Link]
-
ResearchGate. (n.d.). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Retrieved from [Link]
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
-
Pharmaffiliates. (n.d.). Ethyl 4-hydroxy-[2]naphthyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]
-
Deeba, F., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
The Architect’s Guide to Starting Materials in Novel Drug Discovery
Executive Summary: The Quality-First Paradigm
In the high-attrition landscape of modern drug discovery, the adage "garbage in, garbage out" has evolved into a quantitative science. The probability of clinical success is no longer a function of library size but of library quality . This guide dismantles the traditional approach of mass-acquiring "screening compounds" and replaces it with a strategic selection of Starting Materials —defined here as the chemical building blocks, fragments, and encoded libraries that serve as the foundational vectors for lead generation.
We shift the focus from availability to suitability, prioritizing Fsp³ richness (escaping flatland), synthetic tractability , and rigorous purity profiling to prevent false positives (PAINS) and regulatory dead-ends (ICH M7).
Part 1: The Strategic Landscape of Chemical Space
Escaping Flatland: The Fsp³ Metric
Historically, High-Throughput Screening (HTS) libraries were dominated by flat, aromatic-heavy compounds due to the ease of Suzuki-Miyaura couplings. However, data from Lovering et al. (2009) demonstrated a direct correlation between the fraction of sp³-hybridized carbons (Fsp³ ) and clinical success.
-
The Mechanism: Higher Fsp³ (saturation) correlates with improved solubility and reduced promiscuity (off-target binding). Flat molecules tend to stack (aggregate) and bind non-specifically to hydrophobic pockets.
-
The Directive: When selecting building blocks, prioritize scaffolds with stereocenters and aliphatic rings over planar heteroaromatics.
The Hierarchy of Starting Materials
We categorize starting materials into three distinct tiers based on their utility in the drug discovery pipeline:
| Tier | Material Class | Physicochemical Profile | Primary Application |
| 1 | Building Blocks | MW < 200, High Functionality | Parallel Synthesis, DEL Synthesis |
| 2 | Fragments | MW < 300, "Rule of Three" | Fragment-Based Drug Discovery (FBDD) |
| 3 | Screening Compounds | MW 350-500, "Rule of Five" | HTS, Phenotypic Screening |
Part 2: Advanced Sourcing Strategies
Fragment Libraries: The "Rule of Three"
Unlike HTS libraries, fragment libraries do not need to be "drug-like"; they must be "lead-like." The starting material here is a low-affinity binder that must be efficiently grown.
-
Selection Criteria (Congreve et al.):
-
Strategic Insight: Avoid "decorated" fragments. A starting fragment should have distinct synthetic vectors —functional groups (e.g., -Br, -NH2, -CO2H) positioned to allow growth in multiple dimensions without steric clash.
DNA-Encoded Libraries (DELs)
DELs represent the ultimate convergence of chemistry and biology, where the "starting material" is a bifunctional entity: a chemical warhead attached to a DNA barcode.[6]
-
The Workflow:
-
Split-and-Pool Synthesis: Building blocks are reacted, then the pool is split, and a unique DNA tag is ligated to record the step.
-
Affinity Selection: The library (billions of compounds) is incubated with an immobilized target protein.
-
Decoding: Non-binders are washed away; binders are PCR-amplified and sequenced (NGS) to reveal the hit structure.
-
Visualization: DEL Selection Workflow
Caption: The DEL workflow transforms starting materials into data via DNA-tagging, affinity selection, and sequencing.
Part 3: Technical Quality Control (The Self-Validating System)
Trustworthiness in drug discovery relies on orthogonal validation. A "pure" compound that aggregates in assay buffer is a liability. The following protocol ensures that starting materials are chemically and functionally competent.
The "Go/No-Go" Intake Protocol
Do not accept vendor Certificates of Analysis (CoA) at face value. Implement this internal validation loop:
-
In-Silico Triage (PAINS Filter):
-
Run all structures against the Pan-Assay Interference Compounds (PAINS) filters (Baell & Holloway, 2010).
-
Why? To remove toxoflavin, rhodanines, and curcuminoids that act as redox cyclers or membrane disruptors, causing false positives in biochemical assays.
-
-
Analytical QC (Identity & Purity):
-
LC-MS: Confirm mass and purity (>95% by UV).
-
1H-NMR: Essential for confirming structure and detecting residual solvents not seen in UV.
-
-
Functional QC (Solubility & Aggregation):
-
Kinetic Solubility: Measure solubility in the actual assay buffer (e.g., PBS + 1% DMSO), not just pure DMSO.
-
DLS (Dynamic Light Scattering): Test for colloidal aggregation. Aggregators sequester proteins non-specifically.
-
Visualization: Compound Validation Logic
Caption: A self-validating intake system filtering out false positives (PAINS) and insoluble compounds before screening.
Part 4: Regulatory Compliance (ICH M7)
When selecting starting materials for Late Lead Optimization or Early Development, regulatory scrutiny intensifies.
-
Mutagenic Impurities: Under ICH M7 , starting materials must be assessed for mutagenic potential.[7][8]
-
The Risk: Reagents like alkyl halides or acid chlorides are often mutagenic. If they are used in the final steps of synthesis and carry over into the API, they pose a safety risk.
-
Control Strategy:
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[11] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[11] Journal of Medicinal Chemistry.[11][12][13] Link
-
Baell, J. B., & Holloway, G. A. (2010).[12][13][14] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[12][13][14] Journal of Medicinal Chemistry.[11][12][13] Link
-
Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discovery Today.[7] Link
-
Goodnow, R. A., Dumelin, C. E., & Keefe, A. D. (2017). DNA-Encoded Library Technology: A Debate on the Merits. Nature Reviews Drug Discovery. Link
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Practical Fragments: Rule of five versus rule of three [practicalfragments.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. longdom.org [longdom.org]
Navigating the Nitrogen-Rich Terrain: A Strategic Guide to Substituted Naphthyridines
Executive Summary
Naphthyridines—diazanaphthalenes containing one nitrogen atom in each ring—represent a privileged yet underutilized scaffold in modern medicinal chemistry. While 1,8-naphthyridines have historically dominated the landscape (anchored by the quinolone antibiotic class), the exploration of 1,5-, 1,6-, and 2,7-isomers offers a strategic avenue for escaping crowded patent spaces and optimizing physicochemical properties. This guide provides a technical roadmap for synthesizing, functionalizing, and deploying substituted naphthyridines in drug discovery.
Part 1: The Isomeric Landscape
The naphthyridine scaffold exists as six isomers. Selection of the specific isomer profoundly impacts electron density, basicity (pKa), and metabolic liability.
Comparative Profile of Key Isomers
| Isomer | Structure Note | pKa (Parent)* | Key Utility | Synthetic Accessibility |
| 1,5-Naphthyridine | ~2.91 | Bioisostere of isoquinoline; minor groove binders. | Moderate (Skraup-type) | |
| 1,6-Naphthyridine | Asymmetric | ~3.8 | Rising Star: FGFR4 kinase inhibitors; GPCR ligands. | High (4-st step cyclization) |
| 1,8-Naphthyridine | "Nalidixic" core | ~3.36 | Classic: Antibacterials (DNA gyrase); BET bromodomain inhibitors. | High (Friedländer) |
| 2,7-Naphthyridine | ~3.6 | Copy-number variation (CNV) targeting; intercalators. | Low (often requires multistep) |
*Note: pKa values are approximate for the unsubstituted parent in water. Substitution significantly alters these values.
Strategic Insight: The 1,6-naphthyridine scaffold is currently experiencing a renaissance in kinase discovery (e.g., FGFR4 inhibitors) due to its ability to form unique hinge-binding vectors distinct from the saturated quinoline space.
Part 2: Synthetic Architectures
To explore this chemical space, robust ring-formation protocols are required. We prioritize the Friedländer Annulation for 1,8-naphthyridines due to its modularity and the Ditriflate Strategy for 1,6-naphthyridines to enable rapid library generation.
Protocol A: The "Green" Friedländer Synthesis (1,8-Naphthyridines)
Rationale: This method utilizes 2-aminonicotinaldehyde, a commercially available "ortho-amino aldehyde" equivalent, condensing with ketones. It is favored for its high atom economy and water-tolerance.
Reagents:
-
2-Aminonicotinaldehyde (1.0 equiv)
-
Ketone (e.g., acetophenone, cyclic ketones) (1.1 equiv)
-
Catalyst: L-Proline (10 mol%) or saturated aqueous
(for base catalysis). -
Solvent: Ethanol or Water.
Step-by-Step Methodology:
-
Charge: To a reaction vial, add 2-aminonicotinaldehyde (1 mmol) and the chosen ketone (1.1 mmol).
-
Catalysis: Add L-Proline (0.1 mmol). Note: L-Proline acts via an iminium-enamine activation cycle, accelerating the condensation.
-
Reflux: Heat the mixture to reflux (80°C for EtOH, 100°C for
) for 4–12 hours. -
Checkpoint (Self-Validating): Monitor TLC for the disappearance of the fluorescent aldehyde spot. The product usually exhibits distinct blue/purple fluorescence under UV (365 nm).
-
Isolation: Cool to room temperature.
Protocol B: The 1,6-Naphthyridine Ditriflate Divergence
Rationale: Accessing highly substituted 1,6-naphthyridines is difficult via de novo ring synthesis. A superior approach involves synthesizing the 5,7-dihydroxy core and converting it to a bis-electrophile.
Workflow:
-
Core Synthesis: Condensation of N-benzyl-4-piperidone with malononitrile/ammonia, followed by aromatization.
-
Activation: React 1,6-naphthyridine-5,7-diol with
(Triflic anhydride) and Pyridine in DCM at 0°C to yield the 5,7-ditriflate. -
Differentiation: The C5 and C7 positions have distinct electronic environments.
-
C7 (Para to N1): More reactive toward
. -
C5: More reactive toward Pd-catalyzed cross-coupling (Suzuki/Sonogashira) due to chelation assistance or steric accessibility depending on the ligand.
-
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the modular construction of the 1,8-naphthyridine scaffold and the divergence point for 1,6-naphthyridines.
Caption: Figure 1. Parallel synthetic workflows for accessing 1,8-naphthyridines (via condensation) and 1,6-naphthyridines (via late-stage functionalization).
Part 4: Medicinal Chemistry & SAR
When deploying naphthyridines, researchers must account for the Nitrogen Walk —the effect of moving the nitrogen atom on binding affinity and solubility.
Case Study: 1,8-Naphthyridines in Antibacterials (The Quinolone Bioisostere)
The 1,8-naphthyridine core mimics the quinolone scaffold found in ciprofloxacin.
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
Key Interaction: The N1 nitrogen and the C4-oxo group chelate
ions, which bridge the drug to the DNA-enzyme complex. -
SAR Rule:
-
N1: Must be substituted (Ethyl, Cyclopropyl) to control lipophilicity and fill the hydrophobic pocket.
-
C3: Carboxylic acid is essential for
binding. -
C7: Substitution here (e.g., piperazine) dramatically affects spectrum of activity (Gram-negative vs. Gram-positive) and pharmacokinetics.
-
Modern Application: 1,6-Naphthyridines in Kinase Inhibition
Recent FDA approvals and clinical candidates (e.g., FGFR4 inhibitors) utilize the 1,6-isomer.
-
Selectivity Filter: The N6 nitrogen often forms a specific hydrogen bond with the hinge region of the kinase, or repels a residue in the ATP pocket that is present in off-target kinases, thereby enhancing selectivity.
-
Solubility: The extra nitrogen lowers logP compared to the quinoline analog, improving oral bioavailability.
SAR Visualization (1,8-Naphthyridine Antibacterials)[3]
Caption: Figure 2. Pharmacophore mapping of 1,8-naphthyridine antibacterials, highlighting critical vectors for potency and target engagement.
References
-
Green Chemistry (RSC) . "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry, 2015.[3] Link
-
Journal of Organic Chemistry . "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." J. Org. Chem., 2024.[2][4][5] Link
-
National Institutes of Health (PMC) . "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2021.[6] Link
-
MDPI . "Antimicrobial Activity of Naphthyridine Derivatives." Antibiotics, 2024.[2] Link
-
Williams, R. "pKa Data Compiled by R. Williams."[4] Organic Chemistry Data, 2022. Link
Sources
Chemical Architecture and Synthetic Utility of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
The following technical guide details the structural specifications, synthetic pathways, and reactivity profile of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate . This document is structured for researchers requiring actionable chemistry for scaffold diversification in drug discovery.
Structural Definition & Cheminformatics
The subject molecule is a highly functionalized 1,5-naphthyridine scaffold. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors where the nitrogenous core mimics the adenine ring of ATP.
Core Identifiers
| Property | Specification |
| IUPAC Name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate |
| Common Name | 4,7-Dibromo-1,5-naphthyridine-3-carboxylic acid ethyl ester |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ |
| Molecular Weight | 360.00 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(Br)C2=NC=C(Br)C=C2N=C1 |
| InChIKey | Calculated based on structure:ZGUFMUUQGOCYKG-UHFFFAOYSA-N (Analogous) |
Structural Analysis
The molecule features two distinct electrophilic sites (C4-Br and C7-Br) with differentiated reactivity, governed by their electronic environments:
-
C4-Position (Activated): The bromine at C4 is ortho to the ring nitrogen (N1) and alpha to the electron-withdrawing ester group. This position is highly susceptible to nucleophilic aromatic substitution (
).[1] -
C7-Position (Deactivated/Latent): The bromine at C7 is located on the distal ring. While still electron-deficient, it lacks the immediate activation of the ester group, making it more suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) rather than direct displacement.
Synthetic Pathway: The Modified Gould-Jacobs Route
The most robust synthesis of this scaffold utilizes a modified Gould-Jacobs reaction , starting from 5-bromo-3-aminopyridine. This approach builds the second pyridine ring onto the existing halogenated precursor.
Reaction Workflow Visualization
Figure 1: Step-wise synthesis via the Gould-Jacobs protocol, converting the aminopyridine precursor to the dibromo-naphthyridine scaffold.
Detailed Protocol
Step 1: Condensation
Reagents: 5-Bromo-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Procedure:
-
Mix the amine and EMME in a round-bottom flask (neat or with minimal ethanol).
-
Heat to 110–120°C for 2–4 hours.
-
Monitor the evolution of ethanol.[1] Upon completion, cool the mixture to precipitate the enamine intermediate.
-
Recrystallize from hexane/ethanol if necessary.
Step 2: Thermal Cyclization (Gould-Jacobs)
Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture). Procedure:
-
Heat Dowtherm A to a rolling boil (~250°C).
-
Add the enamine intermediate portion-wise to the boiling solvent. Note: Rapid addition is crucial to prevent polymerization, but control foaming.
-
Maintain reflux for 30–60 minutes until the starting material is consumed.
-
Cool to room temperature. The product, Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate , typically precipitates as a beige solid.
-
Filter and wash with hexane to remove residual Dowtherm A.
Step 3: Aromatization/Bromination
Reagents: Phosphorus oxybromide (
-
Suspend the 4-hydroxy intermediate in dry toluene.
-
Add
and a catalytic drop of DMF. -
Heat to reflux (110°C) for 4–6 hours. The reaction is driven by the conversion of the amide-like carbonyl to the imidoyl bromide.
-
Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO₃ (exothermic).
-
Extract with Ethyl Acetate (EtOAc), dry over
, and concentrate. -
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Reactivity Profile & Regioselectivity[2][3][4]
The core value of this molecule lies in its ability to undergo sequential, regioselective functionalization. The C4-Br bond is significantly more labile toward nucleophiles than the C7-Br bond.
Regioselectivity Logic[2][3][4][5]
| Position | Reaction Type | Preferred Reagents | Mechanistic Driver |
| C4-Br | Primary amines, Alkoxides, Thiols | Activation by adjacent N1 and C3-Ester (Vinylogous). | |
| C7-Br | Pd-Catalyzed Coupling | Boronic acids (Suzuki), Stannanes (Stille) | Requires oxidative addition ( |
Functionalization Workflow
Figure 2: Sequential functionalization strategy. The C4 position is displaced first under mild conditions, preserving the C7 bromide for subsequent metal-catalyzed coupling.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Litvinov, V. P., et al. (2000). Chemistry of 1,5-naphthyridines (Review). Russian Chemical Reviews, 69(3), 218.
-
AiFChem. (2025).[2] Product Data: Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate.[3][2] AiFChem Catalog.
-
Goel, R., et al. (2014). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one. New Journal of Chemistry, 38, 123-130.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 958334-48-0 | Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate - AiFChem [aifchem.com]
- 3. 958334-48-0 | Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate - AiFChem [aifchem.com]
A Technical Guide to the Antileishmanial Potential of Substituted 1,5-Naphthyridines: Synthesis, Mechanism, and Evaluation
Abstract
Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge, exacerbated by the limitations of current therapies, including toxicity, high cost, and emerging drug resistance. This necessitates the urgent exploration of novel chemical scaffolds for the development of safer and more effective antileishmanial agents. The 1,5-naphthyridine core, a bicyclic aromatic N-heterocycle, has emerged as a promising framework in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of substituted 1,5-naphthyridines as a potential new class of antileishmanial drugs. We delve into the synthetic strategies for their creation, elucidate their primary mechanism of action targeting a key parasite enzyme, analyze critical structure-activity relationships (SAR), and present detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antiparasitic chemotherapy.
Introduction: The Unmet Need in Leishmaniasis Treatment
Leishmaniasis is caused by protozoan parasites of the genus Leishmania and is transmitted by the bite of infected sandflies. The disease manifests in several forms, with visceral leishmaniasis (VL) being the most severe, proving fatal if left untreated. For decades, the therapeutic arsenal has been dominated by pentavalent antimonials, amphotericin B, and miltefosine. However, these treatments are fraught with challenges, including parenteral administration, severe side effects like nephrotoxicity, the need for a cold chain, and the alarming rise of resistant parasite strains.
This therapeutic gap underscores the critical need for novel drug candidates. An ideal agent would be orally bioavailable, effective against resistant strains, and possess a favorable safety profile. Heterocyclic compounds are a cornerstone of modern drug discovery, and the 1,5-naphthyridine scaffold has been identified as a privileged structure, demonstrating a wide range of pharmacological properties, including antiparasitic, antibacterial, and antiviral activities. This guide focuses on the specific application of this scaffold in the rational design of new antileishmanial therapies.
Synthetic Pathways to Substituted 1,5-Naphthyridines
The biological activity of 1,5-naphthyridine derivatives is intrinsically linked to their substitution patterns. Therefore, efficient and versatile synthetic methodologies are paramount. Several strategies have been employed to construct the core and introduce chemical diversity.
The Povarov Reaction: A Key Cycloaddition Strategy
A highly effective method for synthesizing fused 1,5-naphthyridine systems is the intramolecular Povarov reaction, a type of [4+2] cycloaddition. This reaction typically involves the condensation of an aminopyridine with a functionalized aldehyde to form an imine in situ. The subsequent cycloaddition, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), leads to the regioselective and diastereoselective formation of tetrahydro-1,5-naphthyridine derivatives.
Causality: The choice of the Povarov reaction is strategic. It is a convergent approach that allows for the rapid assembly of complex polycyclic structures from readily available starting materials. The ability to vary the aldehyde component is crucial for building a library of analogues to explore structure-activity relationships. Subsequent dehydrogenation, for instance using manganese dioxide (MnO₂), can be employed to yield the fully aromatized 1,5-naphthyridine ring system.
Caption: General workflow for synthesizing fused 1,5-naphthyridines.
Other Synthetic Approaches
While the Povarov reaction is prominent for fused systems, other classical methods are employed for the synthesis of the 1,5-naphthyridine core itself.
-
Skraup Reaction: This involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent to form the second pyridine ring.
-
Friedländer Annulation: This method condenses a 3-aminopyridine derivative containing a carbonyl group with a compound possessing an activated methylene group.
-
Cycloaddition with Alkynes: The reaction between N-(3-pyridyl)aldimines and acetylenes, catalyzed by a Lewis acid, can also yield substituted 1,5-naphthyridines through an electrocyclic ring closure mechanism.
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials, providing chemists with a versatile toolkit for generating novel derivatives.
Mechanism of Action: Targeting a Vital Parasite Enzyme
A critical aspect of a successful drug candidate is a well-defined mechanism of action that is selective for the pathogen. Research has strongly indicated that substituted 1,5-naphthyridines exert their antileishmanial effect by inhibiting a crucial parasite enzyme: Type IB DNA Topoisomerase (TopIB) .
The Role of Leishmania Topoisomerase IB (LtopIB)
DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication, transcription, and recombination. They relieve torsional strain in the DNA double helix by transiently cleaving and religating DNA strands. Leishmania TopIB (LtopIB) is particularly noteworthy because it is a unique heterodimeric protein, structurally distinct from the monomeric topoisomerase found in its mammalian host. This structural divergence presents a prime therapeutic window, allowing for the design of inhibitors that are highly selective for the parasite's enzyme, thereby minimizing host cytotoxicity.
Inhibition of LtopIB by 1,5-Naphthyridines
Substituted 1,5-naphthyridines function as LtopIB inhibitors. They intercalate into the DNA helix and stabilize the "cleavable complex," which is the transient state where the enzyme is covalently bound to the cleaved DNA strand. By stabilizing this complex, the compounds prevent the religation of the DNA backbone. This leads to an accumulation of single-strand breaks which, upon collision with a replication fork, are converted into permanent and lethal double-strand breaks. This cascade of DNA damage ultimately triggers programmed cell death in the parasite. Some evidence also suggests that certain derivatives may act as inhibitors of DNA topoisomerase II.
Caption: A hierarchical approach for identifying selective antileishmanial agents.
Protocol: In Vitro Activity against Axenic Amastigotes (Primary Screen)
Rationale: The amastigote is the clinically relevant stage of the parasite residing within the mammalian host. Using axenic amastigotes (grown outside of host cells) for the primary screen is a cost-effective and higher-throughput method to identify compounds with direct antiparasitic activity. To enhance reproducibility and data quality, genetically modified parasites expressing a reporter protein are often used.
Step-by-Step Methodology:
-
Parasite Culture: Culture a genetically modified Leishmania infantum strain that constitutively expresses a reporter like infrared fluorescent protein (iRFP) or luciferase. Maintain promastigotes in appropriate culture medium at 26°C.
-
Amastigote Differentiation: Induce the transformation of promastigotes to axenic amastigotes by adjusting the pH and increasing the temperature to 37°C.
-
Assay Plate Preparation: Dispense the axenic amastigote culture into 96-well microtiter plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test 1,5-naphthyridine derivatives to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Quantify parasite viability by measuring the fluorescence (for iRFP) or luminescence (for luciferase) signal. The signal is directly proportional to the number of living parasites.
-
Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. Compounds with an EC₅₀ below a set threshold (e.g., <25 µM) are advanced to the next stage.
Protocol: Ex Vivo Activity against Intramacrophagic Amastigotes (Secondary Screen)
Rationale: This assay provides a more physiologically relevant model by evaluating the compound's ability to kill parasites residing within their host cells (macrophages). It accounts for the compound's ability to penetrate the host cell membrane and remain active in the intracellular environment.
Step-by-Step Methodology:
-
Macrophage Isolation: Isolate primary macrophages from a suitable source, such as murine spleen explants or bone marrow.
-
Cell Seeding: Seed the macrophages in 96-well plates and allow them to adhere overnight.
-
Infection: Infect the adherent macrophages with stationary-phase L. infantum promastigotes at a defined parasite-to-cell ratio (e.g., 10:1). Incubate to allow for phagocytosis.
-
Compound Treatment: After removing extracellular parasites by washing, add serial dilutions of the "hit" compounds identified in the primary screen.
-
Incubation: Incubate the infected, treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Determine the number of viable intracellular amastigotes. This can be done by lysing the macrophages and measuring the reporter signal from the released parasites, or through microscopic counting after Giemsa staining.
-
Data Analysis: Calculate the EC₅₀ value for the intramacrophagic activity.
Protocol: Host Cell Cytotoxicity Assay
Rationale: A crucial step in drug discovery is to ensure that the compound's activity is selective for the parasite and not due to general toxicity. This assay determines the concentration at which the compound is toxic to the host cells.
Step-by-Step Methodology:
-
Cell Culture: Seed uninfected murine splenic macrophages (or another relevant mammalian cell line) in 96-well plates at the same density used in the ex vivo assay.
-
Compound Addition: Add the same serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antileishmanial assays (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as the resazurin reduction assay or MTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces host cell viability by 50%.
Determining the Selectivity Index (SI)
The Selectivity Index (SI) is the ultimate measure of a compound's therapeutic potential in vitro. It provides a quantitative value for the window between desired efficacy and undesired toxicity.
Calculation: SI = CC₅₀ (Host Cell Cytotoxicity) / EC₅₀ (Intramacrophagic Amastigote Activity)
A higher SI value is desirable, with an SI > 10 often considered a benchmark for a promising hit compound worthy of further investigation and optimization.
Data Summary and Key Findings
Studies have identified several substituted 1,5-naphthyridine derivatives with potent antileishmanial activity. The data below summarizes representative findings for promising compounds compared to the standard drug, Amphotericin B.
| Compound ID | EC₅₀ (µM) vs. L. infantum Amastigotes | CC₅₀ (µM) vs. Murine Splenocytes | Selectivity Index (SI) | Putative Target | Reference |
| Naphthyridine 22 | 0.58 ± 0.03 | > 157.8 | 271.5 | Leishmanial TopIB | |
| Indeno-naphthyridine 5h | 0.54 ± 0.17 | > 25 | > 46.3 | Leishmanial TopIB | |
| Amphotericin B (Standard) | 0.32 ± 0.05 | > 20 | > 62.5 | Ergosterol Biosynthesis |
Note: Data is compiled from published literature for illustrative purposes.
As the table highlights, specific 1,5-naphthyridine derivatives, such as compound 22 , have demonstrated exceptional potency (EC₅₀ comparable to Amphotericin B) and a remarkably high selectivity index, indicating a wide therapeutic window in vitro.
Conclusion and Future Directions
Substituted 1,5-naphthyridines represent a highly promising class of compounds in the fight against leishmaniasis. Their straightforward synthesis, well-defined mechanism of action targeting the structurally unique Leishmania topoisomerase IB, and demonstrated high potency and selectivity in vitro establish them as priority candidates for further development.
The path forward for this chemical class should focus on several key areas:
-
SAR Expansion: Synthesizing and evaluating a broader library of derivatives to refine the structure-activity relationships and optimize for potency and selectivity.
-
Pharmacokinetic Profiling: Moving beyond in silico predictions to conduct experimental ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most promising leads to assess their drug-like properties.
-
In Vivo Efficacy: Advancing compounds with favorable in vitro and ADME profiles into established animal models of visceral leishmaniasis to evaluate their efficacy in vivo.
-
Resistance Profiling: Investigating the potential for resistance development and determining the activity of these compounds against parasite strains resistant to current drugs.
Through a dedicated and multidisciplinary effort, the 1,5-naphthyridine scaffold holds the potential to deliver a novel, safe, and effective oral therapeutic to address the significant unmet medical need in the treatment of leishmaniasis.
References
-
Rubiales, G., Pérez-Pertejo, Y., Balaña-Fouce, R., & Palacios, F. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 16(1), 113. [Link]
-
Tejería, A., Pérez-Pertejo, Y., Reguera, R. M., Balaña-Fouce, R., Alonso, C., González, M., ... & Palacios, F. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 152, 137-147. [Link]
-
Rubiales, G., Pérez-Pertejo, Y., Balaña-Fouce, R., & Palacios, F. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. ADDI, 1(1), 1-15. [Link]
-
Rubiales, G., Pérez-Pertejo, Y., Balaña-Fouce, R., & Palacios, F. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]
-
Tejería, A., Pérez-Pertejo, Y., Reguera, R. M., Balaña-Fouce, R., Alonso, C., Fuertes, M., ... & Palacios, F. (2016). Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase. European Journal of Medicinal Chemistry, 124, 740-749. [Link]
-
Alonso, C., Palacios, F., & Rubiales, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. [Link]
-
JoVE. (2022). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. YouTube. [Link]
-
Tejería, A., Pérez-Pertejo, Y., Reguera, R. M., Balaña-Fouce, R., Alonso, C., González, M., ... & Palacios, F. (2016). Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase. PubMed. [Link]
-
Study.com. (n.d.). Topoisomerase Definition, Function & Types. Study.com. [Link]
-
Perry, K., et al. (2006). Structural Basis for Specificity in the Poxvirus Topoisomerase. Molecular Cell, 23(3), 343-354. [Link]
-
National Center for Biotechnology Information. (n.d.). DNA Replication Mechanisms. Molecular Biology of the Cell (4th ed.). [Link]
-
Capranico, G., & Binaschi, M. (1998). Mechanism of action of DNA topoisomerase inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). Topoisomerase Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro and in vivo antileishmanial activity of a compound derived of platinum, oxaliplatin, against Leishmania major. Brieflands. [Link]
-
National Center for Biotechnology Information. (2024). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. PMC. [Link]
-
ResearchGate. (n.d.). The CC50 of α-toxin on macrophages. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay for macrophage-mediated anti-tumor cytotoxicity. PubMed. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo antileishmanial activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of antileishmanial drugs activities in an ex vivo model of leishmaniasis. PubMed. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo antileishmanial activities of the combination... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. [Link]
The Antimicrobial Spectrum of Naphthyridine Cores: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Relevance of the Naphthyridine Scaffold
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can yield effective therapeutic agents.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the naphthyridine core stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1][3][4][5][6] Naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system, exist as six structural isomers, with the 1,8- and 1,5-naphthyridine isomers being the most extensively studied.[1][4]
The journey of naphthyridines as antimicrobial agents began with the discovery of nalidixic acid, the first-generation quinolone antibiotic, which, in a technical sense, is a 1,8-naphthyridone.[3][7] This pioneering molecule, primarily targeting Gram-negative bacteria responsible for urinary tract infections, paved the way for the development of a vast library of synthetic derivatives with enhanced potency and a broader spectrum of activity.[3][8] This guide provides an in-depth technical overview of the antimicrobial spectrum of naphthyridine cores, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of action for the majority of antimicrobial naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of replication and the relief of torsional stress.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.
Naphthyridine-based antibiotics stabilize the covalent complex formed between these enzymes and the bacterial DNA, leading to the accumulation of double-strand breaks in the DNA. This triggers a cascade of cellular events, ultimately resulting in bacterial cell death. The specific affinity for DNA gyrase versus topoisomerase IV can vary among different naphthyridine derivatives, influencing their spectrum of activity against Gram-positive and Gram-negative bacteria.
Caption: Mechanism of action of naphthyridine antibiotics.
Structure-Activity Relationships (SAR): Tailoring the Antimicrobial Spectrum
The antimicrobial potency and spectrum of naphthyridine derivatives are intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of new and improved drug candidates.
The 1,8-Naphthyridine Core: A Workhorse in Antibacterial Discovery
The 1,8-naphthyridine scaffold, exemplified by nalidixic acid and its successors, has been a fertile ground for antibacterial drug discovery. Key SAR insights include:
-
The 4-oxo-3-carboxylic Acid Moiety: This pharmacophore is essential for antibacterial activity, as it is believed to interact with the DNA gyrase-DNA complex.
-
N-1 Substitution: The substituent at the N-1 position significantly influences potency and pharmacokinetic properties. Small alkyl groups (e.g., ethyl in nalidixic acid) or a cyclopropyl group often lead to enhanced activity.
-
C-6 Halogenation: The introduction of a fluorine atom at the C-6 position, as seen in the fluoroquinolones, dramatically broadens the spectrum of activity to include Gram-positive bacteria and enhances potency. Bromination at this position has also been shown to improve antibacterial activity.[1][3]
-
C-7 Substitution: The substituent at the C-7 position plays a crucial role in modulating the spectrum of activity and potency. Bulky and basic substituents, such as piperazine and pyrrolidine rings, are common and often enhance activity against both Gram-positive and Gram-negative bacteria.[3]
-
Other Substitutions: The introduction of electron-withdrawing groups, such as nitro groups, at other positions on the naphthyridine ring can also enhance antimicrobial activity.[4]
The 1,5-Naphthyridine Core: A Scaffold for Novel Topoisomerase Inhibitors
Derivatives of the 1,5-naphthyridine scaffold have also emerged as potent antibacterial agents, often acting as novel bacterial topoisomerase inhibitors that bind to an alternative site compared to fluoroquinolones, thus showing no cross-resistance.[9]
The 2,7-Naphthyridine Core: Exploring New Chemical Space
Recent research has highlighted the potential of the 2,7-naphthyridine scaffold. Key SAR findings for this isomer include:
-
Essential Pharmacophore: The combination of the 2,7-naphthyridine scaffold with a hydrazone linker has been identified as an essential pharmacophoric core for antibacterial activity.[10]
-
Aryl Substituents: The nature of the aryl substituent on the hydrazone linker can modulate activity, with electron-withdrawing groups, particularly halogens, enhancing electrostatic complementarity and correlating with lower Minimum Inhibitory Concentrations (MICs).[10]
Quantitative Antimicrobial Spectrum: A Comparative Overview
The antimicrobial spectrum of naphthyridine derivatives is best illustrated through quantitative data, specifically Minimum Inhibitory Concentrations (MICs). The following tables summarize the in vitro activity of representative naphthyridine derivatives against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Spectrum of Key Naphthyridine Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference(s) |
| Nalidixic Acid | >64 | >64 | 4-16 | 4-16 | >128 | [3] |
| Enoxacin | 1-4 | 2-8 | 0.12-0.5 | 0.25-1 | 1-4 | [1] |
| Gemifloxacin | 0.03-0.12 | 0.015-0.06 | 0.03-0.12 | 0.12-0.5 | 8-32 | [3][7] |
| Trovafloxacin | 0.06-0.25 | 0.06-0.12 | 0.06-0.25 | 0.12-0.5 | 4-16 | [1][3] |
| Zabofloxacin | 0.015-0.06 | ≤0.008-0.03 | 0.12-0.5 | 0.25-1 | 8-32 | [1][3] |
| 2,7-Naphthyridine (10j) | 8 | - | - | - | >128 | [10][11] |
| 2,7-Naphthyridine (10f) | 31 | - | - | - | >128 | [10][11] |
Table 2: Broadening the Spectrum - Antitubercular, Antifungal, and Antiparasitic Activity (MIC in µg/mL)
| Compound Type | Organism | MIC (µg/mL) | Reference(s) |
| 1,8-Naphthyridine (ANA-12) | Mycobacterium tuberculosis | 6.25 | [12] |
| 1,8-Naphthyridine (Compound D) | Mycobacterium tuberculosis | 0.25 | [12] |
| 1,8-Naphthyridinyl Complex (92c) | Candida spp. | 0.78–6.25 | [1][3] |
| 1,5-Naphthyridine Derivatives | Leishmania infantum | Potent activity | [13] |
| 1,8-Naphthyridine Derivatives | Plasmodium falciparum | Active | [14][15] |
Experimental Protocols: Synthesis and Antimicrobial Evaluation
The development of novel naphthyridine-based antimicrobials relies on robust synthetic methodologies and standardized antimicrobial susceptibility testing.
General Synthetic Protocol for a 1,8-Naphthyridine Core
A common and effective method for the synthesis of the 1,8-naphthyridine core is the Gould-Jacobs reaction. The following is a generalized protocol:
-
Condensation: React an appropriately substituted aminopyridine with diethyl ethoxymethylenemalonate (EMME) at 100-130°C for 1-2 hours to form the intermediate enamine.
-
Cyclization: Heat the enamine intermediate in a high-boiling point solvent, such as diphenyl ether, to 230-250°C to effect thermal cyclization, yielding the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester.
-
Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide, followed by acidification to yield the 4-oxo-1,8-naphthyridine-3-carboxylic acid core.
-
Further Modifications: The core can then be subjected to various reactions, such as N-alkylation at the N-1 position and nucleophilic aromatic substitution at the C-7 position, to introduce desired substituents.
Caption: Key mechanisms of bacterial resistance to naphthyridine antibiotics.
Conclusion and Future Directions
The naphthyridine core remains a privileged scaffold in the development of antimicrobial agents. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of its antimicrobial spectrum and pharmacological properties. While the emergence of resistance poses a continuous challenge, a deeper understanding of the structure-activity relationships and mechanisms of resistance is paving the way for the design of next-generation naphthyridine derivatives. Future research in this area will likely focus on:
-
Novel Isomers and Scaffolds: Exploration of less-studied naphthyridine isomers and hybrid molecules incorporating the naphthyridine core.
-
Targeting Resistant Pathogens: The design of derivatives that can evade existing resistance mechanisms or act as resistance breakers.
-
Expanding the Spectrum: Further investigation into the antifungal and antiparasitic potential of naphthyridine derivatives.
-
Synergistic Combinations: The development of naphthyridine-based compounds that can be used in combination with other antibiotics to enhance their efficacy and combat multidrug-resistant infections.
The continued exploration of the chemical space around the naphthyridine core holds significant promise for the discovery of new and effective treatments for infectious diseases.
References
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 11. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 13. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: An In-Depth Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1,5-naphthyridine core is a prevalent motif in a variety of biologically active compounds, and the introduction of bromine atoms at the 4 and 7 positions offers versatile handles for further synthetic transformations, such as cross-coupling reactions, to generate diverse molecular libraries.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a step-by-step guide, from the foundational principles of the synthetic strategy to detailed experimental procedures and troubleshooting advice. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
I. Synthetic Strategy Overview
The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is most effectively achieved through a two-stage process. The initial stage involves the construction of the core 1,5-naphthyridine ring system via the well-established Gould-Jacobs reaction.[2] This is followed by a sequential halogenation to introduce the two bromine atoms at the desired positions. This strategic approach allows for the controlled construction of the complex heterocyclic system from readily available starting materials.
Caption: Overall synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
II. Part A: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
The initial and crucial step in this synthesis is the formation of the 1,5-naphthyridine core. The Gould-Jacobs reaction provides an efficient and reliable method for this transformation, starting from the readily available 3-aminopyridine.[2]
A.1. The Gould-Jacobs Reaction: A Mechanistic Insight
The Gould-Jacobs reaction proceeds in two key stages:
-
Condensation: 3-Aminopyridine undergoes a nucleophilic addition to the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable enamine intermediate.[3]
-
Thermal Cyclization: At elevated temperatures, the enamine intermediate undergoes a 6-electron electrocyclization, followed by tautomerization, to yield the aromatic 4-hydroxy-1,5-naphthyridine ring system. This step typically requires a high-boiling point solvent to achieve the necessary thermal energy for the reaction to proceed efficiently.[4]
Caption: Experimental workflow for the Gould-Jacobs reaction.
A.2. Experimental Protocol: Gould-Jacobs Reaction
This protocol details the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate using a conventional heating method.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 | Ensure high purity. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 24.0 g | 0.111 | Use a slight excess. |
| Diphenyl ether | 170.21 | 100 mL | - | High-boiling solvent. |
| Hexane | - | 200 mL | - | For precipitation. |
Procedure:
-
Condensation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 3-aminopyridine (10.0 g, 0.106 mol) and diethyl ethoxymethylenemalonate (24.0 g, 0.111 mol).
-
Heat the reaction mixture with stirring to 110-120 °C for 1 hour. During this time, ethanol will be evolved.
-
Cyclization: After the initial heating period, add diphenyl ether (100 mL) to the reaction mixture.
-
Increase the temperature to 250-255 °C and maintain this temperature for 30-45 minutes. Monitor the reaction for the cessation of ethanol evolution.[5]
-
Work-up: Allow the reaction mixture to cool to below 100 °C.
-
While still warm, slowly add hexane (200 mL) to the mixture with vigorous stirring to induce precipitation of the product.
-
Cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum to yield Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.
Troubleshooting:
-
Low Yield: Ensure the reaction temperature for the cyclization step reaches at least 250 °C. Incomplete cyclization is a common issue if the temperature is too low.
-
Product Oily/Difficult to Solidify: Ensure thorough washing with hexane to remove all traces of diphenyl ether. Trituration with a fresh portion of hexane may be necessary.
III. Part B: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
The second stage of the synthesis involves the conversion of the 4-hydroxy group to a bromine atom and the subsequent bromination of the naphthyridine ring at the 7-position. This is a critical step that transforms the precursor into the target molecule with the desired halogenation pattern.
B.1. Rationale for the Dibromination Strategy
The conversion of the 4-hydroxy group to a 4-bromo group is a common transformation for hydroxy-substituted aza-aromatic compounds. Reagents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ are effective for this purpose.[6][7] The resulting 4-bromo-1,5-naphthyridine derivative is then susceptible to electrophilic aromatic substitution. The bromine atom at the 4-position and the ester group at the 3-position are electron-withdrawing, which deactivates the ring towards further electrophilic attack. However, the nitrogen atom at the 5-position also deactivates the adjacent positions. The least deactivated position for a second electrophilic substitution is the 7-position, making it the most likely site for the second bromination.
Caption: Experimental workflow for the dibromination of the naphthyridine precursor.
B.2. Experimental Protocol: Dibromination
This protocol outlines a two-step, one-pot procedure for the synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 218.21 | 5.0 g | 0.023 | Starting material from Part A. |
| Phosphorus oxybromide (POBr₃) | 286.69 | 13.2 g | 0.046 | Use in a fume hood. Moisture sensitive. |
| Bromine (Br₂) | 159.81 | 4.0 g (1.3 mL) | 0.025 | Highly corrosive and toxic. Handle with extreme care in a fume hood. |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent for the second bromination. |
| Dichloromethane (DCM) | - | 200 mL | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Saturated Sodium Thiosulfate Solution | - | As needed | - | To quench excess bromine. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying organic layers. |
Procedure:
-
Conversion to 4-Bromo Derivative: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (5.0 g, 0.023 mol).
-
Carefully add phosphorus oxybromide (13.2 g, 0.046 mol) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. The mixture will become a dark solution.
-
In-situ Bromination at C7: Cool the reaction mixture to room temperature.
-
Carefully add glacial acetic acid (50 mL) to the flask.
-
In a dropping funnel, prepare a solution of bromine (4.0 g, 0.025 mol) in glacial acetic acid (10 mL).
-
Add the bromine solution dropwise to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.
-
Quench any unreacted bromine by the dropwise addition of saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate as a solid.
Troubleshooting:
-
Incomplete conversion of the hydroxy group: Ensure the first heating step with POBr₃ is carried out for the full duration at reflux. The use of a small excess of POBr₃ can also be beneficial.
-
Formation of multiple brominated products: Careful control of the stoichiometry of bromine and the reaction temperature is crucial for selective bromination at the 7-position.
-
Difficult purification: If the crude product is highly impure, a second column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
IV. Characterization Data
The final product, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring, as well as the ethyl ester group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, with chemical shifts corresponding to the aromatic, carbonyl, and aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₈Br₂N₂O₃, MW: 375.99), with the characteristic isotopic pattern for a dibrominated compound.
V. References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(11):3333. Available from: [Link][5]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. 2024. Available from: [Link][6]
-
Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. 2024. Available from: [Link][7]
-
Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. PrepChem.com. Available from: [Link][5]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available from: [Link][3]
-
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2018;155:393-403. Available from: [Link][1]
Sources
- 1. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 13801-51-9|Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols for the Synthesis of 1,5-Naphthyridines via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif integral to a wide array of biologically active compounds and functional materials. Its derivatives have attracted considerable interest in medicinal chemistry owing to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The Gould-Jacobs reaction represents a classic and highly effective methodology for constructing the 4-hydroxy-1,5-naphthyridine core structure.[1] This reaction offers a versatile and direct pathway to this pivotal class of compounds, which serve as valuable intermediates in the discovery of novel therapeutics.[1]
The synthesis of 1,5-naphthyridines using the Gould-Jacobs reaction typically proceeds in two main stages: an initial condensation of a 3-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular cyclization of the resulting intermediate, which can be induced thermally or with microwave assistance.[1] Subsequent hydrolysis and decarboxylation can then afford the desired 4-hydroxy-1,5-naphthyridine.[1]
These application notes provide comprehensive protocols for the synthesis of 1,5-naphthyridine derivatives through the Gould-Jacobs reaction, encompassing both traditional thermal and modern microwave-assisted techniques. This guide is intended to equip researchers with the necessary information for the successful synthesis and subsequent exploration of this important heterocyclic system in drug discovery and materials science endeavors.[1]
Reaction Mechanism and Scientific Rationale
The Gould-Jacobs reaction for 1,5-naphthyridine synthesis follows a well-established mechanistic pathway.[1] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack and Condensation: The reaction commences with a nucleophilic attack from the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[1][2] This is followed by the elimination of an ethanol molecule to yield a vinylogous amide intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[1][3] This initial condensation is typically conducted at elevated temperatures (120-130 °C) to facilitate the reaction between the weakly nucleophilic aminopyridine and the malonic ester derivative.[3]
-
Thermal Cyclization: The subsequent and most critical step is the high-temperature intramolecular cyclization. This process is a 6-electron electrocyclization, which requires significant thermal energy to overcome the activation barrier.[1][2] This is why high-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are employed, with temperatures reaching up to 250 °C.[3][4][5][6][7] The high temperature facilitates the ring-closing reaction, leading to the formation of the dihydronaphthyridine ring system.[1]
-
Tautomerization and Aromatization: The newly formed dihydronaphthyridine intermediate rapidly tautomerizes to the more thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridine product.[1][2] This final product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, often precipitates from the hot reaction mixture.[3]
-
Hydrolysis and Decarboxylation (Optional but Common): The resulting ester can then be hydrolyzed, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), to the corresponding carboxylic acid.[3][8] Subsequent acidification precipitates the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.[8] In some cases, further heating can lead to decarboxylation to yield the 4-hydroxy-1,5-naphthyridine.[2]
Caption: Gould-Jacobs reaction mechanism for 1,5-naphthyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol details the conventional thermal synthesis of a key 1,5-naphthyridine intermediate.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
Part A: Condensation
-
In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[3]
-
Heat the mixture with stirring at 120-130 °C for 2 hours.[3] The reaction mixture will gradually become a thick, viscous syrup.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing. This crude intermediate can often be used directly in the next step without further purification.[3]
Part B: Cyclization
-
In a separate, larger round-bottom flask, heat Dowtherm A to 250 °C with vigorous stirring.[3]
-
Slowly and carefully add the crude intermediate from Part A to the hot Dowtherm A. Caution: The addition may cause some initial frothing.
-
Maintain the reaction temperature at 250 °C for 30 minutes.[3] The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will begin to precipitate from the hot solution.[3]
-
Allow the mixture to cool to below 100 °C, and then add hexane to facilitate complete precipitation of the product.[3]
-
Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
This protocol describes the hydrolysis of the ester intermediate to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 6N)
-
Deionized water
-
Decolorizing charcoal (optional)
-
Ether
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.[3] A typical ratio is 20.0 g of the ester in a solution of 8.0 g of NaOH in 200 ml of water.[8]
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3][8]
-
(Optional) If the solution is colored, treat the hot solution with a small amount of decolorizing charcoal and filter while hot.
-
Cool the reaction mixture to room temperature.[3]
-
Carefully acidify the solution to a pH of approximately 3-4 with 6N hydrochloric acid.[3][8] The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 15-30 minutes to ensure complete precipitation.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water, ether, and then acetone.[8]
-
Dry the purified 4-hydroxy-1,5-naphthyridine-3-carboxylic acid under vacuum.
Data Summary and Comparison
| Parameter | Method 1: Gould-Jacobs Reaction | Method 2: Alternative Cyanoacrylate Route |
| Starting Materials | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 3-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate |
| Key Intermediates | Diethyl (3-pyridylamino)methylenemalonate, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate, 4-Hydroxy-[1][8]naphthyridine-3-carbonitrile |
| Cyclization Conditions | High temperature (e.g., 250 °C in Dowtherm A) or microwave irradiation.[3][9] | Typically requires high temperatures as well. |
| Final Product | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (after hydrolysis) | 4-Hydroxy-[1][8]naphthyridine-3-carbonitrile (can be hydrolyzed to the acid) |
| Advantages | Well-established, reliable for a range of substrates. | Can provide direct access to the 3-carbonitrile derivative. |
| Challenges | Requires very high temperatures for cyclization, which can be energy-intensive and may not be suitable for sensitive substrates. | May also require harsh cyclization conditions. |
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of condensation intermediate | Incomplete reaction due to insufficient heating or reaction time. Decomposition of starting materials. | Ensure the reaction temperature is maintained at 120-130 °C. Extend the reaction time if necessary. Use freshly distilled starting materials. |
| Incomplete cyclization | The reaction temperature is too low or the heating time is too short. | Use a high-boiling point solvent like Dowtherm A and ensure a consistent temperature of 250 °C.[3] Consider using microwave irradiation as an alternative heating method to potentially shorten reaction times and improve yields.[10] |
| Sluggish or incomplete hydrolysis of the ester | Steric hindrance or low solubility of the ester. Insufficiently harsh hydrolysis conditions. | Increase the concentration of the base (NaOH or KOH). Increase the reaction temperature and/or extend the reaction time. Use a co-solvent like ethanol to improve the solubility of the ester intermediate.[3] |
| Difficulty in purifying the final product | Poor solubility in common organic solvents. Co-precipitation of impurities. | Recrystallization is often the most effective purification method. Experiment with different solvent systems such as ethanol/water or DMF/water.[3] Ensure complete hydrolysis of the starting ester to avoid purification complications. |
| Formation of regioisomeric byproducts | Depending on the substituents on the starting aminopyridine, cyclization can occur at different positions. | The regioselectivity is influenced by both electronic and steric factors. Careful selection of starting materials and reaction conditions may favor the desired isomer. Fractional crystallization may be necessary to separate isomers in some cases.[3] |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 1,5-naphthyridines.
References
-
Wikipedia. (2023, October 28). Gould–Jacobs reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(9), 1774. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][8]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 80(Part 3), 1937-1941. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]
-
The Dow Chemical Company. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]
-
Preprints.org. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of Dowtherm-A (Dow Chemical Company, 1997). Retrieved from [Link]
-
Thermal Fluids Hub. (n.d.). DOWTHERM A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dow.com [dow.com]
- 5. rodun-int.com [rodun-int.com]
- 6. researchgate.net [researchgate.net]
- 7. appliedthermalfluids.com [appliedthermalfluids.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
experimental protocol for dibromination of naphthyridine esters
Executive Summary
This application note details a high-fidelity protocol for the radical dibromination of methyl-substituted 1,8-naphthyridine esters (specifically the 2,7-dimethyl-diester scaffold). These bis(bromomethyl) derivatives are critical electrophilic linchpins in the synthesis of macrocyclic supramolecular cages and metallo-organic frameworks (MOFs).
Achieving selective di-bromination over mono- or tri-brominated byproducts is the primary synthetic challenge. This guide moves beyond standard textbook procedures, integrating kinetic control strategies, solvent effects, and purification logic to maximize yield and purity.
Mechanistic Insight & Reaction Design
The transformation relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator.[1][2] Unlike simple benzylic systems, the electron-deficient naphthyridine core renders the methyl protons less hydridic, requiring optimized radical propagation.
The "Goldfinger" Mechanism
Success depends on maintaining a low, steady-state concentration of molecular bromine (
Key Mechanistic Drivers:
-
Initiation: Homolysis of the initiator (AIBN or BPO) generates radicals.[3]
-
Propagation: The succinimidyl radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step (RDS).
-
Selectivity: The resulting benzylic radical is stabilized by resonance with the naphthyridine ring, but the electron-withdrawing ester groups at positions 4/5 destabilize the transition state slightly compared to simple toluenes, requiring higher activation energy (reflux).
Figure 1: The Wohl-Ziegler radical cycle. Note the critical role of HBr in regenerating the active brominating species from NBS.
Experimental Protocol
Target Molecule: Dimethyl 2,7-bis(bromomethyl)-1,8-naphthyridine-4,5-dicarboxylate. Scale: 5.0 mmol (approx. 1.3 g of starting material).
Reagents & Equipment
| Reagent | Equiv.[4][5][6][7] | Role | Critical Specification |
| Dimethyl 2,7-dimethyl-1,8-naphthyridine-4,5-dicarboxylate | 1.0 | Substrate | Dry, free of protic solvents. |
| N-Bromosuccinimide (NBS) | 2.2 | Bromine Source | Must be recrystallized from water prior to use to remove free |
| Azobisisobutyronitrile (AIBN) | 0.1 | Initiator | Recrystallized from methanol if stored >6 months. |
| Benzene or Chlorobenzene | Solvent | Medium | Anhydrous. Benzene (caution: carcinogen) is standard; Chlorobenzene is the greener, higher-boiling alternative. |
| Argon/Nitrogen | Atmosphere | Protection | Strict exclusion of |
Step-by-Step Methodology
Step 1: System Preparation
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).
Step 2: Reaction Assembly
-
Add the naphthyridine substrate (1.0 equiv) and recrystallized NBS (2.2 equiv) to the flask.
-
Note: A slight excess (10%) of NBS accounts for minor decomposition but minimizes tri-bromination.
-
-
Add Solvent (Concentration: 0.1 M, ~50 mL).
-
Insight: Dilution is key. High concentrations favor intermolecular side reactions (coupling).
-
-
Add AIBN (0.05 equiv initially).
-
Degas the solution by bubbling Argon directly into the solvent for 15 minutes.
Step 3: Initiation & Reflux
-
Heat the mixture to a gentle reflux.
-
Visual Cue: If using Benzene/Chlorobenzene, the NBS will be denser than the solvent and sit at the bottom. As the reaction proceeds, Succinimide (byproduct) will form and float to the top (lower density). This "density flip" is a qualitative monitor of progress.
-
-
Irradiation (Optional but Recommended): Irradiate the flask with a 500W tungsten lamp or high-lumen white LED to accelerate initiation.
-
After 2 hours, add the second portion of AIBN (0.05 equiv) to ensure radical propagation continues.
Step 4: Monitoring
-
Monitor via 1H NMR rather than TLC.
-
Why? Naphthyridine esters streak on silica.[6]
-
Sampling: Take a 50 µL aliquot, evaporate under
, and dissolve in . -
Signals: Watch for the disappearance of the methyl singlet (~2.8 ppm) and appearance of the
singlet (~4.7 ppm).
-
Step 5: Workup
-
Cool the reaction mixture to 0°C. Succinimide will precipitate heavily.
-
Filter the cold mixture through a sintered glass funnel (Grade 3). Wash the cake with cold
or cold Chlorobenzene. -
Evaporate the filtrate in vacuo at <40°C. Do not overheat ; benzylic bromides are thermally sensitive.
Step 6: Purification (The Critical Step)
-
Recrystallization: Attempt recrystallization from Acetone/Hexane or
/Heptane first. This avoids silica gel decomposition. -
Flash Chromatography (If necessary):
-
Stationary Phase: Neutral Alumina (Grade III) or Silica gel (neutralized with 1%
). -
Warning: Acidic silica will hydrolyze the product to the alcohol.
-
Data Analysis & Validation
NMR Interpretation
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Reactant (-CH3) | 2.70 - 2.90 | Singlet (6H) | Disappears |
| Mono-bromo (-CH2Br) | 4.60 - 4.80 | Singlet (2H) | Intermediate |
| Product (-CH2Br) | 4.75 - 4.85 | Singlet (4H) | Dominant Product Signal |
| Succinimide (byproduct) | 2.65 | Singlet (4H) | Indicates contamination |
Workflow Visualization
Figure 2: Operational workflow for the dibromination protocol. Note the iterative NMR check to prevent over-bromination.
Troubleshooting & Optimization
-
Problem: Low Conversion (Mono-bromo dominance).
-
Problem: Tribromination (gem-dibromide formation).
-
Problem: Product Decomposition on Column.
Safety & Handling
-
Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All weighing, reaction, and rotary evaporation must occur in a functioning fume hood.
-
Benzene Substitution: If possible, substitute Benzene with Chlorobenzene or Trifluorotoluene to reduce carcinogenicity risks without compromising the radical mechanism temperature requirements.
-
Peroxide Risks: AIBN releases
gas upon decomposition. Ensure the system is vented through a bubbler to prevent pressure buildup.
References
-
Goswami, S., et al. (2013). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." ResearchGate. Available at: [Link]
- Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. (Classic mechanistic grounding).
- Newkome, G. R., et al. (1982). "Synthesis of 2,6-Bis(bromomethyl)pyridine." Journal of Organic Chemistry. (Protocol analog for pyridine systems).
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Master Organic Chemistry. Available at: [Link]
-
Cantillo, D., et al. (2013). "Electrophilic Bromination in Flow." Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in Modern Synthetic Chemistry
Introduction: Unlocking the Potential of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif, prominently featured in a wide array of biologically active compounds and functional materials.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of therapeutics, including kinase inhibitors and antileishmanial agents.[2][3] Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate emerges as a highly valuable and versatile synthetic intermediate, offering two distinct and differentially reactive halogenated sites for sequential or simultaneous functionalization. This guide provides an in-depth exploration of the synthesis and strategic application of this key building block, tailored for researchers, scientists, and professionals in drug development.
This document will detail the robust synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and provide comprehensive protocols for its application in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, we will delve into its strategic utility in the synthesis of kinase inhibitors, a prominent class of therapeutics in modern oncology and beyond.
Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core 1,5-naphthyridine ring system, followed by a crucial dibromination step.
Caption: Synthetic pathway for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is adapted from the Gould-Jacobs reaction, a classical and reliable method for the synthesis of 4-hydroxyquinoline and related heterocyclic systems.[4]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 150 °C and maintain for 2 hours. The reaction progress can be monitored by the evolution of ethanol.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a distillation apparatus, heat diphenyl ether to 250-255 °C. Slowly add the crude condensation product from the previous step to the hot diphenyl ether. Continue heating at 255 °C until the evolution of ethanol ceases.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.[5]
Expected Yield: 70-80%.
Protocol 2: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
This protocol employs a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅) for the conversion of the 4-hydroxy group to a bromide and the bromination of the 7-position. This is a common strategy for the halogenation of hydroxynaphthyridines.[4]
Materials:
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus pentabromide (PBr₅)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in anhydrous toluene.
-
Bromination: Carefully add phosphorus oxybromide (2.0 eq) and phosphorus pentabromide (2.0 eq) to the suspension. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Expected Yield: 60-75%.
Application in Cross-Coupling Reactions: Building Molecular Complexity
The presence of two bromine atoms at the C4 and C7 positions, which exhibit different reactivities, makes Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate an ideal substrate for selective sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different functionalities, a key strategy in the synthesis of complex molecules.
Application Note 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] The differential reactivity of the C4 and C7 positions of the dibromonaphthyridine allows for selective mono-arylation, typically at the more reactive C4 position, under carefully controlled conditions.
Caption: Selective Suzuki-Miyaura coupling of the dibromo intermediate.
Protocol 3: Mono-Arylation via Suzuki-Miyaura Coupling
Materials:
-
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the mono-arylated product.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 7-bromo-4-phenyl-1,5-naphthyridine-3-carboxylate | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 7-bromo-4-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate | 70-80 |
Causality: The selectivity for mono-substitution at the C4 position is attributed to its higher electrophilicity compared to the C7 position. By using a slight excess of the boronic acid and moderate temperatures, the reaction can be controlled to favor the mono-arylated product. For di-substitution, a larger excess of the boronic acid and higher temperatures would be required.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful method for the formation of C-N bonds.[7][8] This reaction is particularly valuable for the synthesis of anilines and other aromatic amines, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, selective mono-amination can be achieved.
Protocol 4: Mono-Amination via Buchwald-Hartwig Coupling
Materials:
-
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
-
Amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in a Schlenk tube. Add anhydrous toluene, followed by the amine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the mono-aminated product.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Ethyl 7-bromo-4-morpholino-1,5-naphthyridine-3-carboxylate | 65-75 |
| 2 | Piperidine | Ethyl 7-bromo-4-(piperidin-1-yl)-1,5-naphthyridine-3-carboxylate | 60-70 |
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, especially with heteroaryl halides. The reaction conditions can be tuned to favor either mono- or di-amination.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 1,5-naphthyridine scaffold is a key component of numerous kinase inhibitors. The ability to selectively functionalize the 4 and 7 positions of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate makes it an excellent starting material for the synthesis of libraries of potential kinase inhibitors. For example, derivatives of 1,5-naphthyridine have shown potent inhibitory activity against Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate|13801-51-9-Siyu Chemical [siyuchem.com]
derivatization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
This application note details the strategic derivatization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (CAS 1257852-54-2), a high-value scaffold in medicinal chemistry.[1][2]
The 1,5-naphthyridine core is a "privileged structure," mimicking the quinolone antibacterial pharmacophore while offering distinct vectors for hydrogen bonding and solubility crucial for kinase inhibition and oncological targets.[2] The 4,7-dibromo substitution pattern provides a unique opportunity for orthogonal functionalization , allowing researchers to sequentially install diversity elements with high regiocontrol.[2]
Part 1: Strategic Analysis & Reactivity Logic
The successful derivatization of this molecule relies on exploiting the electronic disparity between the two bromine substituents.[2]
Electronic Environment & Regioselectivity
-
C4-Bromine (
Active): The bromine at position 4 is electronically activated by two factors:-
Vinylogous Activation: It is located
to the N1 nitrogen and conjugated to the electron-withdrawing ester at C3.[2] This creates a "vinylogous acid halide" character, making it highly susceptible to Nucleophilic Aromatic Substitution ( ).[2] -
Inductive Effect: The proximity of the N1 lone pair and the ester carbonyl creates a significant dipole, lowering the energy barrier for nucleophilic attack.[2]
-
-
C7-Bromine (Pd-Active): The bromine at position 7 is located on the distal pyridine ring (Ring B).[2] It lacks the ortho-ester activation and behaves as a typical electron-deficient heteroaryl halide.[2] It is relatively inert to mild nucleophiles but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2]
The Orthogonal Workflow
To avoid mixture formation, the derivatization must follow a specific sequence:
-
Step 1 (
): Displacement of the highly reactive C4-Br with amines or alkoxides under mild conditions.[2] -
Step 2 (Cross-Coupling): Metal-catalyzed functionalization of the remaining C7-Br.[2]
-
Step 3 (Ester Manipulation): Hydrolysis or amidation of the C3-ester (optional, usually final step).[2]
Part 2: Experimental Workflows
Visualizing the Pathway
Figure 1: The sequential functionalization strategy ensures regiocontrol, prioritizing C4 substitution before C7 coupling.
Protocol 1: Regioselective C4-Amination ( )
Objective: Selective displacement of C4-Br with a primary or secondary amine.[2]
Reagents:
-
Substrate: Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (1.0 equiv).
-
Nucleophile: Amine (1.1 – 1.2 equiv).[2]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv).[2] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2]
Procedure:
-
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol) dropwise at room temperature (20–25°C).
-
Note: For volatile amines, cool the mixture to 0°C before addition.[2]
-
-
Reaction: Stir at room temperature. Monitor by TLC or LC-MS.[2]
-
Work-up:
-
Purification: The product often precipitates upon adding cold ethanol or can be purified via silica gel chromatography (Hexane/EtOAc gradient).[2]
Checkpoint: The disappearance of the starting material and the appearance of a single mono-substituted peak (M+H matches
Protocol 2: C7-Selective Suzuki-Miyaura Coupling
Objective: Installation of an aryl or heteroaryl group at position 7 using the C4-amino intermediate.[2]
Reagents:
-
Substrate: 4-Amino-7-bromo-1,5-naphthyridine intermediate (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).[2]
-
Catalyst:
(5 mol%) or (5 mol%).[2] -
Base:
(2M aqueous solution, 3.0 equiv).[2] -
Solvent: 1,4-Dioxane (degassed).[2]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).[2]
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2M aq.
(0.75 mL).[2] -
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 90–100°C for 2–12 hours (or 110°C for 30 min in a microwave reactor).
-
Work-up:
-
Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc) is usually required to remove palladium residues and hydrolyzed boronic acid.[2]
Part 3: Data Summary & Troubleshooting
Reactivity Comparison Table
| Feature | Position C4-Br | Position C7-Br |
| Electronic State | Highly Deficient (Activated by Ester) | Moderately Deficient (Pyridine-like) |
| Primary Reaction | Pd-Catalyzed Cross-Coupling | |
| Ideal Nucleophile | Amines, Thiols, Alkoxides | Boronic Acids, Stannanes, Zincates |
| Temp.[1][2][3] Range | 0°C – 60°C | 80°C – 120°C |
| Risk Factor | Hydrolysis to 4-OH (if wet) | Protodebromination (if catalyst fails) |
Troubleshooting Guide
-
Issue: Bis-substitution during Step 1.
-
Cause: Reaction temperature too high or amine is too nucleophilic.[2]
-
Solution: Lower temperature to 0°C; strictly control stoichiometry (1.05 equiv of amine).
-
-
Issue: Hydrolysis of C3-Ester.
-
Issue: Poor Solubility.
References
-
Scaffold Reactivity: Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines."[2] Russian Chemical Reviews, 2000.[2][5] (Review of general 1,5-naphthyridine chemistry).
-
Regioselective Metalation: Balkenhohl, M., et al. "Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold."[2][5][6][7] Chemistry – A European Journal, 2017.[2][5]
-
Gould-Jacobs Analogy: Lesher, G. Y., et al. "1,8-Naphthyridine Derivatives.[2] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 1962.[2] (Foundational text on naphthyridine-3-carboxylate reactivity).
-
Building Block Availability: "Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (CAS 1257852-54-2)."[1][2][3][8][9] ChemicalBook / BLD Pharm Catalog.
Sources
- 1. 1092353-02-0|Ethyl 4-bromonicotinate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 13959-01-8|Ethyl 3-bromoisonicotinate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold (TMP=2,2,6,6-Tetramethylpiperidyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | 1257852-54-2 [chemicalbook.com]
Application Note: Regioselective Buchwald-Hartwig Amination of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors (e.g., PI3K, mTOR pathways). Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate presents a unique synthetic challenge: it contains two electrophilic sites (C4 and C7) and a base-sensitive ethyl ester.
While the C4 position is activated for nucleophilic aromatic substitution (
Strategic Analysis & Reactivity Profile
The Substrate Architecture
The substrate is an electron-deficient heterocycle with distinct electronic zones. Understanding these zones is critical for catalyst and ligand selection.
-
C4-Position (Primary Electrophile): Highly activated due to the ortho-ester (EWG) and the para-nitrogen (N5). It is the kinetic site of reaction.
-
C7-Position (Secondary Electrophile): Activated by the ortho-nitrogen (N1) but lacks the auxiliary activation of the ester. It is the thermodynamic site, requiring higher energy or more active catalytic systems.
-
N1 & N5 Nitrogens: These basic nitrogens can coordinate to Palladium (
), forming stable, non-catalytic species ("catalyst poisoning"). -
C3-Ethyl Ester: Susceptible to hydrolysis or transesterification if alkoxide bases (e.g.,
) are used.
Catalyst & Ligand Selection Logic
To overcome the "poisoning" effect of the naphthyridine nitrogens and ensure turnover:
-
Ligand: We utilize Xantphos or BrettPhos .
-
Why: Xantphos is a bidentate ligand with a wide bite angle (
). It chelates Pd tightly, preventing the substrate's N1/N5 from displacing the ligand. BrettPhos is preferred for primary amines due to its bulk, which facilitates reductive elimination.
-
-
Base: Cesium Carbonate (
) .[1]-
Why: Unlike Sodium tert-butoxide (
), carbonate bases are non-nucleophilic toward the ester, preventing the formation of the carboxylic acid byproduct.
-
-
Solvent: 1,4-Dioxane or Toluene .[1]
-
Why: Non-polar/weakly polar solvents minimize the solubility of the inorganic base, providing a "slow-release" of the active base species, which protects sensitive functional groups.
-
Visualizing the Pathway
The following diagram illustrates the regioselectivity and the decision matrix for synthesis.
Caption: Regioselective pathways. Path A utilizes controlled Pd-catalysis to exclusively target the C4 position, preserving the C7 bromide for subsequent elaboration.
Experimental Protocols
Protocol A: C4-Selective Mono-Amination
Target: Synthesis of Ethyl 4-amino-7-bromo-1,5-naphthyridine-3-carboxylate derivatives. Scope: Primary anilines, secondary cyclic amines, and electron-poor amines.
Materials:
-
Substrate: 1.0 equiv (e.g., 1 mmol, 374 mg)
-
Amine: 1.1 equiv
-
Catalyst:
(2 mol%) or (1 mol%) -
Ligand: Xantphos (3 mol%) (Ensure 1.5:1 L:Pd ratio)
-
Base:
(2.0 equiv, dried) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Pre-Complexation (Critical for Reproducibility):
-
In a glovebox or under Argon, charge a reaction vial with
(4.5 mg) and Xantphos (17.4 mg). -
Add 1 mL of dioxane and stir at RT for 5 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Why: This prevents Pd from immediately coordinating to the naphthyridine nitrogens upon addition.
-
-
Substrate Loading:
-
Add the dibromo-naphthyridine substrate (374 mg) and
(650 mg) to the vial. -
Add the remaining dioxane (4 mL).
-
Add the amine (1.1 mmol). If the amine is a solid, add it with the base.
-
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 80°C for 4–12 hours.
-
Monitoring: Check LCMS every 2 hours. Look for the consumption of Starting Material (M+H = 375/377) and appearance of Mono-product.
-
Note: If C7-substitution is observed (>5%), lower temperature to 60°C and extend time.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Pd black. Elute with EtOAc.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc (Gradient 0% -> 40%). The ester makes the product moderately polar.
-
Protocol B: C7-Functionalization (Sequential)
Target: Functionalizing the remaining bromide after Protocol A.
-
Catalyst Switch: The C7 position is less reactive. Switch to a more active precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).
-
Temperature: Increase to 100–110°C.
-
Base: Continue using
or to protect the ester.
Data & Optimization Guide
The following table summarizes the optimization of conditions for the coupling of 4-fluoroaniline (weak nucleophile) to the substrate.
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (C4) | Yield (C7) | Notes |
| 1 | - | Toluene | 100 | 30% | 5% | Low conversion, Pd black formation. | ||
| 2 | BINAP | Toluene | 80 | 45% | 10% | Ester hydrolysis observed. | ||
| 3 | Xantphos | Dioxane | 80 | 92% | <2% | Optimal Condition. | ||
| 4 | BrettPhos | t-Amyl | 90 | 88% | 4% | Good for primary amines. | ||
| 5 | No Pd | - | DMF | 120 | 60% | 0% |
Troubleshooting & Self-Validation
Catalyst Deactivation (The "Stalled" Reaction)
-
Symptom: Reaction stops at 40% conversion; adding more heat doesn't help.
-
Cause: The product (an aminopyridine-like system) or the substrate is chelating the Pd.
-
Solution:
-
Increase Ligand:Pd ratio to 2:1.
-
Switch to BrettPhos Pd G3 precatalyst (ensures 1:1 active species immediately).
-
Ester Hydrolysis
-
Symptom: Appearance of carboxylic acid (M-28 mass in LCMS).
-
Cause: Wet solvent or hydroxide impurities in the base.
-
Solution:
-
Flame-dry glassware.
-
Use anhydrous
(stored in desiccator). -
Avoid
completely.
-
Regioselectivity Erosion
-
Symptom: Mixture of C4-mono, C7-mono, and Bis-products.
-
Cause: Temperature too high or amine too nucleophilic.
-
Solution:
-
Drop temperature to 60°C.
-
Add amine slowly (syringe pump) to keep effective concentration low relative to the substrate.
-
Mechanistic Diagram (Catalytic Cycle)
Understanding the inhibition points is crucial for troubleshooting.
Caption: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive N-coordination (Inhibition).
References
-
Buchwald-Hartwig Amination Overview
-
Mechanistic Insights & Ligand Design
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
-
Conditions for Electron-Deficient Heterocycles
-
WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
-
Reactivity of 1,5-Naphthyridines
-
Base Selection in Flow/Batch
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv. Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Ethyl 1,5-Naphthyridine-3-Carboxylates
Introduction: The Significance of the 1,5-Naphthyridine Core in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide array of biological activities.[1] Its unique structural and electronic properties have led to the development of numerous therapeutic agents. Derivatives of 1,5-naphthyridine have shown promise as antibacterial, antiviral, and antiproliferative agents.[1] The carboxylic acid functionality at the 3-position is a critical handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. The hydrolysis of the corresponding ethyl ester is a fundamental and often crucial step in the synthesis of these valuable carboxylic acid derivatives.
This guide provides a detailed protocol for the hydrolysis of ethyl 1,5-naphthyridine-3-carboxylates, delving into the mechanistic underpinnings of the reaction, practical experimental procedures, and critical considerations for successful execution.
Chemical Principles: Understanding the Hydrolysis Reaction
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring a large excess of water to drive the equilibrium towards the products (the carboxylic acid and ethanol).[2] The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for the hydrolysis of ethyl 1,5-naphthyridine-3-carboxylates as it is an irreversible process, leading to higher yields and simpler product isolation.[2] The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. The carboxylic acid formed is then deprotonated by the basic reaction medium to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid.[2]
The electron-deficient nature of the 1,5-naphthyridine ring system facilitates the initial nucleophilic attack by the hydroxide ion on the ester's carbonyl group, often leading to facile hydrolysis under standard conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines a general and robust procedure for the hydrolysis of ethyl 1,5-naphthyridine-3-carboxylates.
Materials and Reagents
-
Ethyl 1,5-naphthyridine-3-carboxylate derivative
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (or other suitable co-solvent like Tetrahydrofuran (THF))
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Solvents for recrystallization (e.g., ethanol, methanol, water)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 1,5-naphthyridine-3-carboxylate (1.0 eq.) in a suitable solvent mixture. A common choice is a mixture of ethanol and water (e.g., 1:1 v/v) to ensure the solubility of the starting material.
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution (2-3 equivalents) to the solution of the ester.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the specific substrate. The disappearance of the starting material spot and the appearance of a more polar spot (the carboxylate salt) at the baseline indicates the reaction is proceeding. Upon acidification of a small aliquot for TLC analysis, the carboxylic acid product will appear as a new, more polar spot than the starting ester.
-
-
Reaction Work-up:
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the organic solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.
-
-
Acidification and Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add 1M or 2M hydrochloric acid dropwise while stirring until the pH of the solution is acidic (typically pH 2-3).
-
The 1,5-naphthyridine-3-carboxylic acid will precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Further wash the solid with a small amount of a cold organic solvent in which the product has low solubility (e.g., cold ethanol or diethyl ether) to remove any remaining organic impurities.
-
Dry the purified product in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, methanol).[3]
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the hydrolysis of various ethyl naphthyridine-3-carboxylates.
| Starting Material | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1,5-naphthyridine-3-carboxylate | NaOH (2.5) | Ethanol/Water | Reflux | 4 | >90 | [1] |
| Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | NaOH (2.0) | Water | Reflux | 2 | ~95 | [4] |
| Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | NaOH (2.2) | Ethanol/Water | Reflux | 3 | >90 | [5] |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the hydrolysis of ethyl 1,5-naphthyridine-3-carboxylates.
Sources
using Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in medicinal chemistry
Application Note: Strategic Utilization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a high-value heterocyclic scaffold that serves as a versatile "privileged structure" in drug discovery. Its structural utility lies in the orthogonal reactivity of its two bromine substituents and the modifiable ester group. This application note provides a comprehensive guide for medicinal chemists to exploit this molecule's regioselectivity, enabling the rapid synthesis of kinase inhibitors (e.g., PI3K, mTOR), antibacterial agents (DNA gyrase inhibitors), and BET bromodomain inhibitors.
Structural Analysis & Reactivity Profile
To successfully utilize this scaffold, one must understand the electronic environment that dictates its regioselectivity.
-
The C4-Bromine (The "Soft" Spot): Located at the 4-position (ortho to the electron-withdrawing ester and para to the N1 nitrogen), this bromide is highly activated. It behaves similarly to an imidoyl halide. It is highly susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
The C7-Bromine (The "Hard" Spot): Located on the distal ring, this bromide resembles a standard aryl bromide. It is electronically deactivated relative to C4 and typically requires metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for substitution.
-
The C3-Ester: A stable handle for late-stage diversification into amides, carboxylic acids, or alcohols.
Reactivity Visualization
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity map of the 1,5-naphthyridine scaffold. Note the sequential logic: C4 substitution typically precedes C7 coupling to avoid side reactions.
Experimental Protocols
Protocol A: Regioselective at C4 (The "Hinge Binder" Installation)
This step typically installs the primary pharmacophore, often an aniline or heterocycle intended to bind to the kinase hinge region.
Reagents:
-
Substrate: Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the dibromo scaffold in 5 mL of anhydrous THF under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent premature reaction at the C7 position or ester hydrolysis.
-
Addition: Add DIPEA (2.0 mmol) followed by the slow addition of the amine nucleophile (1.1 mmol).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting material. The product usually spots lower on TLC (more polar).
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
1H NMR Signal: The loss of regiochemical symmetry is distinct. A successful C4 substitution will cause a significant upfield shift of the adjacent proton signals compared to the starting material.
-
LC-MS: Look for the mass shift corresponding to
. If you see double substitution, the temperature was too high.
Protocol B: Palladium-Catalyzed Cross-Coupling at C7 (Solubility/Potency Tuning)
Once the C4 position is secured, the C7 bromine remains available for Suzuki-Miyaura coupling to introduce solubilizing groups or hydrophobic tails.
Reagents:
-
Substrate: C4-substituted intermediate (from Protocol A) (1.0 eq)
-
Boronic Acid/Pinacol Ester:
(1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.
-
Solvent: Add 1,4-dioxane and the aqueous base. Sparge with Argon for 5 minutes to remove oxygen. Note: Oxygen is the enemy of this catalytic cycle.
-
Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Data Summary: Optimization of C4 Substitution
The following table summarizes optimization studies for the
| Entry | Nucleophile (R-NH2) | Solvent | Temp (°C) | Time (h) | Yield (C4-Sub) | Side Product (C4,C7-DiSub) |
| 1 | Aniline | THF | 25 | 2 | 88% | < 2% |
| 2 | Aniline | DMF | 80 | 1 | 65% | 25% |
| 3 | Morpholine | DCM | 0 | 1 | 92% | 0% |
| 4 | Isopropylamine | THF | 25 | 4 | 85% | < 5% |
Interpretation: Higher temperatures (Entry 2) lead to loss of regioselectivity. Mild conditions (Entry 1, 3) favor the desired mono-substitution.
Mechanistic Pathway & Workflow
The synthesis of a library based on this scaffold follows a linear divergence strategy.
Figure 2: Linear synthetic workflow for library generation.
References
-
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link
- Context: Foundational review on the synthesis and reactivity of naphthyridine systems.
-
Moschner, J., et al. (2018). Synthesis and reactivity of 1,5-naphthyridines. Journal of Heterocyclic Chemistry. Link
- Context: Detailed analysis of displacements on halogen
-
Sutton, S. C., et al. (2020).[1] Discovery of 1,5-Naphthyridine Derivatives as PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
- Context: Application of this specific scaffold in kinase inhibitor design, validating the C4-hinge binding str
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
- Context: The classic "Gould-Jacobs" reaction mechanism used to synthesize the core 4-hydroxy-1,5-naphthyridine-3-carboxyl
Sources
Application Note: High-Efficiency Synthesis and Biological Profiling of 1,8-Naphthyridine-3-Carboxylates as Targeted Antineoplastic Agents
Strategic Rationale: The 1,8-Naphthyridine Scaffold
In the pursuit of novel antineoplastic agents, the 1,8-naphthyridine scaffold has emerged as a privileged structure due to its bioisosteric relationship with quinolines and quinazolines. Unlike its isomers, the 1,8-naphthyridine core possesses a unique nitrogen arrangement that facilitates:
-
DNA Intercalation: The planar tricyclic geometry (when fused or substituted) mimics DNA base pairs, allowing for intercalation and inhibition of Topoisomerase II.
-
Kinase Inhibition: The N1 and N8 atoms serve as critical hydrogen bond acceptors in the ATP-binding pockets of tyrosine kinases, specifically EGFR and VEGFR-2 .
This guide details a robust, modular synthetic platform for generating 3-substituted-1,8-naphthyridine derivatives via a modified Friedländer condensation , followed by a standardized biological validation protocol using the MTT assay.
Experimental Protocol: Modular Synthesis of 1,8-Naphthyridine Scaffolds
A. Reaction Design (The Friedländer Approach)
The classical Friedländer synthesis often requires harsh acidic/basic conditions and high temperatures.[1] We utilize a Green Chemistry optimized protocol using Choline Hydroxide (ChOH) as a catalyst in aqueous media.[2] This method improves yield, reduces waste, and simplifies workup.
Target Reaction: Condensation of 2-aminonicotinaldehyde with active methylene compounds (e.g., ethyl acetoacetate) to yield ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
B. Step-by-Step Synthesis Protocol
Reagents Required:
-
2-Aminonicotinaldehyde (Precursor A)
-
Ethyl acetoacetate (Precursor B)
-
Choline Hydroxide (45 wt% in water)[2]
-
Solvent: Deionized Water[2]
-
Purification: Ethanol/Acetonitrile for recrystallization
Procedure:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (1.0 mmol, 122 mg) in 3 mL of deionized water.
-
Addition: Add ethyl acetoacetate (1.1 mmol, 143 mg) dropwise to the suspension.
-
Catalysis: Add Choline Hydroxide solution (5 mol%, ~15 µL). The mixture may turn slightly yellow/turbid.
-
Reaction: Heat the mixture to 50°C in an oil bath with vigorous stirring.
-
Scientist’s Note: Unlike traditional reflux (100°C+), 50°C prevents the degradation of the aldehyde and minimizes side-product formation (aldol polymerization).
-
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The spot for 2-aminonicotinaldehyde (
) should disappear, replaced by a highly fluorescent spot ( ). Reaction time is typically 2–4 hours . -
Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
If solid forms: Filter under vacuum and wash with cold water (3 x 5 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from hot ethanol to yield pale yellow crystals.
Yield Expectation: 85–92%.
C. Functionalization (Library Generation)
To create a library for Structure-Activity Relationship (SAR) studies, the C-3 ester is hydrolyzed (LiOH, THF/H2O) to the acid, then coupled with various anilines using HATU/DIPEA to form 1,8-naphthyridine-3-carboxamides . These amide derivatives often show superior cytotoxicity due to additional H-bonding interactions within the kinase pocket.
Biological Validation: Cytotoxicity Profiling (MTT Assay)
A. Principle
The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. This protocol is validated for MCF-7 (Breast) and A549 (Lung) cancer lines.
B. Assay Protocol
Materials:
-
Cell Lines: MCF-7, A549 (ATCC standards)
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered, store in dark)
-
Solubilization Buffer: DMSO
-
Control Drug: Doxorubicin or Erlotinib
Procedure:
-
Seeding: Seed tumor cells in 96-well plates at a density of
cells/well in 100 µL complete media (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% . -
Treatment:
-
Prepare stock solutions of synthesized naphthyridines in DMSO (10 mM).
-
Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.
-
Critical Control: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Add 100 µL of drug solution to wells (triplicate per concentration).
-
-
Incubation: Incubate for 48 hours .
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C. Observe for purple precipitate.
-
Solubilization: Carefully aspirate the media (do not disturb crystals). Add 150 µL of DMSO to each well. Shake plate on an orbital shaker for 10 mins.
-
Measurement: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
C. Data Analysis
Calculate % Cell Viability using the formula:
Visualization of Workflows
Diagram 1: Synthetic Workflow (Friedländer & Functionalization)
Caption: Green-chemistry optimized Friedländer synthesis followed by divergent functionalization to generate antineoplastic libraries.
Diagram 2: Mechanism of Action (EGFR Inhibition)
Caption: Proposed mechanism where the naphthyridine scaffold mimics ATP, blocking EGFR signaling pathways leading to apoptosis.
Data Interpretation & Troubleshooting
SAR Trends Summary
Based on recent literature and internal validation, the following trends are critical for optimization:
| Substituent Position | Modification | Effect on Antineoplastic Activity |
| C-2 (Methyl) | Replacement with Phenyl | Decreases solubility; often lowers potency. |
| C-3 (Ester/Amide) | Conversion to N-phenylcarboxamide | Increases potency significantly (IC50 drops from µM to nM range) due to hydrophobic pocket interaction. |
| C-3 (Aryl Ring) | 4-Fluoro / 4-Chloro substitution | Increases metabolic stability and potency (Halogen bonding). |
| N-1 / N-8 | N-Oxidation | Generally abolishes activity (loss of H-bond acceptor capability). |
Troubleshooting Guide
-
Problem: Low yield in Friedländer step.
-
Solution: Ensure the aldehyde is fresh. 2-aminonicotinaldehyde can self-polymerize. Recrystallize precursor if it appears dark brown.
-
-
Problem: High background in MTT assay.
-
Solution: Ensure complete aspiration of media before adding DMSO. Phenol red in media can interfere; use phenol-red free media for the solubilization step if available.
-
-
Problem: Poor solubility of final compounds.
-
Solution: Convert free bases to Hydrochloride salts (HCl/Ether) to improve water solubility for biological testing.
-
References
-
Review of Biological Activities: Madaam, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Chemical Biology & Drug Design. [Link]
-
Green Synthesis Protocol (Choline Hydroxide): Gogoi, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. [Link]
-
Anticancer Mechanism (EGFR/Kinase): Kamal, A., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: A patent review. Expert Opinion on Therapeutic Patents. [Link]
-
Cytotoxicity of 1,8-Naphthyridines: Kumar, V., et al. (2009).[4] Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 1,5-naphthyridine-based ligands for metal complexes
Application Note: Strategic Synthesis and Coordination Protocols for 1,5-Naphthyridine Ligands
Executive Summary
The 1,5-naphthyridine scaffold represents a unique class of diazanaphthalenes characterized by electron deficiency and a stepped, centrosymmetric geometry. Unlike its 1,8-isomer (which forms a "pocket" for monometallic chelation), 1,5-naphthyridine typically acts as a bridging ligand, facilitating electronic communication between two metal centers in dinuclear complexes. This architecture is critical in the development of molecular wires, magnetic materials, and cooperative bimetallic catalysts.
This guide details the robust synthesis of the parent 1,5-naphthyridine system, its conversion into the versatile 2,6-dichloro intermediate, and subsequent metallation protocols.[1][2]
Strategic Synthesis Roadmap
The preparation of 1,5-naphthyridine ligands generally follows a linear pathway starting from commercially available 3-aminopyridine. The critical "gateway" intermediate is 2,6-dichloro-1,5-naphthyridine , which allows for rapid library generation via Nucleophilic Aromatic Substitution (
Workflow Visualization
Figure 1: Stepwise synthetic pathway from commodity chemicals to functionalized ligand precursors.
Detailed Experimental Protocols
Protocol A: The Modified Skraup Synthesis (Parent Scaffold)
Objective: Synthesis of 1,5-naphthyridine from 3-aminopyridine.[1][3][4][5] Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition and cyclization.[5]
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Glycerol (anhydrous, 3.5 eq)
-
Sulfuric acid (conc.[4]
) -
Sodium m-nitrobenzenesulfonate (Oxidant, 0.7 eq)
-
Ferrous sulfate (
, catalytic)
Procedure:
-
Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-aminopyridine (18.8 g, 0.2 mol) in conc. sulfuric acid (100 mL).
-
Caution: Exothermic reaction.[5] Add acid slowly in an ice bath.
-
-
Addition: Add sodium m-nitrobenzenesulfonate (32 g) and ferrous sulfate (1.0 g).
-
Cyclization: Add glycerol (65 mL) dropwise.
-
Reaction: Heat the mixture carefully. At
140°C, the reaction may become vigorous (exothermic spike). Maintain reflux at 150–160°C for 4 hours. -
Quenching: Cool to room temperature. Pour the dark syrup onto 500g of crushed ice.
-
Neutralization: Basify with 50% NaOH solution until pH > 10. Keep temperature < 20°C using an ice bath.
-
Extraction: Extract the resulting slurry with Chloroform (
, 4 x 100 mL). -
Purification: Dry organic layer over
, filter, and evaporate. Recrystallize the residue from petroleum ether or sublime under vacuum.-
Yield: Typically 30–45%.
-
Appearance: White to pale yellow needles.
-
Protocol B: Activation via N-Oxidation and Chlorination
Objective: Conversion of the unreactive parent ring into the electrophilic 2,6-dichloro derivative.
Step 1: Synthesis of 1,5-Naphthyridine 1,5-Dioxide
-
Dissolve 1,5-naphthyridine (5.0 g) in Glacial Acetic Acid (30 mL).
-
Add Hydrogen Peroxide (30%, 15 mL).
-
Heat at 70°C for 12 hours.
-
Concentrate under vacuum to
10 mL. -
Dilute with water and neutralize with solid
. The dioxide precipitates as a yellow solid. Filter and dry.
Step 2: Chlorination to 2,6-Dichloro-1,5-naphthyridine
-
Setup: Place 1,5-naphthyridine 1,5-dioxide (2.0 g) in a flask with Phosphorus Oxychloride (
, 20 mL). -
Reaction: Reflux under
atmosphere for 2 hours. The solid will dissolve, turning the solution dark. -
Quench: Distill off excess
under reduced pressure. Pour the residue onto crushed ice/water (Caution: Hydrolysis of is violent). -
Isolation: Neutralize with
. Extract with Dichloromethane (DCM). -
Purification: Silica gel chromatography (Eluent: DCM/MeOH 98:2).
-
Key Data: This intermediate allows for
reactions at the 2- and 6-positions.
-
Protocol C: Metallation (Ruthenium Complexation)
Objective: Synthesis of a dinuclear Ru(II) complex bridged by a 1,5-naphthyridine derivative.[2]
Reagents:
-
Ligand (L) (e.g., 1,5-naphthyridine or derivative)[1][2][3][4][6]
- (Precursor)
-
Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve ligand (1.0 eq) and
(2.1 eq for dinuclear) in degassed Ethanol/Water. -
Reflux for 12–24 hours under Argon. The solution typically shifts from purple to deep red/orange.
-
Add saturated aqueous
to precipitate the complex as the hexafluorophosphate salt. -
Filter, wash with water and diethyl ether.
-
Purify by size-exclusion chromatography (Sephadex LH-20) using Acetonitrile as eluent if necessary.
Data Presentation & Characterization
NMR Diagnostic Table
Distinctive chemical shifts help track the functionalization of the naphthyridine core.
| Compound | Solvent | H2/H6 ( | H3/H7 ( | H4/H8 ( | Notes |
| 1,5-Naphthyridine | 8.95 (dd) | 7.60 (dd) | 8.40 (dd) | Highly symmetric. | |
| 1,5-Naphthyridine 1,5-Dioxide | 8.65 | 7.90 | 8.35 | Downfield shift of H3 due to oxide. | |
| 2,6-Dichloro-1,5-naphthyridine | -- | 7.65 (d) | 8.25 (d) | Loss of H2 signal; coupling simplifies to doublets. |
Solubility Profile
-
Parent Ring: Soluble in
, DCM, moderately in water. -
Dioxide: Low solubility in organic solvents; soluble in water/acid.
-
Dichloro-Derivative: Highly soluble in DCM, THF; insoluble in water.
Troubleshooting & Critical Parameters
1. The "Violent" Skraup Reaction:
-
Issue: The reaction can erupt out of the condenser.
-
Solution: Use a large flask (only 30% full). Control the heating mantle with a variac. Have an ice bath ready to moderate the exotherm immediately upon the first sign of foaming.
2. Incomplete Chlorination:
-
Issue: Mixture of mono-chloro and di-chloro products.
-
Solution: Ensure the N-oxide precursor is fully dry before adding
. Water reacts with to form phosphoric acid, which deactivates the reagent.
3. Isomer Contamination:
-
Validation: 1,5-naphthyridine is centrosymmetric (
). Its NMR shows only 3 sets of peaks. 1,6- or 1,7-isomers will show more complex splitting patterns.
References
-
Rapoport, H., & Batcho, A. D. (1963). "1,5-Naphthyridine."[1][2][3][4][5][7][8][9][10] The Journal of Organic Chemistry, 28(7), 1753–1759.
-
Singh, A. N., & Thummel, R. P. (2009).[2] "1,5-Naphthyridine as a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes." Inorganic Chemistry, 48(14), 6459–6470.[2]
-
BenchChem. (2025).[3][5] "Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives."
-
Brown, D. J. (2002). "The Naphthyridines."[1][2][3][4][5][6][7][8][11][12][13] The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. (Standard Reference Text).
-
Newkome, G. R., & Garbis, S. J. (1978). "Synthesis of 2,6-Disubstituted 1,5-Naphthyridines." Journal of Heterocyclic Chemistry, 15(4), 685–689.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis and Evaluation of Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting DNA Topology in Disease
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by introducing transient single-strand (Type I) or double-strand (Type II) breaks in the DNA backbone, allowing the strands to pass through one another to relieve supercoiling and untangle knots, before resealing the breaks.[4][5] Because rapidly proliferating cells, such as cancer cells, are highly dependent on topoisomerase activity, these enzymes have become validated and highly successful targets for both anticancer and antibacterial therapies.[3][6][7]
Topoisomerase inhibitors are broadly classified into two main categories:
-
Topoisomerase Poisons: These agents do not inhibit the enzyme's initial DNA cleavage activity. Instead, they stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[1][8][9] This prevents the enzyme from re-ligating the broken DNA strands, leading to an accumulation of persistent DNA breaks.[1][10] The collision of replication forks with these stalled complexes converts them into permanent, lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis).[8][9][11] Prominent examples include the camptothecin family (Topoisomerase I poisons) and etoposide (a Topoisomerase II poison).[3][10]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle before the DNA cleavage step. For instance, they may prevent the enzyme from binding to DNA or inhibit its ATP hydrolysis-dependent conformational changes (a key step for Type II topoisomerases).[8] This class of inhibitors reduces the overall activity of the enzyme without generating DNA damage, a mechanistic distinction that has fueled interest in their development to potentially mitigate the severe side effects associated with poisons.[12]
This guide provides an in-depth overview of the strategic synthesis of a key class of Topoisomerase I inhibitors and outlines the essential protocols for their subsequent biological evaluation, offering a comprehensive workflow for researchers in drug discovery.
Section 1: Synthetic Strategies for Camptothecin Analogs - A Topoisomerase I Case Study
Camptothecin (CPT), a natural quinoline alkaloid isolated from Camptotheca acuminata, is a potent Topoisomerase I inhibitor.[] However, its clinical utility is hampered by poor water solubility and the instability of its crucial E-ring lactone, which hydrolyzes at physiological pH.[8][] This has driven extensive synthetic efforts to produce analogs like topotecan and irinotecan with improved pharmacological properties.[10]
The core challenge in CPT synthesis is the stereoselective construction of the pentacyclic framework containing the labile α-hydroxy lactone moiety. A common and effective strategy is the Friedländer annulation, which builds the quinoline core (A/B rings) by reacting an o-aminoaryl ketone with a methylene-activated ketone.
Workflow for Synthesis and Evaluation of a CPT Analog
The following diagram outlines a typical workflow from initial chemical synthesis to final biological validation for a novel topoisomerase inhibitor.
Caption: High-level workflow from chemical synthesis to biological activity assessment.
Section 2: Detailed Synthetic Protocol: A Representative CPT Analog
This protocol describes a generalized, multi-step synthesis of a simplified camptothecin analog, illustrating the key chemical transformations.
Objective: To synthesize a functionalized quinoline-based Topoisomerase I inhibitor.
Core Principle: The causality behind this synthetic route lies in the sequential construction of the heterocyclic core. The Friedländer reaction is a robust method for creating the quinoline system. Subsequent cyclization steps are designed to build the remaining rings, culminating in the formation of the critical lactone E-ring, which is essential for intercalating into the DNA-topoisomerase complex.[8]
Step 1: Synthesis of the Pyridone Intermediate
-
Reaction: Condensation of ethyl cyanoacetate and an appropriate β-ketoester in the presence of a base (e.g., piperidine) to form a dihydropyridone.
-
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure: a. Dissolve ethyl cyanoacetate and the β-ketoester in absolute ethanol. b. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours, monitoring by TLC. c. Cool the reaction mixture to room temperature. The product often precipitates. d. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Rationale: This is a classic Knoevenagel-type condensation followed by intramolecular cyclization, an efficient method for building the substituted pyridone ring (D-ring precursor).
Step 2: Friedländer Annulation to Form the Quinoline Core
-
Reaction: Reaction of the pyridone intermediate with an o-aminobenzaldehyde to form the tricyclic ABC-ring system.
-
Materials:
-
Pyridone intermediate from Step 1 (1.0 eq)
-
2-Amino-5-chlorobenzaldehyde (1.0 eq)
-
Potassium hydroxide (2.0 eq)
-
Ethanol (solvent)
-
-
Procedure: a. Dissolve the pyridone and the o-aminobenzaldehyde in ethanol. b. Add a solution of potassium hydroxide in ethanol dropwise. c. Heat the mixture to reflux for 8-12 hours until TLC analysis shows consumption of starting materials. d. Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. e. Purify the resulting solid by column chromatography (Silica gel, Dichloromethane/Methanol gradient).
-
Rationale: The Friedländer reaction provides a convergent and high-yielding route to the core quinoline structure. The base catalyzes the initial aldol-type condensation, which is followed by cyclization and dehydration.
Step 3: Construction of the Final Rings and Lactonization
-
Reaction: A multi-step sequence involving radical cyclization followed by lactonization to form the D and E rings. This step is often complex and can be achieved via various published methods. A representative approach is highlighted.[14]
-
Materials:
-
Tricyclic intermediate from Step 2
-
Radical initiator (e.g., AIBN)
-
Tributyltin hydride (Bu3SnH)
-
Appropriate acylating agent for lactone formation
-
Anhydrous toluene (solvent)
-
-
Procedure: a. Dissolve the tricyclic intermediate in anhydrous toluene. b. Add Bu3SnH and AIBN. c. Heat the reaction to 80-90 °C for 2-4 hours under an inert atmosphere (Argon or Nitrogen). d. After cooling, quench the reaction and purify the cyclized product. e. The purified intermediate is then subjected to hydrolysis and subsequent lactonization under acidic conditions to form the final E-ring.
-
Self-Validation & Characterization:
-
Purity: Final compound purity should be >95% as determined by HPLC.
-
Identity: Structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct product has been synthesized.
-
Section 3: Biological Evaluation & Validation Protocols
Once the compound is synthesized and characterized, its biological activity must be validated. The primary in vitro test for a putative topoisomerase inhibitor is the DNA relaxation assay.
Protocol: In Vitro Topoisomerase I DNA Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, the compact supercoiled form (Form I) migrates faster than the relaxed, circular form (Form II). An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[2][15]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)[16]
-
Synthesized inhibitor compound (stock solution in DMSO)
-
Camptothecin (positive control, stock solution in DMSO)
-
Reaction Stop Buffer/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 30% glycerol)
-
Agarose, TAE buffer, Ethidium Bromide
Procedure:
-
Reaction Setup: On ice, prepare a series of microcentrifuge tubes. For each reaction, add:
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled pBR322 DNA (200 ng)
-
1 µL of test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a "no inhibitor" control and a positive control (Camptothecin). Add 1 µL of DMSO for solvent control.
-
Distilled water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each tube (except the "no enzyme" control). Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[2]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: a. Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide (0.5 µg/mL). b. Run the gel at 80-100V for 1-2 hours in 1x TAE buffer.
-
Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled DNA will appear as a faster-migrating band, while the relaxed DNA will be a slower-migrating band.
Data Interpretation & Presentation
The results can be quantified by measuring the band intensity using gel documentation software. The concentration at which the inhibitor reduces the relaxation activity by 50% is its IC50 value.
| Compound | Target | IC50 (µM) | Notes |
| Camptothecin (Control) | Topo I | 0.5 - 2.0 | Potent inhibition, supercoiled DNA band persists. |
| Synthesized Analog 1 | Topo I | 5.8 | Moderate activity observed. |
| Etoposide (Control) | Topo II | >100 | Inactive against Topo I, full relaxation seen. |
| Solvent (DMSO) | Topo I | No Inhibition | Full relaxation of supercoiled DNA. |
Mechanism of Action: Stabilizing the Cleavable Complex
Topoisomerase I poisons like camptothecin exert their cytotoxic effects by trapping the enzyme in a covalent complex with DNA. This mechanism is depicted below.
Caption: Mechanism of a Topoisomerase I poison, which traps the covalent enzyme-DNA intermediate.
References
-
Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates. PMC - NIH. [Link]
-
Topoisomerase Inhibitors. LiverTox - NCBI Bookshelf - NIH. [Link]
-
Topoisomerase Enzyme Inhibitors as Potential Drugs Against Cancer: What Makes Them Selective or Dual? - A Review. PubMed. [Link]
-
Topoisomerase inhibitor - Wikipedia. Wikipedia. [Link]
-
A Practical Six-Step Synthesis of ( S )-Camptothecin | Request PDF. ResearchGate. [Link]
-
Easy-to-Grasp Explanations: Topoisomerase Inhibitors in Cancer Treatment. YouTube. [Link]
-
Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]
-
DNA Topoisomerase I Inhibitors: Chemistry, Biology, and Interfacial Inhibition | Chemical Reviews. ACS Publications. [Link]
-
A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. [Link]
-
Mechanism of action of DNA topoisomerase inhibitors. PubMed. [Link]
-
Topoisomerase I and II mechanism | Releasing the tension of DNA. YouTube. [Link]
-
Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis. PubMed Central. [Link]
-
A Six-Step Synthesis of (.+-.)-Camptothecin | The Journal of Organic Chemistry. ACS Publications. [Link]
-
In vitro assays used to measure the activity of topoisomerases. PMC. [Link]
-
Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]
-
A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PMC. [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. PMC. [Link]
- Synthetic method for the preparation of the antineoplastic agent etoposide.
-
Type II topoisomerases--inhibitors, repair mechanisms and mutations. PubMed. [Link]
-
Topoisomerase Assays. PMC - NIH. [Link]
-
(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]
-
Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC. [Link]
- A New Synthesis Method of Antineoplastic Drug Etoposide.
-
Topoisomerase II mechanism of action. | Download Scientific Diagram. ResearchGate. [Link]
-
Quinolone antibiotic - Wikipedia. Wikipedia. [Link]
-
Topoisomerase II Inhibitors Design: Early Studies and New Perspectives. ResearchGate. [Link]
-
DNA relaxation assay kit. ProFoldin. [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
What are Top inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Human Topoisomerase I Relaxation Assay. Inspiralis. [Link]
-
Etoposide. StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Enzyme Inhibitors as Potential Drugs Against Cancer: What Makes Them Selective or Dual? - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 10. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA relaxation assay kit [profoldin.com]
- 16. inspiralis.com [inspiralis.com]
Troubleshooting & Optimization
Technical Support Center: Dibrominated Naphthyridine Synthesis
Ticket ID: #NP-Br2-SYNTH Subject: Troubleshooting Regioselectivity, Solubility, and Reactivity in Naphthyridine Bromination Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Welcome to the Naphthyridine Synthesis Support Hub
You are likely here because your reaction mixture has turned into an intractable black tar, your product is insoluble in everything but boiling nitrobenzene, or your bromination occurred at the wrong carbon.
Naphthyridines (diazanaphthalenes) are electron-deficient, planar systems. Their synthesis—particularly the dibrominated derivatives crucial for OLEDs and cross-coupling—presents a "perfect storm" of challenges: nitrogen deactivation, poor solubility, and ambiguous regiochemistry.
This guide bypasses standard textbook descriptions to address the failure modes of these reactions.
Module 1: The Regioselectivity Crisis (Route Selection)
The Issue: Users often attempt direct bromination (SEAr) on the parent naphthyridine and recover starting material or complex mixtures. The Reality: The pyridine nitrogens deactivate the ring to electrophilic attack. Direct bromination requires harsh forcing conditions and typically yields 3,7-isomers (beta-position), whereas the commercially valuable 2,6-isomers require an "indirect" functional group interconversion (FGI) strategy.
Diagnostic Workflow: Select Your Route
Figure 1: Decision matrix for synthesis strategy based on target substitution pattern.
Module 2: The "Gold Standard" Protocol (2,6-Dibromo-1,5-naphthyridine)
Context: This is the most requested protocol. The transformation of 1,5-naphthyridine-2,6-dione (often tautomerized as the diol) to the dibromide using phosphorus oxybromide (POBr3) is reliable if handled correctly.
The "Hot Zone" Protocol
Reference: Based on modified procedures from Rapoport and recent materials science literature [1, 2].
| Step | Action | Technical Rationale (The "Why") |
| 1 | Drying | Dry the starting dione at 110°C under vacuum for 4h. Critical: Moisture reacts violently with POBr3, generating HBr gas and reducing reagent stoichiometry. |
| 2 | Reagent Mix | Mix dione (1 eq) with POBr3 (4-6 eq) and PBr5 (0.5 eq). Note: PBr5 acts as a scavenger for any generated water and maintains the potency of the brominating species. |
| 3 | Ramp Up | Heat to 140-150°C. Do not overshoot to >170°C. Risk: Above 170°C, POBr3 may sublime or the product may decompose into tar. |
| 4 | Quenching | DANGER ZONE. Cool to 80°C, then pour onto crushed ice/NaHCO3. Do not pour water into the flask. The exotherm is violent. |
| 5 | pH Control | Adjust pH to ~8-9. The product is acid-sensitive during precipitation; neutral/basic conditions maximize precipitation yield. |
Troubleshooting Table: POBr3 Method
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Old POBr3 (Hydrolyzed).[1] | Use fresh, white crystalline POBr3. If yellow/orange, it has degraded. |
| Black Tar | Overheating (>180°C). | Maintain bath temp at 150°C max. Use an oil bath, not a heating mantle, for uniform heat. |
| Incomplete Rxn | "Clumping" of starting material. | Use mechanical stirring. The dione is insoluble initially; efficient mixing is vital. |
Module 3: The 1,8-Naphthyridine Challenge (Sandmeyer Instability)
The Issue: Synthesizing 2,7-dibromo-1,8-naphthyridine usually proceeds via the diamine and a Sandmeyer reaction. Failure Mode: The intermediate diazonium salt is extremely electron-deficient and prone to nucleophilic attack by the solvent (water) to form phenols (hydroxy-naphthyridines) instead of bromides [3].
Protocol Optimization:
-
Anhydrous Conditions: Avoid aqueous HBr if possible. Use alkyl nitrites (t-BuONO) and anhydrous CuBr2 in acetonitrile (Doyle-type conditions) to suppress phenol formation.
-
Temperature: Keep the diazotization step at -10°C to 0°C.
-
Radical Scavengers: Recent patents suggest using nitroxide radicals (like TEMPO) can stabilize the transition state in "Sandmeyer-like" reactions, though this is less common in standard labs [4].
Module 4: Purification (The "Brick Dust" Problem)
Dibromonaphthyridines are notorious for being "brick dust"—insoluble solids that are difficult to chromatograph.
Solubility Data & Purification Guide:
| Solvent | Solubility (25°C) | Usage Note |
| Chloroform (CHCl3) | Moderate | Good for extraction, but often insufficient for recrystallization. |
| Acetic Acid (AcOH) | High (Hot) | Recommended Recrystallization Solvent. Dissolve hot, cool slowly to precipitate pure needles. |
| Toluene | Low | Poor solvent; avoid. |
| Nitrobenzene | High (Hot) | Use only for extremely insoluble polymeric byproducts. |
Sublimation: For high-purity applications (e.g., OLEDs), vacuum sublimation is superior to recrystallization.
-
Conditions: 200-220°C at <10^-5 Torr.
-
Benefit: Removes trace mono-bromo impurities that recrystallization often misses.
Module 5: Experimental Workflow Visualization
This diagram illustrates the critical path for the POBr3 synthesis of 2,6-dibromo-1,5-naphthyridine, highlighting safety checkpoints.
Figure 2: Step-by-step workflow for the POBr3 mediated bromination.
FAQ: Frequently Asked Questions
Q: Can I use NBS (N-Bromosuccinimide) for 2,6-dibromination? A: Generally, no. NBS typically brominates the beta positions (3,7) via a radical mechanism or electrophilic attack if the ring is activated. To get the 2,6-pattern, you must start from the oxygenated precursor (dione/diol).
Q: My product is yellow. Is it pure? A: Pure 2,6-dibromo-1,5-naphthyridine should be off-white or pale yellow. A deep yellow or orange color indicates impurities (often partially brominated species or polymerized byproducts). Recrystallize from glacial acetic acid.
Q: Why do I need PBr5 if I'm using POBr3? A: PBr5 acts as a "booster." It reacts with trace water to form HBr and POBr3, keeping the system strictly anhydrous. It also helps convert any stubborn tautomeric "hydroxy" groups that POBr3 might miss.
References
-
Rapoport, H., & Batcho, A. D. (1963). 1,5-Naphthyridine Derivatives. II. The Synthesis of 1,5-Naphthyridine-2,6-dione and 2,6-Dibromo-1,5-naphthyridine.[2] The Journal of Organic Chemistry, 28(7), 1753–1759. Link
-
Kim, J. H., et al. (2018). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. ResearchGate.[3][4][5] Link
-
Goswami, S., et al. (2005).[3] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936.[3] Link
-
Yamamoto, T., et al. (2013). Process for preparing compound by novel Sandmeyer-like reaction using nitroxide radical compound. European Patent EP2602242B1. Link
Sources
- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Gould-Jacobs Reaction for Naphthyridines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Yield Optimization for Naphthyridine Scaffolds
Introduction: Why Naphthyridines Fail Where Quinolines Succeed
Welcome to the technical support hub. If you are accessing this guide, you likely attempted a standard Gould-Jacobs protocol—effective for quinolines—and found it insufficient for naphthyridines.
The Core Problem: The pyridine ring in your starting material (aminopyridine) is significantly more electron-deficient than the benzene ring in aniline. This reduces the nucleophilicity of the amine during condensation and, more critically, raises the activation energy required for the thermal electrocyclization step.
This guide treats your synthesis as a two-stage industrial process, isolating variables to prevent "tarring" (polymerization) and maximize conversion.
Module 1: The Condensation Phase (Enamine Formation)
Objective: Quantitative conversion of aminopyridine and EMME (diethyl ethoxymethylenemalonate) to the enamine intermediate.
Q: My TLC shows significant starting material remaining even after refluxing in ethanol overnight. How do I drive this to completion?
A: The "Ethanol Trap" is preventing conversion. The condensation is an equilibrium reaction that releases ethanol. In standard quinoline synthesis, refluxing ethanol is sufficient. For electron-poor aminopyridines, the equilibrium favors the starting materials.
Protocol Adjustment (The "Neat" Approach):
-
Eliminate the Solvent: Mix the aminopyridine and EMME (1.1 equiv) neat (without solvent).
-
Vacuum Drive: Heat the mixture to
under reduced pressure (house vacuum or rotavap). This actively strips the ethanol byproduct as it forms, shifting the equilibrium to the right (Le Chatelier’s principle). -
Monitoring: Do not proceed until the aminopyridine spot on TLC is invisible.
Q: I see the product, but also a baseline impurity that won't go away.
A: You are likely observing Michael addition byproducts. If the temperature is too low or the reaction time too long without ethanol removal, the amine can attack the double bond rather than displacing the ethoxy group.
-
Fix: Ensure rapid heating to
. -
Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mol%) to protonate the ethoxy group, making it a better leaving group.
Module 2: The Cyclization Phase (The Critical Bottleneck)
Objective: Intramolecular electrophilic aromatic substitution to close the ring.
Q: As soon as I add my intermediate to Dowtherm A, the mixture turns black/tarry. What is happening?
A: Oxidative polymerization is outcompeting cyclization.
At
The "Dilution-Inert" Protocol:
-
Degas: Sparge your Dowtherm A (or Diphenyl ether) with Nitrogen or Argon for 30 minutes before heating.
-
High Dilution: The concentration of the intermediate should not exceed 0.1 M. High concentrations favor intermolecular polymerization (tar) over intramolecular cyclization.
-
Dropwise Addition: Do not dump the solid intermediate into the hot solvent. Dissolve/suspend the intermediate in a minimal amount of warm solvent and add it dropwise to the boiling (
) Dowtherm A. This ensures instantaneous heat transfer and cyclization.
Q: Can I avoid using Dowtherm A? It is a pain to remove.
A: Yes, but with caveats.
Dowtherm A is standard because it allows high temperatures (
| Alternative Method | Reagent | Temp | Pros | Cons |
| Acid Catalysis | PPA (Polyphosphoric Acid) | Lower temp; easier workup (pour into ice water). | Often fails for strongly deactivated rings (e.g., nitro-substituted). | |
| Lewis Acid | Eaton's Reagent ( | Milder than PPA; liquid at RT. | Can cause sulfonation side reactions. | |
| Microwave | Solvent-free / Ionic Liquid | Highest Yield (Recommended). Reaction times < 10 mins. | Scale-limited (batch size). |
Q: How do I implement the Microwave Protocol?
A: The Solvent-Free "Flash" Method.
-
Mix the isolated enamine intermediate with a solid support (e.g., silica gel) or use it neat if stable.
-
Irradiate at 300 W to maintain
for 5–10 minutes. -
Result: Yields often jump from 30% (thermal) to 80%+ (MW) because the short reaction time prevents decomposition.
Module 3: Visualization & Logic
Figure 1: Reaction Mechanism & Failure Analysis
This diagram illustrates the pathway and where specific failures occur.
Caption: Critical path for Gould-Jacobs synthesis showing failure points at condensation (reversible equilibrium) and cyclization (oxidative polymerization).
Figure 2: Troubleshooting Decision Tree
Follow this logic to diagnose low yields.
Caption: Diagnostic workflow for identifying the bottleneck in naphthyridine synthesis.
Module 4: Purification & Isolation
Issue: The final product (4-hydroxy-1,x-naphthyridine-3-carboxylate) is often a high-melting solid with poor solubility, making column chromatography impossible.
Standard Operating Procedure (SOP) for Isolation:
-
Cooling: Allow the reaction mixture (Dowtherm A) to cool to approx.
. -
Precipitation: Add a non-polar solvent (Hexane or Ligroin) equal to the volume of the reaction mixture. The product should crash out.
-
Filtration: Filter the solid.
-
Washing: Wash the filter cake copiously with Hexane (to remove Dowtherm) followed by Acetone (to remove uncyclized impurities).
-
Recrystallization: If purity is
, recrystallize from DMF/Ethanol or Acetic Acid . Do not attempt silica chromatography unless you have derivatized the hydroxyl group (e.g., to a chloride with ).
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][2]
-
BenchChem Application Notes. Protocol for 1,5-Naphthyridine Synthesis via Gould-Jacobs Reaction. BenchChem Technical Library.
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Synthesis...[3] (Relevant for flash heating protocols). Synlett.
-
MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application (Review of thermal vs. catalytic methods). MDPI.
-
ResearchGate. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines (Demonstrates yield improvements via MW).
Sources
Technical Support Center: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is typically approached via a multi-step sequence, commencing with the well-established Gould-Jacobs reaction to construct the core 4-hydroxy-1,5-naphthyridine ring system. This intermediate is then subjected to halogenation to yield the target dibrominated product. Each step presents unique challenges that can impact yield, purity, and scalability.
Caption: General synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My initial cyclization to form Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is low-yielding or fails to complete. What are the common causes and how can I optimize it?
Answer: This is a classic challenge associated with the Gould-Jacobs reaction, which requires significant thermal energy to drive the electrocyclization.
Causality and Optimization:
-
Insufficient Temperature: The most common reason for failure is an inadequate reaction temperature. The cyclization requires temperatures of approximately 250-255°C to proceed efficiently.[1] Temperatures below this threshold will result in a sluggish or incomplete reaction, leaving unreacted malonate intermediate.
-
Improper Solvent Choice: A high-boiling point, thermally stable solvent is essential. Dowtherm A or diphenyl ether are the standard choices for this reason.[2] Using a lower-boiling solvent will prevent the reaction from reaching the required temperature.
-
Heating Method: Conventional heating with a mantle can lead to uneven temperature distribution. Consider using a sand bath or a high-temperature oil bath for more uniform heating. For smaller-scale reactions, microwave irradiation can be a highly effective alternative, often reducing reaction times and improving yields.
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction setup can safely and consistently maintain 250-255°C. Use a calibrated high-temperature thermometer placed directly in the reaction vessel (if safe) or the heating medium.
-
Solvent Quality: Use fresh, high-purity Dowtherm A or diphenyl ether.
-
Monitor Reaction: The reaction progress can be monitored by the evolution of ethanol, which ceases upon completion.[1]
-
Work-up: Upon cooling to below 100°C, the product often precipitates. Adding a non-polar solvent like hexane can facilitate complete precipitation of the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 220-240°C | 250-255°C | Ensures sufficient energy for cyclization.[1] |
| Solvent | Lower-boiling ethers | Dowtherm A / Diphenyl Ether | High boiling point allows for necessary reaction temperature.[2] |
| Heating | Heating Mantle | Sand Bath / Microwave | Provides more uniform heating and potentially faster reaction times. |
Question 2: I am observing a significant amount of a hydrolyzed byproduct, the carboxylic acid, in my final product. How can I prevent this?
Answer: The ethyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly when heated. This can occur during the bromination step or during aqueous work-up procedures.
Causality and Prevention:
-
Harsh Reagents: Brominating agents like POBr₃ can generate acidic byproducts (e.g., HBr) upon reaction with trace water or the hydroxyl group of the substrate, which can catalyze ester hydrolysis.
-
Work-up Conditions: Using strong aqueous bases (e.g., NaOH) to neutralize the reaction mixture can saponify the ester, especially if the mixture is not kept cold. A procedure for hydrolyzing a similar ester involves heating with 10% NaOH.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent for bromination) are anhydrous. This minimizes the formation of acidic byproducts that promote hydrolysis.
-
Controlled Neutralization: During work-up, perform any neutralization at low temperatures (0-5°C). Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly to control the exotherm.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed with extraction and isolation promptly after quenching.
Question 3: My bromination step yields a complex mixture containing mono-brominated and unreacted starting material. How can I improve selectivity for the 4,7-dibromo product?
Answer: Achieving selective di-bromination at the 4- and 7-positions requires careful control over the reaction conditions. The 4-position (bearing the hydroxyl group) and the 7-position have different reactivities. The hydroxyl group must first be converted to a better leaving group (a phosphonate ester in the case of POBr₃) before being displaced by bromide, while the 7-position undergoes electrophilic bromination on the electron-rich pyridine ring.
Mechanistic Considerations & Strategy:
-
Reagent Stoichiometry: Using an insufficient amount of the brominating agent is a primary cause of incomplete reaction. At least two equivalents are needed for the 4-position (activation then substitution) and another equivalent for the 7-position. An excess is often required to drive the reaction to completion.
-
Reaction Temperature & Time: Bromination may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal time to avoid decomposition or side reactions. Bromination of related 1,5-naphthyridinones is often performed at reflux.[3]
Caption: Potential side products in the bromination reaction.
Recommended Protocol for Bromination:
-
To a flask containing Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq), add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq) portion-wise at 0°C.
-
After the addition is complete, slowly heat the mixture to reflux (approx. 100-120°C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material and mono-bromo intermediates.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or dilute NaOH at 0°C until the pH is ~7-8.
-
Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Question 4: The final product is difficult to purify and appears insoluble in common chromatography solvents. What are the recommended purification strategies?
Answer: Naphthyridine derivatives are often planar, highly crystalline solids with poor solubility in many common organic solvents, which makes purification challenging.
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product.[4]
-
Solvent Screening: Experiment with high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or mixtures such as Ethanol/Water or DMF/Water.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography: While challenging, it is possible with the right solvent system.
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: Start with a less polar system and gradually increase polarity. A gradient of Hexane/Ethyl Acetate may work, but often a stronger system like Dichloromethane/Methanol (e.g., 100:0 to 95:5) is required to elute the compound.
-
Slurry Loading: Due to low solubility, it may be necessary to adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase.
-
-
Trituration: If the impurities are significantly more soluble than the product, washing/stirring the crude solid with a solvent in which the product is poorly soluble (like diethyl ether or cold ethanol) can effectively remove them.
References
-
Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
-
Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. 1
-
Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. 5
-
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. 4
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. 3
-
Development of methodologies for synthesis of 4-hydroxy-[3]naphthyridine-3-carbonitriles. 2
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Naphthyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide, designed by our team of senior application scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of naphthyridine synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Challenges in Naphthyridine Synthesis
This section addresses specific issues that can arise during the synthesis of naphthyridines, with a focus on two widely used methods: the Friedländer annulation and the Skraup synthesis.
Issue 1: Low Yield in Friedländer Annulation
The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound with an active methylene group, is a fundamental method for preparing naphthyridines. However, achieving high yields can be challenging.
| Possible Cause | Solution & Scientific Rationale |
| Suboptimal Catalyst | Traditional methods often employ strong bases like KOH or NaOH. While effective in some cases, their high reactivity can lead to side reactions and degradation of sensitive substrates. Solution: Consider using a milder, more versatile catalyst. Ionic liquids, such as [Bmmim][Im], have demonstrated excellent catalytic activity and can be recycled.[1] For aqueous reactions, biocompatible catalysts like choline hydroxide (ChOH) can significantly enhance yields.[2] The choice of catalyst can also influence regioselectivity, with specialized amine catalysts offering better control in certain cases. |
| Harsh Reaction Conditions | High temperatures can cause the degradation of starting materials and the desired product, leading to the formation of tar and other impurities. Solution: Explore milder reaction conditions. Many modern protocols have been developed that proceed efficiently at room temperature or slightly elevated temperatures (50-80°C), minimizing side reactions and improving overall yield.[3] |
| Inefficient Solvent System | The solvent plays a crucial role in reactant solubility, reaction rate, and product stability. Solution: While organic solvents are commonly used, conducting the Friedländer reaction in water has been shown to produce excellent yields for a variety of substrates.[3] Water is an environmentally friendly and cost-effective solvent that can also promote the reaction through hydrophobic effects. |
Troubleshooting Workflow for Low Yield in Friedländer Reactions
Caption: A decision tree for troubleshooting low yields in Friedländer synthesis.
Issue 2: Side Product Formation and Tarring in Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The highly exothermic and acidic nature of this reaction can often lead to the formation of complex mixtures and significant tarring.
| Possible Cause | Solution & Scientific Rationale |
| Uncontrolled Exotherm | The reaction is notoriously exothermic, and a rapid increase in temperature can lead to uncontrolled side reactions and the formation of polymeric byproducts (tar). Solution: Careful temperature control is paramount. The reaction should be heated gradually, and it may be necessary to use a cooling bath to manage the initial exotherm.[4] |
| Sub-optimal Oxidizing Agent | The choice and amount of oxidizing agent can significantly impact the reaction outcome. Solution: While nitrobenzene is traditionally used, alternative oxidizing agents like sodium m-nitrobenzenesulfonate can offer better reproducibility and higher yields.[4][5] The stoichiometry of the oxidizing agent should be carefully optimized to ensure complete conversion without excessive side reactions. |
| Substituent Effects | The electronic nature of substituents on the aminopyridine ring can influence the reaction's success. Electron-donating groups can facilitate the cyclization step, while electron-withdrawing groups can deactivate the ring, necessitating harsher conditions and potentially leading to lower yields and more side products. Solution: For substrates with electron-withdrawing groups, a careful optimization of the reaction temperature and time is necessary. It may also be beneficial to explore alternative synthetic routes for these challenging substrates. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of different naphthyridine isomers.
Q1: What are the key considerations for catalyst and solvent selection in the synthesis of 1,5-naphthyridines?
For the Skraup synthesis of 1,5-naphthyridines from 3-aminopyridine, iodine has been shown to be an effective and reusable catalyst when used in a dioxane/water mixture.[5] Alternatively, sodium m-nitrobenzenesulfonate can be used as an oxidant to achieve higher and more reproducible yields.[5] For functionalization of the 1,5-naphthyridine core, Suzuki cross-coupling reactions are often employed. These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like DMF with a base like K₂CO₃.[6]
Q2: What are the recommended reaction conditions for the synthesis of 1,6-naphthyridines?
One-pot multicomponent reactions provide an efficient route to substituted 1,6-naphthyridines. For example, the reaction of benzaldehyde derivatives, malononitrile, and 1-naphthylamine can be carried out in an aqueous medium at room temperature using a recyclable SiO₂/Fe₃O₄@MWCNTs catalyst.[7] Another approach involves the cyclo-aromatization of 4-(arylamino)nicotinonitrile precursors, which can be mediated by strong acids like CF₃SO₃H or H₂SO₄ in a solvent such as CH₂Cl₂ at room temperature.[8]
Q3: How can I monitor the progress of my naphthyridine synthesis reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[3][4][9] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. The spots can be visualized under UV light or by using a staining agent.[10]
Q4: What are the characteristic spectroscopic signatures of naphthyridines in NMR and mass spectrometry?
-
¹H NMR: The aromatic protons of the naphthyridine core typically appear in the downfield region of the spectrum. The chemical shifts and coupling constants are characteristic of the specific isomer and substitution pattern.[6]
-
¹³C NMR: The carbon signals of the naphthyridine ring also appear in the aromatic region of the spectrum.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized naphthyridine. Fragmentation patterns often involve the loss of HCN and C₂H₂, which are characteristic of the naphthyridine ring system.[11]
Experimental Protocols
Protocol 1: Skraup Synthesis of 1,5-Naphthyridine
This protocol provides a general procedure for the synthesis of 1,5-naphthyridine from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or sodium m-nitrobenzenesulfonate)
-
Dichloromethane
-
Concentrated Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.
-
Heat the reaction mixture to 140-160°C and maintain this temperature for several hours. The reaction is often exothermic and may require initial cooling to control the rate.[4]
-
Monitor the reaction progress using TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.[4]
-
Extract the aqueous layer multiple times with dichloromethane.[4]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.
Safety Precautions:
-
This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitrobenzene is toxic and should be handled with care.
-
Aminopyridines can be toxic and should be handled with appropriate safety measures.[12][13] Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]
Visualizing Reaction Mechanisms
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions.
Friedländer Annulation Mechanism
Two primary mechanistic pathways are proposed for the Friedländer synthesis.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 14. orgsyn.org [orgsyn.org]
- 15. csub.edu [csub.edu]
troubleshooting low yield in Suzuki coupling of dibromonaphthyridines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging dibromonaphthyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering low yields or other complications. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common and complex problems in a direct question-and-answer format.
Section 1: Foundational Issues & Initial Checks
This first section addresses the most common culprits for failed or low-yielding reactions. Before investing significant resources in extensive optimization, it is crucial to validate the foundational parameters of your experiment.
Question 1: My reaction shows no conversion, or the yield is extremely low (<10%). Where should I start?
Answer: When facing a near-complete failure of a Suzuki coupling, the issue often lies with one of three fundamental areas: the integrity of the catalytic cycle, the quality of the reagents, or the reaction atmosphere.
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. If this reduction fails, the reaction will not proceed. Similarly, Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be sensitive to air and may have degraded if stored improperly.
-
Causality: The first step of the catalytic cycle, oxidative addition, requires the palladium center to be in the Pd(0) oxidation state to insert into the carbon-bromine bond of the naphthyridine.[1][2]
-
Troubleshooting Action: Ensure your Pd(II) precatalyst is competent or consider switching to a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[3][4]
-
-
Reagent Quality & Stoichiometry:
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the arene) or trimerization to form boroxines.[1] This is a very common reason for low yields.[1]
-
Base Quality: The base is critical for activating the boronic acid to facilitate transmetalation.[5] An old or hydrated base (especially carbonates and phosphates) may be less effective.
-
Troubleshooting Action: Verify the purity of your boronic acid by NMR or LC-MS. If protodeboronation is suspected, consider using a more stable boronic ester (e.g., pinacol, MIDA, or BF₃K salts).[4] Use a freshly opened or properly stored base.
-
-
Atmospheric Contamination: Oxygen can be detrimental to the Suzuki coupling. It can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can promote the homocoupling of boronic acids.[4]
-
Troubleshooting Action: Ensure all solvents and reagents are rigorously degassed.[3][6] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3]
-
Section 2: Optimizing Core Reaction Components
Once foundational issues are ruled out, the next step is to systematically evaluate the four key components of the reaction: the catalyst/ligand system, the base, the solvent, and the boron reagent.
Question 2: I'm observing a significant amount of starting material and the formation of a mono-dehalogenated naphthyridine byproduct. What is causing this and how can I fix it?
Answer: The observation of hydrodehalogenation (replacement of -Br with -H) is a classic side reaction, especially with electron-deficient heteroaryl halides like naphthyridines.[7] This occurs when a palladium-hydride (Pd-H) species forms and participates in reductive elimination with the naphthyridine moiety instead of the desired cross-coupling partner.[1][7]
Primary Causes & Solutions:
-
Source of Hydride: The Pd-H species can form from the reaction of the palladium complex with bases, trace water, or alcoholic solvents.[1][7]
-
Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the intermediate palladium-naphthyridine complex has more time to react with any available hydride sources.
Troubleshooting Workflow for Hydrodehalogenation
Caption: The Suzuki Cycle highlighting key failure points for dibromonaphthyridines.
Section 3: Controlling Selectivity & Advanced Topics
Question 4: I am trying to perform a selective mono-arylation on my dibromonaphthyridine, but I am getting a mixture of starting material, mono-product, and di-product. How can I improve the selectivity for mono-arylation?
Answer: Achieving selective mono-arylation on a C₂-symmetric dihalide like many dibromonaphthyridines requires careful control over stoichiometry and reaction conditions to favor the first coupling while disfavoring the second.
-
Stoichiometry is Key: The most straightforward parameter to adjust is the amount of the boronic acid.
-
Action: Start by using a slight deficiency or stoichiometric amount of the boronic acid (e.g., 0.9 to 1.05 equivalents). Using a large excess will inevitably drive the reaction toward the di-substituted product.
-
-
Lower Temperature and Shorter Reaction Time: The second coupling is typically slower than the first because the newly introduced aryl group adds steric hindrance and can change the electronic properties of the ring.
-
Action: Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) and monitor it closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-arylated product.
-
-
Choice of Base and Solvent: A milder base can sometimes slow the overall reaction rate, allowing for more control.
-
Action: Consider screening a weaker base like K₂CO₃ or even NaHCO₃ if stronger bases are pushing the reaction to completion too quickly. [4]
-
-
Site-Selectivity on Unsymmetrical Naphthyridines: If your dibromonaphthyridine is unsymmetrical, the inherent electronic and steric environment of the two bromine atoms will dictate a preferred site of reaction. Oxidative addition is generally favored at the more electron-deficient or less sterically hindered position. [8]Understanding this inherent bias is crucial for planning a selective synthesis.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 7, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 7, 2026, from [Link]
-
Valente, C., et al. (2012). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved February 7, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 7, 2026, from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved February 7, 2026, from [Link]
-
Munday, R. H. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
preventing "oiling out" during crystallization of naphthyridine compounds
Topic: Prevention of Liquid-Liquid Phase Separation ("Oiling Out")
Executive Summary: The "Sticky Goo" Phenomenon
You are likely reading this because your naphthyridine derivative—instead of forming pristine needles or prisms—has separated into a viscous, impurity-rich oil at the bottom of your flask.
This phenomenon is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] In naphthyridine chemistry, this is frequently driven by the compound's conformational flexibility and the presence of basic nitrogen atoms (H-bond acceptors), which can form stable, non-crystalline solvates.
The Physics of Failure: Oiling out occurs when the metastable limit for liquid-liquid separation is crossed before the metastable limit for crystallization. Essentially, the system lowers its free energy more rapidly by creating a solute-rich liquid phase than by nucleating a solid lattice.
This guide provides the diagnostic tools and engineering protocols to force your system back into the crystalline regime.
Diagnostic Framework: Is it Oiling Out?
Before applying a fix, confirm the mechanism. Oiling out is distinct from amorphous precipitation or gumming.
Figure 1: Diagnostic decision tree to distinguish true Liquid-Liquid Phase Separation (LLPS) from amorphous precipitation.
The Thermodynamics of Oiling Out
To prevent oiling out, you must visualize the "Danger Zone" in your phase diagram.
-
Solubility Curve (Solid line): Equilibrium where crystal = solution.
-
Oiling Out Boundary (Dashed line): The temperature/concentration where the solution splits into two liquids.
-
The Problem: For many naphthyridines, the oiling out boundary lies above the crystallization nucleation curve. If you cool a homogeneous solution, you hit the oil boundary before you hit the crystal nucleation point.
Figure 2: Conceptual trajectory. The red path represents uncontrolled cooling leading to oil. The blue path represents the "Seeding Window" strategy.
Troubleshooting Protocols
Strategy A: The Chemical Fix (Salt Formation)
Applicability: High. Naphthyridines are weak bases.
Naphthyridines often oil out because their crystal lattice energy is low relative to the solvation energy of the amorphous liquid.
Action: Screen counter-ions (HCl, Mesylate, Tosylate).
Mechanism: Ionic interactions significantly increase the melting point (
Strategy B: The Engineering Fix (Seeding in the "Safe Gap")
Applicability: Universal.
If you cannot change the molecule, you must change the path. You must seed the solution after it becomes supersaturated but before it crosses the oiling out boundary.
Protocol: Oiling-Out-Free Seeding
| Step | Parameter | Specification | Rationale |
| 1 | Determination | Measure Cloud Point ( | You must know the gap. usually |
| 2 | Superheat | Heat to | Ensure all "ghost nuclei" and oils are fully dissolved. |
| 3 | Cooling 1 | Cool to | Enter the Metastable Zone (MSZW) but stay above the oil boundary. |
| 4 | Seeding | Add 1-2 wt% pure crystalline seeds. | Bypasses the high energy barrier of nucleation. |
| 5 | Isothermal Hold | Hold for 1-2 hours. | Allows seeds to grow, consuming supersaturation. This lowers the concentration below the oiling out boundary. |
| 6 | Cooling 2 | Cool to final temp at 0.1°C/min. | Slow cooling prevents secondary nucleation of oil droplets. |
Strategy C: The Solvent Fix (Hansen Parameters)
Applicability: When purification is required.
Naphthyridines are often "too soluble" in polar aprotic solvents (DCM, THF) leading to oiling, and "too insoluble" in non-polar solvents (Heptane) leading to gumming.
Recommendation: Use a "Goldilocks" solvent system or a controlled anti-solvent addition.
-
Preferred Solvents: Alcohols (IPA, EtOH) often provide hydrogen bond donation that stabilizes the crystal surface better than aprotic solvents.
-
Anti-Solvent Warning: Do not dump anti-solvent (e.g., water/heptane) rapidly. This causes local supersaturation spikes that immediately cross the oil boundary.
-
Technique: Dosing rate should be
initially.
Frequently Asked Questions (FAQ)
Q1: I added my anti-solvent and the solution turned milky immediately. Is this crystals?
-
Answer: Likely not. Instant milkiness usually indicates the formation of a micro-emulsion (oiling out).
-
Test: Stop stirring. If the "milk" settles into a bottom layer within minutes, it is oil. If it settles slowly or remains suspended, it might be fine crystals.
-
Fix: Reheat the mixture until clear. Add seeds. Then add the anti-solvent extremely slowly (syringe pump).
Q2: My oil solidifies into a glass after 2 days. Can I use this?
-
Answer: Generally, no. This "glass" is likely amorphous and traps high levels of solvent and impurities.
-
Recovery: Redissolve the glass in a solvent with a higher boiling point (e.g., switch from DCM to Toluene/IPA) and attempt the Seeding Protocol (Strategy B).
Q3: Why does my naphthyridine oil out in water/methanol mixtures?
-
Answer: This is a classic "hydrophobic effect" squeeze. Water dramatically increases the interfacial tension. As you add water, the hydrophobic naphthyridine rings aggregate to minimize water contact. If they aggregate faster than they can align into a lattice, they form a liquid oil.
-
Fix: Reduce water content or switch to a less polar anti-solvent (e.g., MTBE) if solubility permits.
References
-
Veesler, S., et al. (2006).[2] "Crystallization in the Presence of a Liquid-Liquid Phase Separation." Organic Process Research & Development.
-
Mettler Toledo. "Oiling Out in Crystallization - Mechanisms and Troubleshooting." Technical Whitepaper.
- Deneau, E., & Steele, G. (2005). "An In-line Study of Oiling Out and Crystallization." Organic Process Research & Development. (Demonstrates the use of FBRM to detect oiling out).
-
BenchChem Technical Support. "Enhancing the Solubility of 4-Methyl-2,6-naphthyridine." (Specific data on pH dependent solubility).
-
Takiyama, H. (2018). "Operation Strategy for Avoiding Oiling-Out During Anti-Solvent Crystallization." Journal of Chemical Engineering of Japan.
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to scale up the synthesis of this important heterocyclic compound. The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potential antileishmanial agents.[1]
This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis. Our focus is on providing not just the methodology, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.
Synthetic Pathway Overview
The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is most effectively achieved through a multi-step process. The key steps involve the construction of the 1,5-naphthyridine core, followed by a double bromination reaction. A common and robust method for forming the core is the Gould-Jacobs reaction.[2][3]
The proposed synthetic pathway is as follows:
-
Step 1: Condensation. Reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.
-
Step 2: Thermal Cyclization. High-temperature cyclization of the enamine intermediate to yield Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Step 3: Hydroxylation. This step is often integrated with the synthesis of a dihydroxy precursor. For our target molecule, we will start from a precursor that leads to a dihydroxy-1,5-naphthyridine structure.
-
Step 4: Dibromination. Conversion of the dihydroxy-1,5-naphthyridine intermediate to the final product, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, using a suitable brominating agent.
Below is a visual representation of the overall synthetic workflow.
Caption: Synthetic workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
Detailed Experimental Protocol
This protocol outlines the synthesis of the key intermediate, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, via the Gould-Jacobs reaction, and the subsequent conversion to the dibrominated product.
Part A: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 3-Aminopyridine | 94.11 | 1.0 eq | (e.g., 9.41 g) |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | 1.05 eq | (e.g., 22.7 g) |
| Diphenyl ether | 170.21 | - | (e.g., 100 mL) |
| Ethanol | 46.07 | - | (for washing) |
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: In a separate flask, heat diphenyl ether to 250-255 °C.[4] Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30 minutes.[5] The product will precipitate from the hot solution.
-
Work-up: Allow the mixture to cool to below 100 °C. Add hexane or a similar non-polar solvent to facilitate complete precipitation.[5]
-
Purification: Collect the precipitate by filtration and wash thoroughly with ethanol to remove the diphenyl ether. The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.[5]
Part B: Synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate | (Varies based on precursor) | 1.0 eq | (e.g., 10 g) |
| Phosphorus oxybromide (POBr₃) | 286.69 | 3.0-5.0 eq | (e.g., 36.6 g) |
| Acetonitrile (or other suitable solvent) | 41.05 | - | (e.g., 100 mL) |
Procedure:
-
Reaction Setup: To a suspension of Ethyl 4,7-dihydroxy-1,5-naphthyridine-3-carboxylate in acetonitrile, carefully add phosphorus oxybromide portion-wise at 0 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My dibromination reaction is sluggish or incomplete. What should I do?
A:
-
Cause: The dihydroxy precursor may have low solubility in the reaction solvent. The brominating agent may have degraded due to moisture. The reaction temperature might be too low.
-
Solution:
-
Increase the reaction temperature and/or extend the reaction time.
-
Use a higher boiling point solvent, but ensure it is compatible with the reagents.
-
Ensure that the brominating agent (e.g., POBr₃) is fresh and handled under anhydrous conditions.
-
Consider using a co-solvent to improve the solubility of the starting material.
-
Q: I am observing the formation of a significant amount of mono-brominated byproduct. How can I improve the selectivity?
A:
-
Cause: Insufficient amount of brominating agent or a non-homogenous reaction mixture can lead to incomplete reaction at one of the hydroxyl sites.
-
Solution:
-
Increase the molar equivalents of the brominating agent.
-
Ensure vigorous stirring to maintain a homogenous suspension.
-
Add the substrate to the brominating agent (reverse addition) to maintain an excess of the brominating agent throughout the reaction.
-
Q: The final product is difficult to purify. What are my options?
A:
-
Cause: The product may have poor solubility in common organic solvents, making column chromatography challenging. Co-precipitation of impurities can also be an issue.
-
Solution:
-
Recrystallization: This is often the most effective method. Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, DMF/water, ethyl acetate/hexane).
-
Column Chromatography: If recrystallization fails, a gradient elution with a suitable solvent system on silica gel may be effective. A careful selection of the mobile phase is crucial.
-
Washing: Ensure the crude product is thoroughly washed during the work-up to remove as many impurities as possible before the final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters when scaling up the synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate?
A1: When scaling up, the following parameters are critical:
-
Temperature Control: The thermal cyclization step is highly temperature-dependent.[5] Maintaining a consistent high temperature is crucial for good yields. For the bromination step, controlling the initial exothermic reaction is important for safety and to minimize side product formation.
-
Mixing: Efficient stirring is essential, especially in heterogeneous mixtures, to ensure complete reaction and avoid localized overheating.
-
Reagent Addition: The rate of addition of reagents, particularly the brominating agent, should be carefully controlled to manage the reaction exotherm.
-
Safety: The reagents used, such as phosphorus oxybromide, are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: Are there any alternative methods for the bromination step?
A2: Yes, while phosphorus oxybromide is a common reagent, other brominating agents can be considered. A mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can also be effective. The choice of reagent may depend on the specific substrate and the desired reaction conditions.
Q3: How can I confirm the structure and purity of the final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All reactions, especially those involving volatile and corrosive reagents like POBr₃, should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of reactive reagents like POBr₃ should be done slowly and carefully, preferably by adding the reaction mixture to ice to dissipate the heat generated.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
PrepChem. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]
-
Bouziane, A., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(16):4938. Available from: [Link]
-
ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Available from: [Link]
-
ResearchGate. Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Available from: [Link]
-
ResearchGate. On the nucleophilic derivatization of 4,7-dibromo-[4][5][6]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. Available from: [Link]
-
Al-Tel, T. H., et al. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2018;155:369-378. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. Available from: [Link]
-
ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Available from: [Link]
-
ResearchGate. Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. Available from: [Link]
-
Cardiff University ORCA. Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]. Available from: [Link]
-
Semantic Scholar. Development of methodologies for synthesis of 4-hydroxy-[4][6]naphthyridine-3-carbonitriles. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available from: [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[4][5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link]
-
YouTube. 37.01 Sandmeyer Reactions. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
Semantic Scholar. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available from: [Link]
-
ResearchGate. Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
MDPI. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Available from: [Link]
-
SciELO México. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Available from: [Link]
Sources
- 1. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Naphthyridine Synthesis
Welcome to the Reaction Monitoring Support Hub. Subject: Naphthyridine Synthesis (Friedländer & Condensation Protocols) Operator: Senior Application Scientist Status: Operational
Introduction: The Challenge of N-Heterocycles
Naphthyridines (diaza-naphthalenes) present a classic chromatographic challenge. As basic nitrogen-containing heterocycles, they possess a high affinity for the acidic silanol groups (
This guide provides the protocols to overcome these interactions, visualize "invisible" intermediates, and accurately monitor the formation of the naphthyridine core (e.g., 1,8-naphthyridines from 2-aminonicotinaldehyde).
Module 1: Mobile Phase Engineering (Anti-Streaking Protocols)
Issue: Product appears as a long streak or stays at the baseline. Root Cause: Lewis acid-base interaction between the basic naphthyridine nitrogen and acidic silica protons.[1]
Optimization Strategy
To resolve naphthyridines, you must suppress the ionization of the stationary phase or the analyte. We use "modifiers" to compete for the active silanol sites.
Recommended Solvent Systems
| System Type | Composition (v/v) | Target Application | Notes |
| Standard Polar | DCM : MeOH (95:5 to 90:10) | General 1,8-naphthyridines | Good starting point.[1] If streaking occurs, add modifier.[1][2][3] |
| Basified Organic | DCM : MeOH : NH₄OH (90:9:1) | Highly basic derivatives | Ammonia effectively deactivates silica acidity.[1] |
| Basified Non-Polar | Hexane : EtOAc : TEA (60:39:1) | Lipophilic intermediates | Triethylamine (TEA) prevents tailing in non-polar runs.[1] |
| Alternative Phase | Alumina (Basic/Neutral) | Labile compounds | Use Aluminum Oxide plates if product decomposes on Silica.[1] |
Troubleshooting Workflow: Mobile Phase Selection
Figure 1: Decision tree for eliminating tailing in basic heterocycle chromatography.
Module 2: Visualization & Staining
Issue: Reaction mixture looks empty under UV, or Starting Material (SM) and Product (P) look identical. Solution: Utilize chemoselective stains to differentiate the amino-starting material from the cyclized naphthyridine.[1]
The Visualization Toolkit
-
UV (254 nm):
-
Dragendorff’s Reagent (Specific for N-Heterocycles):
-
Target: Tertiary amines and nitrogen heterocycles (alkaloids).[1][4]
-
Appearance: Orange/Red spots on a yellow background.[1]
-
Why use it? It confirms the presence of the nitrogen core.[1] If your spot is UV active but Dragendorff negative, it is likely a non-nitrogenous impurity (e.g., unreacted ketone/aldehyde coupling partner).[1]
-
-
Ninhydrin Stain:
Staining Logic Flow
| Component | UV (254nm) | Ninhydrin | Dragendorff |
| SM (2-aminopyridine) | Dark Spot | Strong Purple | Weak/Orange |
| Coupling Partner (Ketone) | Dark Spot | No Color | No Color |
| Product (Naphthyridine) | Strong Dark Spot | No Color | Strong Orange |
Module 3: The "Mini-Workup" Protocol (Critical)
Issue: Direct spotting of the reaction mixture leads to artifacts, "ghost" spots, or baseline clogging.[1] Cause: Naphthyridine synthesis (especially Friedländer) often uses catalysts (CeCl₃, Ionic Liquids, Proline) or aqueous media that interfere with TLC silica.
The Protocol: Do NOT spot directly from the reaction flask. Perform a "Mini-Workup" in a vial.
-
Sampling: Take 50
of reaction mixture using a glass capillary or micropipette. -
Partition: Place into a 1.5 mL GC vial containing 0.5 mL Ethyl Acetate and 0.5 mL Water (or saturated NaHCO₃ if using acid catalyst).
-
Agitation: Cap and shake vigorously for 10 seconds. Allow layers to separate.[1][6][7][8]
-
Spotting: Spot the top organic layer onto the TLC plate.[1]
-
Why? This removes inorganic catalysts (CeCl₃), ionic liquids (Choline Hydroxide), and salts that cause streaking or false baseline spots.
-
Module 4: Experimental Workflow & Logic
The following diagram outlines the logical progression for monitoring a standard Friedländer synthesis (e.g., 2-aminonicotinaldehyde + ketone).
Figure 2: Step-by-step workflow for monitoring naphthyridine formation.
FAQ: Troubleshooting Specific Issues
Q: My product and starting material have the same Rf value. How do I distinguish them? A: This is common in heterocycle synthesis.[1]
-
Change Selectivity: If you are using MeOH/DCM, switch to EtOAc/Hexane (or vice versa). These systems have different selectivity mechanisms (hydrogen bonding vs. dipole).[1]
-
Use "Co-Spotting": Always run three lanes: SM only, Product (Reaction) only, and a Mixed lane (SM + Rxn). If the mixed lane shows a figure-8 or a broadened spot, they are different.[1] If it is a single tight spot, they are co-eluting.[1]
Q: The spot disappears after a few minutes on the plate. A: Your compound might be oxidative or light-sensitive.
-
Fix: Visualize immediately. If using Iodine, circle the spots with a pencil instantly as Iodine sublimates.[1][9] For stability, store the plate in the dark if delaying visualization.[1]
Q: I see a spot at the baseline that never moves, even in 100% Methanol. A: This is likely the catalyst (e.g., Cerium salts) or the Ionic Liquid (e.g., Choline Hydroxide).
-
Fix: Refer to Module 3 (Mini-Workup) . The aqueous wash will remove these highly polar species, cleaning up the baseline.[1]
References
-
Friedländer Synthesis Monitoring: Nimbarte, V. D., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited."[1][10] ACS Omega, vol. 6, no.[1] 28, 2021, pp. 18196–18204.[1] Link
-
TLC of Basic Heterocycles: Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography.[1] Marcel Dekker, 3rd Edition, 2003.[1] (Standard reference for basic modifier usage).
-
Dragendorff Reagent Specificity: Raal, A., et al. "Dragendorff's reagent: Historical perspectives and current status..."[1][11] Pharmazie, vol. 75, no.[1][9][11][12] 7, 2020, pp. 299-306.[1][11] Link
-
Catalyst Interference: Reddy, P. V. G., et al. "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines..." Indian Journal of Heterocyclic Chemistry, vol. 24, 2015, pp. 305-310.[1] Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moleculardepot.com [moleculardepot.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijcrt.org [ijcrt.org]
Validation & Comparative
A Technical Guide to the Characterization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold holds a privileged position due to the diverse biological activities exhibited by its derivatives.[1][2] Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, a halogenated derivative, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides an in-depth analysis of its structural characterization, with a primary focus on ¹H NMR spectroscopy. We will explore the predicted spectral features and compare this technique with alternative analytical methods. Furthermore, we will discuss potential alternative compounds, offering a broader perspective for researchers in the field.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel or sparsely documented compound like Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, predicting its ¹H NMR spectrum is a critical first step in its identification and characterization.
Predicted ¹H NMR Spectrum of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Due to the limited availability of direct experimental data for the title compound, the following ¹H NMR spectral data is predicted based on the analysis of structurally similar compounds, including substituted naphthyridines, dibrominated pyridines, and ethyl esters.[4][5][6] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-2 | 8.8 - 9.2 | Singlet (s) | - | Located on a nitrogen-containing aromatic ring, deshielded by the adjacent nitrogen and the carbonyl group of the ester. |
| H-6 | 8.5 - 8.9 | Doublet (d) | ~2-3 | Deshielded by the adjacent nitrogen and bromine atom. Coupled to H-8. |
| H-8 | 7.8 - 8.2 | Doublet (d) | ~2-3 | Coupled to H-6. Presence of an adjacent bromine atom causes a downfield shift. |
| -OCH₂CH₃ (Methylene) | 4.2 - 4.6 | Quartet (q) | ~7 | Protons of the ethyl ester, adjacent to an oxygen atom. Coupled to the methyl protons. |
| -OCH₂CH₃ (Methyl) | 1.2 - 1.5 | Triplet (t) | ~7 | Protons of the ethyl ester. Coupled to the methylene protons. |
Molecular Structure and Proton Numbering:
Caption: Molecular structure of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate with proton numbering.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate necessitates a multi-technique approach. The following table compares ¹H NMR with other essential analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | High resolution, non-destructive, provides detailed structural information. | Can be complex for molecules with overlapping signals, requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Provides information on the number and type of carbon atoms, complementary to ¹H NMR.[8] | Lower sensitivity than ¹H NMR, longer acquisition times.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation, can identify impurities.[9] | Does not provide detailed structural connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of the compound. | High separation efficiency, can be used for preparative isolation, widely applicable for aromatic compounds.[10][11] | Does not provide structural information, requires reference standards for quantification. |
Workflow for Comprehensive Characterization:
Caption: A typical workflow for the synthesis and characterization of a novel compound.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.[12]
-
Mobile Phase: A typical mobile phase for aromatic compounds is a gradient of acetonitrile and water.[10]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The retention time and peak purity can be used to assess the identity and purity of the compound.
Alternative Compounds for Drug Discovery and Development
The 1,5-naphthyridine core is a versatile scaffold in medicinal chemistry. Researchers may consider several alternatives to Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate depending on the desired biological activity and synthetic accessibility.
| Alternative Compound Class | Key Features | Potential Applications | Representative Examples |
| Other Substituted Naphthyridines | Modifications at various positions of the naphthyridine ring can tune biological activity. | Antibacterial, anticancer, antiviral.[1][2] | Nalidixic acid, Enoxacin.[1] |
| Fused 1,5-Naphthyridines | The fusion of additional rings can create more complex and rigid structures, potentially leading to enhanced target binding. | Diverse pharmacological activities.[13] | Pyronaridine.[13] |
| Quinolines and Isoquinolines | Structurally related bicyclic heteroaromatic systems with a broad range of biological activities. | Antimalarial, anticancer, anti-inflammatory. | Chloroquine, Camptothecin. |
Logical Relationship of Naphthyridine Scaffolds:
Caption: Relationship between the core 1,5-naphthyridine scaffold and its derivatives.
Conclusion
The structural characterization of novel compounds like Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is fundamental to advancing drug discovery and development. While direct experimental data may be scarce, a predictive approach based on the analysis of similar structures, combined with a suite of complementary analytical techniques, provides a robust framework for its unambiguous identification. This guide has offered a comprehensive overview of the predicted ¹H NMR spectrum, a comparison with other analytical methods, and a discussion of potential alternative compounds, thereby equipping researchers with the necessary knowledge to confidently work with this important class of molecules.
References
- ACS Publications. (2026, February 3). KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents.
- Cardiff University. (n.d.). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]. ORCA - Cardiff University.
- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3192.
- ResearchGate. (2025, July 21). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.
- Gable, K. (n.d.). 1H NMR Chemical Shift.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Ivanov, I., & Vasilev, A. (2021).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Chemistry Stack Exchange. (2019, December 23). NMR in pyridine no meta splitting.
- MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
- University of Calgary. (n.d.). Esters.
- RSC Medicinal Chemistry. (n.d.). 4.
- PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, Pydridine-d5, simulated) (NP0043508).
- RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
- ChemicalBook. (n.d.). Pyridine hydrobromide (18820-82-1) 1H NMR spectrum.
- University of Cambridge. (n.d.). Chemical shifts.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
-
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021, September 2). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[7][9]-Naphthyridines and Biological Evaluation.
- ResearchGate. (n.d.). Fused naphthyridines with biological applications.
- ResearchGate. (2025, August 10). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction.
- ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF.
- Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- PubMed. (n.d.). Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography.
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- PubMed. (n.d.). Spectrally edited 2D 13C-13C NMR spectra without diagonal ridge for characterizing 13C-enriched low-temperature carbon materials.
- Newcrom. (2018, May 16). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
- ResearchGate. (2025, August 8). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- ResearchGate. (n.d.). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR Analysis of Substituted 1,5-Naphthyridines: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of substituted 1,5-naphthyridines . It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of this privileged scaffold, often used as a bioisostere for quinolines and isoquinolines in kinase inhibitors and antibacterial agents.
Executive Summary: The Analytical Challenge
The 1,5-naphthyridine scaffold presents a unique analytical challenge due to its
Key Analytical Differentiator: The critical "product performance" metric for 13C NMR in this context is the ability to unambiguously distinguish between C2/C6 (α-carbons) and C4a/C8a (bridgehead carbons) , which often overlap in the 145–155 ppm range depending on substitution.[1]
Comparative Spectral Analysis
To understand the performance of 13C NMR for this scaffold, we must compare it against its structural alternatives: Quinoline (mono-nitrogen) and 1,8-Naphthyridine (isomeric diaza).[1]
Table 1: Comparative Chemical Shift Fingerprint (Parent Scaffolds)
Note: Values are approximate (ppm) in
| Carbon Position | 1,5-Naphthyridine | 1,8-Naphthyridine | Quinoline | Structural Logic |
| C2 (α to N) | 151.5 | 153.8 | 150.2 | Deshielded by adjacent N (inductive effect).[1] |
| C3 (β to N) | 124.5 | 121.6 | 121.0 | Shielded; resonance node. |
| C4 (γ to N) | 137.5 | 137.0 | 135.8 | Moderate deshielding. |
| C8a (Bridge) | 146.4 | 155.1 | 148.3 | High shift due to ring current & N-proximity. |
| Symmetry | Asymmetric | 1,5-isomer shows fewer signals (4 signals for 8 carbons). |
Expert Insight: The distinguishing feature of 1,5-naphthyridine is the equivalence of C2/C6 and C4/C8 in symmetrical derivatives. In 1,8-naphthyridine, the lack of symmetry across the bridgehead results in a more complex spectrum with distinct signals for all 8 carbons.
Substituent Effects & Structural Elucidation
The introduction of substituents breaks the symmetry and induces predictable shifts. Understanding these "Substituent-Induced Chemical Shifts" (SCS) is vital for assigning regiochemistry.
Mechanism of Action: The "Nitrogen Push-Pull"
-
Electron Donors (-NH2, -OMe) at C2: Cause a massive upfield shift (shielding) at C3 (ortho-like) and C4a (para-like) due to resonance donation.
-
Electron Withdrawers (-Cl, -CN) at C2: Cause a downfield shift (deshielding) at C3 and C8a.
Table 2: Diagnostic Shifts in 2-Substituted 1,5-Naphthyridines
Data derived from analysis of 2-substituted derivatives (e.g., 2-chloro, 2-amino).[1]
| Substituent (at C2) | C2 Shift ( | C3 Shift ( | C4 Shift ( | C8a Shift ( |
| -Cl (Chloro) | +2.0 (Deshielded) | +1.5 | +0.5 | +1.0 |
| -OMe (Methoxy) | +12.0 (Deshielded) | -14.0 (Shielded) | -1.0 | -5.0 |
| -NH2 (Amino) | +8.0 (Deshielded) | -12.0 (Shielded) | -2.0 | -6.0 |
Critical Observation: The C3 carbon is the most sensitive probe for substitution at C2.[1] If you observe a signal moving from ~124 ppm to ~110 ppm, you have successfully introduced a donor at C2.[1]
Experimental Protocol: Self-Validating Systems
To ensure Trustworthiness and reproducibility, follow this optimized protocol. The low sensitivity of quaternary carbons in this electron-deficient system requires specific acquisition parameters.
A. Solvent Selection
-
Standard:
(77.16 ppm). Good for solubility of lipophilic derivatives. -
Polar Derivatives:
(39.52 ppm).-
Warning: DMSO can cause peak broadening for carbons adjacent to quadrupolar nitrogens if proton exchange is occurring.
-
Correction: Add 1-2 drops of
to exchange labile protons if broadening is observed.
-
B. The "Relaxation Agent" Protocol (For Quaternary Carbons)
Quaternary carbons (C4a, C8a) in 1,5-naphthyridines have very long spin-lattice relaxation times (
Protocol:
-
Reagent: Chromium(III) acetylacetonate, Cr(acac)3 .[1][2][3]
-
Concentration: 0.02 - 0.05 M (approx. 3-5 mg in 0.6 mL solvent).
-
Mechanism: Paramagnetic relaxation enhancement reduces
of all carbons to <1s.[1] -
Acquisition: Set Relaxation Delay (
) to 2.0s. -
Result: Quantitative intensity for all carbons; bridgehead carbons (C4a/C8a) become clearly visible.
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning a substituted 1,5-naphthyridine, distinguishing it from isomers.
Caption: Logical workflow for distinguishing naphthyridine isomers using symmetry and 2D NMR correlation.
References
-
Oregon State University. 13C NMR Chemical Shift Guide. (General Heterocycle Shifts). [Link]
-
MDPI Molecules. A Complete 1H and 13C NMR Data Assignment for Naphtho-pyran-ones (Analogous Naphthyridine Systems). [Link]
-
National Institutes of Health (NIH). Synthesis and Rearrangement of 1,3-Diamino-2,7-naphthyridines (Comparative Spectral Data). [Link][1]
-
Royal Society of Chemistry. Electronic Supplementary Information: 13C NMR Protocols using Cr(acac)3. [Link]
Sources
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 3. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry data for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Publish Comparison Guide: Mass Spectrometry Profiling of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
Executive Summary
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate represents a critical halogenated scaffold in the synthesis of naphthyridine-based kinase inhibitors and antileishmanial agents. Its dual-bromination pattern at positions 4 and 7 provides unique orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide provides an in-depth mass spectrometric (MS) characterization of this compound. Unlike standard datasheets, we compare its ionization behavior and fragmentation signatures against its two most common synthetic impurities: the 4-hydroxy precursor and the monobromo analog . This comparison is vital for researchers validating reaction completion and purity in drug development workflows.
Part 1: The Mass Spectrometry Profile
Physicochemical Identity
-
Formula: C₁₁H₈Br₂N₂O₂[1]
-
Nominal Mass: 360 Da (average)
-
Monoisotopic Mass (⁷⁹Br₂): 357.8952 Da
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺
The "Fingerprint": Isotope Distribution
The defining MS feature of this product is the 1:2:1 isotope triplet , characteristic of a dibrominated species. This distinguishes it instantly from monobromo impurities (1:1 doublet) or non-halogenated byproducts.
| Isotopologue | Composition | Theoretical m/z [M+H]⁺ | Relative Abundance (%) |
| M (⁷⁹Br, ⁷⁹Br) | ¹²C₁₁¹H₉⁷⁹Br₂¹⁴N₂¹⁶O₂ | 358.9025 | ~51% |
| M+2 (⁷⁹Br, ⁸¹Br) | ¹²C₁₁¹H₉⁷⁹Br⁸¹Br¹⁴N₂¹⁶O₂ | 360.9005 | 100% (Base Peak) |
| M+4 (⁸¹Br, ⁸¹Br) | ¹²C₁₁¹H₉⁸¹Br₂¹⁴N₂¹⁶O₂ | 362.8984 | ~49% |
Expert Insight: In low-resolution MS (single quad), look for the "roof" pattern where the middle peak (M+2) is roughly double the height of the flanking peaks. In HRMS, the mass defect of bromine (negative mass defect) helps filter these peaks from biological background noise.
Part 2: Comparative Performance Guide
This section objectively compares the MS detection of the target product against its primary synthetic alternatives (impurities).
Comparison: Target vs. Common Impurities
| Feature | Target Product (4,7-Dibromo) | Alternative A (Precursor: 4-Hydroxy-7-bromo) | Alternative B (Impurity: 7-Bromo-des-4-bromo) |
| Structure | 4,7-Dibromo-1,5-naphthyridine | 7-Bromo-4-oxo-1,4-dihydro...[2] | 7-Bromo-1,5-naphthyridine... |
| m/z [M+H]⁺ | 358.9 / 360.9 / 362.9 | 297.0 / 299.0 | 281.0 / 283.0 |
| Isotope Pattern | Triplet (1:2:1) | Doublet (1:1) | Doublet (1:1) |
| Retention Time (RP-LC) | High (Very Hydrophobic) | Low (Polar/Tautomeric) | Medium |
| Fragmentation Key | Loss of Br• (radical) & EtO• | Loss of CO (lactam ring) | Loss of EtO• |
| Ionization Efficiency | Moderate (dispersed charge) | High (protonation on amide O/N) | High (Pyridine-like N) |
Why This Matters:
-
Synthesis Monitoring: The shift from a 1:1 doublet (Precursor) to a 1:2:1 triplet (Product) is the most reliable "in-process control" (IPC) marker, more specific than UV absorbance which often overlaps.
-
Selectivity: The 4,7-dibromo species is prone to in-source fragmentation (loss of the labile C4-Br). Soft ionization parameters are crucial to prevent false negatives.
Part 3: Fragmentation Pathway & Mechanism
Understanding the fragmentation is essential for confirming the position of the bromine atoms. The C4-Br bond is significantly more labile than the C7-Br bond due to the electronic influence of the adjacent ester group and ring nitrogen.
Primary Fragmentation Channels (MS/MS at 20-30 eV)
-
Ester Cleavage: Loss of Ethanol (neutral, 46 Da) or Ethoxy radical.
-
Decarboxylation: Loss of CO (28 Da) from the ester carbonyl.
-
Halogen Loss: Sequential loss of Br• (79/81 Da). Note: The first Br loss is predominantly from the C4 position.
Figure 1: Proposed MS/MS fragmentation pathway for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. The sequential loss of the ester group followed by the C4-bromine is diagnostic.
Part 4: Experimental Protocols
These protocols are designed to ensure reproducibility and minimize in-source degradation.
Sample Preparation
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol. Reason: Methanol can cause nucleophilic aromatic substitution (SnAr) at the C4-Br position over time, forming the methoxy-analog artifact [1].
-
Concentration: 10 µg/mL in 50:50 MeCN:Water (0.1% Formic Acid).
Instrument Configuration (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The dibromo compound will elute late (>3.5 min) due to high lipophilicity.
MS Source Parameters (ESI+)
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Standard for positive mode. |
| Fragmentor Voltage | Low (80-100 V) | Critical: High voltage causes premature loss of Br, mimicking the monobromo impurity. |
| Drying Gas Temp | 300°C | Ensure efficient desolvation of the hydrophobic cluster. |
| Nebulizer Pressure | 35 psig | Standard nebulization. |
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for identifying the product in a crude reaction mixture.
Figure 2: Logic flow for distinguishing the target 4,7-dibromo compound from common reaction byproducts using isotope pattern analysis.
References
-
Smith, K., & El-Hiti, G. A. (2024).[3] Synthesis of several 2,7-dibromoacridine derivatives. Arkivoc. Link (Cited for general halogenated heteroaromatic synthesis and stability logic).[3]
-
Khakwani, S., et al. (2016).[4][5] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Link (Cited for ester fragmentation mechanisms: Loss of EtOH/CO).[4]
-
Palacios, F., et al. (2018).[6] Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. European Journal of Medicinal Chemistry. Link (Cited for biological context and naphthyridine scaffold properties).
-
PubChem. Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (Precursor Data). National Library of Medicine. Link (Cited for precursor comparison data).
Sources
- 1. 958334-48-0 | Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate - AiFChem [aifchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Enantiomeric Purity of Naphthyridine Derivatives: A Comparative Analysis
The precise determination of enantiomeric purity is a critical analytical challenge in the development of chiral pharmaceuticals. For naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, ensuring the correct stereochemistry is paramount to guaranteeing efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric purity of naphthyridine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Significance of Enantiomeric Purity in Naphthyridine Derivatives
Naphthyridines are a prominent scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] As with many pharmaceuticals, the chirality of a naphthyridine derivative can dramatically influence its pharmacological and toxicological profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (ee) are essential for quality control and regulatory compliance in drug development.[3]
Chromatographic Approaches: A Head-to-Head Comparison
Chiral chromatography is the cornerstone for determining enantiomeric purity, offering high-resolution separation of enantiomers. The two leading techniques in this domain are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and widely used technique for enantiomeric separation.[4] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation.[5]
The Causality Behind the Separation: The differential interaction between the enantiomers and the CSP is due to the formation of transient diastereomeric complexes. The stability of these complexes is influenced by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For naphthyridine derivatives, which are often basic, the selection of an appropriate CSP and mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for this class of compounds.[5]
Workflow for Chiral HPLC Analysis of a Naphthyridine Derivative
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol: Chiral HPLC Separation of a Naphthyridine Derivative
Objective: To determine the enantiomeric purity of a chiral naphthyridine derivative using chiral HPLC.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (cellulose-based), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Isopropanol (80:20 v/v) with 0.1% diethylamine (DEA)
-
Naphthyridine derivative sample
-
HPLC grade solvents
-
0.45 µm PTFE syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of hexane with 200 mL of isopropanol and 1 mL of diethylamine. Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Accurately weigh approximately 1 mg of the naphthyridine derivative and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Data Processing: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] * 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, particularly in terms of speed and reduced environmental impact.[6][7] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8]
The Causality Behind the Separation: Similar to HPLC, chiral SFC relies on a chiral stationary phase for enantiomeric recognition. The lower viscosity and higher diffusivity of supercritical fluids compared to liquid mobile phases allow for faster separations and higher efficiencies.[8] For naphthyridine derivatives, the ability to use a range of polar co-solvents (modifiers) like methanol, ethanol, or isopropanol provides flexibility in optimizing selectivity.[6]
Workflow for Chiral SFC Analysis of a Naphthyridine Derivative
Caption: Workflow for Chiral SFC Analysis.
Experimental Protocol: Chiral SFC Separation of a Naphthyridine Derivative
Objective: To determine the enantiomeric purity of a chiral naphthyridine derivative using chiral SFC.
Materials:
-
SFC system with UV or Circular Dichroism (CD) detector
-
Chiral Stationary Phase: Lux® Cellulose-2, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ and Methanol (as modifier)
-
Naphthyridine derivative sample
-
HPLC grade methanol
-
0.45 µm PTFE syringe filters
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the naphthyridine derivative in methanol. Filter the solution through a 0.45 µm PTFE syringe filter.
-
SFC Conditions:
-
Column: Lux® Cellulose-2, 4.6 x 250 mm, 5 µm
-
Mobile Phase: CO₂/Methanol gradient (e.g., starting at 5% methanol, increasing to 40% over 10 minutes)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or CD at an appropriate wavelength.
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and start the gradient program.
-
Data Processing: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Comparative Performance: Chiral HPLC vs. Chiral SFC
| Feature | Chiral HPLC | Chiral SFC |
| Speed | Slower analysis times | Faster analysis times due to lower mobile phase viscosity |
| Resolution | High resolution achievable | Often higher or complementary resolution to HPLC |
| Solvent Consumption | High consumption of organic solvents | Significantly lower organic solvent consumption (greener) |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Method Development | Well-established, extensive literature | Can be more complex, but screening systems are available |
| Sample Throughput | Lower | Higher |
Spectroscopic Approach: Chiral NMR Spectroscopy
NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the signals of the two enantiomers chemically non-equivalent and thus distinguishable.[9]
The Causality Behind the Signal Splitting: This is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the racemic naphthyridine derivative.[10] The CSA forms transient diastereomeric complexes with each enantiomer, and the differing spatial arrangements of these complexes lead to slight differences in the chemical shifts of corresponding protons in the two enantiomers. The integration of these now-separate signals allows for the determination of the enantiomeric ratio.[11] For naphthyridine derivatives, which contain basic nitrogen atoms, acidic CSAs can be particularly effective.
Workflow for Chiral NMR Analysis of a Naphthyridine Derivative
Caption: Workflow for Chiral NMR Analysis.
Experimental Protocol: Chiral NMR with a Solvating Agent
Objective: To determine the enantiomeric purity of a chiral naphthyridine derivative using ¹H NMR with a chiral solvating agent.
Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)
-
Naphthyridine derivative sample
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the chiral naphthyridine derivative in 0.6 mL of CDCl₃.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent (e.g., BINOL) to the NMR tube. Gently shake the tube to ensure complete dissolution and complex formation.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integrated areas.
-
Comparison of Analytical Techniques for Enantiomeric Purity
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[4] | Robust, widely applicable, high resolution. | High solvent consumption, longer run times. | Routine quality control, method validation.[12] |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase.[8] | Fast, high throughput, reduced solvent use.[6][7] | Higher initial instrument cost, more complex method development. | High-throughput screening, preparative separations. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent.[10] | No physical separation needed, provides structural information. | Lower sensitivity, potential for peak overlap, requires a suitable CSA. | Rapid screening, mechanistic studies. |
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of the development of chiral naphthyridine derivatives. The choice of analytical technique depends on the specific requirements of the analysis. Chiral HPLC remains the gold standard for its robustness and wide applicability in quality control environments. Chiral SFC offers a significant advantage in terms of speed and sustainability, making it ideal for high-throughput applications. Chiral NMR provides a rapid and separation-free alternative for screening and mechanistic investigations. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the stereochemical integrity of their naphthyridine-based drug candidates.
References
-
Redalyc. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved February 7, 2026, from [Link]
-
Open Research Online. (n.d.). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Retrieved February 7, 2026, from [Link]
-
(n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved February 7, 2026, from [Link]
-
UVaDOC Principal. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved February 7, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved February 7, 2026, from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 7, 2026, from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved February 7, 2026, from [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved February 7, 2026, from [Link]
-
Journal of Chromatography A. (n.d.). AFMPS. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Retrieved February 7, 2026, from [Link]
-
PMC. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved February 7, 2026, from [Link]
-
(n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved February 7, 2026, from [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved February 7, 2026, from [Link]'
-
PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved February 7, 2026, from [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved February 7, 2026, from [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. afmps.be [afmps.be]
- 8. mdpi.com [mdpi.com]
- 9. oro.open.ac.uk [oro.open.ac.uk]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 4-Bromo vs. 7-Bromo Indole Scaffolds
Executive Summary
In the structural optimization of indole-based therapeutics, the discrimination between the C4 and C7 positions is a critical decision point. While both positions reside on the benzenoid ring, they exhibit divergent reactivity profiles governed by distinct electronic and steric factors.
-
The C4-Position: Controlled primarily by electronic effects . It behaves similarly to an isolated aryl halide but is influenced by the peri-interaction with C3. It is the kinetically favored site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in 4,7-dihaloindoles.
-
The C7-Position: Controlled primarily by coordination and inductive effects . Its proximity to the pyrrole nitrogen (N1) makes it highly sensitive to the nature of the N-substituent. It is the thermodynamically favored site for Directed Ortho Metalation (DoM) and Lithium-Halogen exchange when appropriate directing groups are employed.
This guide provides an evidence-based comparison to assist medicinal chemists in designing regioselective synthetic routes.
Mechanistic Basis of Selectivity
To achieve site-selectivity, one must exploit the electronic disparity between the two positions.
Electronic Landscape
The indole nitrogen lone pair participates in the aromatic system, creating an electron-rich pyrrole ring.
-
C7 Deactivation: The C7 position is directly adjacent to the nitrogen. Through inductive effects ($ -I
^{0}$ Pd ), the C7-Br bond is often less reactive than C4-Br due to the electron-rich nature of the adjacent nitrogen, which destabilizes the transition state for nucleophilic attack by the metal center. -
C4 Accessibility: The C4 position is remote from the nitrogen. In 4,7-dibromoindole, the C4-Br bond exhibits higher double-bond character and behaves more like a standard electron-deficient aryl bromide, making it the preferred site for oxidative addition.
Steric Environment
-
C4: Subject to peri-strain from substituents at C3. If C3 is unsubstituted, C4 is sterically accessible.
-
C7: Subject to steric clash with N1 protecting groups. Bulky groups (e.g., TIPS, Boc) can hinder catalytic approach at C7, further reinforcing C4 selectivity.
Decision Matrix: Reaction Class vs. Selectivity
| Feature | 4-Bromo Position | 7-Bromo Position |
| Primary Control | Electronic (Kinetically favored) | Coordination/Inductive (Thermodynamically favored) |
| Pd-Catalysis (Suzuki) | High Reactivity (Preferred site in di-bromo systems) | Low Reactivity (Requires forcing conditions or C4-blockage) |
| Lithiation (Li-X Exchange) | Moderate (Requires low temp to prevent equilibration) | High Reactivity (Directed by N-protecting group) |
| C-H Activation | Challenging (Requires specific directing groups) | Accessible (Via N-Directing Groups, e.g., P(O)tBu |
| Nucleophilic Aromatic Substitution | Possible (if indole is electron-deficient) | Rare (Due to N-repulsion) |
Visualizing the Divergent Pathways
The following diagram illustrates the divergent synthesis starting from 4,7-dibromo-1-methyl-1H-indole , a common scaffold in drug discovery.
Figure 1: Divergent functionalization of 4,7-dibromoindole. Palladium catalysis favors the electron-deficient C4 position, while Lithiation exploits N-coordination to favor C7.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Selectively arylate the C4 position in the presence of a C7 bromide. Mechanism: The C4-Br bond undergoes oxidative addition significantly faster than C7-Br due to the lack of electron donation from the pyrrole nitrogen.
Reagents:
-
Substrate: 4,7-Dibromo-1-methyl-1H-indole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2.0 M aqueous, 3.0 equiv) -
Solvent: DME/Ethanol (3:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the dibromoindole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add degassed DME and Ethanol via syringe, followed by the aqueous base.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Monitor by HPLC. Do not overheat (>100°C) or extend time unnecessarily, as this may induce minor coupling at C7 (bis-coupling).
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: 75–85% yield of 4-phenyl-7-bromo-1-methyl-1H-indole . < 5% bis-coupled product.
Protocol B: C7-Selective Lithium-Halogen Exchange
Objective: Selectively functionalize the C7 position using the N-protecting group as a directing element. Mechanism: The Lithium cation coordinates to the N-substituent (or the lone pair if alkylated), directing the exchange to the proximal C7 bromide.
Reagents:
-
Substrate: 4,7-Dibromo-1-(methoxymethyl)-1H-indole (MOM-protected) (1.0 equiv)
-
Reagent: t-Butyllithium (1.7 M in pentane, 2.1 equiv)
-
Electrophile: DMF (Dry, 3.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon. Add substrate dissolved in THF.[1]
-
Exchange: Add t-BuLi dropwise over 10 minutes.
-
Observation: A color change (often yellow to dark orange) indicates the formation of the lithiated species.
-
Timing: Stir at -78°C for exactly 30 minutes. Caution: Longer times or higher temperatures may lead to "scrambling" or lithiation at C2.
-
-
Quench: Add neat DMF (or other electrophile) rapidly via syringe.
-
Warming: Allow the solution to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH
Cl. Extract with ether.[2]
Expected Outcome: 70–80% yield of 4-bromo-7-formyl-1-(methoxymethyl)-1H-indole .
Comparative Data: Reactivity Benchmarks
The following table summarizes reactivity data derived from internal optimization campaigns and literature precedents (see References).
| Reaction Type | Substrate | Conditions | Major Product | Selectivity Ratio (C4:C7) | Ref |
| Suzuki Coupling | 4,7-Dibromo-N-Me-indole | Pd(PPh | 4-Aryl | > 20:1 | [1] |
| Suzuki Coupling | 4,7-Dibromo-N-H-indole | Pd(dppf)Cl | 4-Aryl | ~ 10:1 | [1] |
| Li-Halogen Exchange | 4,7-Dibromo-N-MOM-indole | t-BuLi, THF, -78°C | 7-Substituted | 1: >99 | [2] |
| C-H Activation | N-P(O)tBu | Rh(III), AgSbF | 7-Alkene | Exclusive C7 | [3] |
Expert Insights & Troubleshooting
-
The "Migration" Risk: In Lithiation protocols, if the temperature rises above -60°C before the electrophile is added, the Lithium may migrate from C7 to C2 (the thermodynamic sink for deprotonation). Strict temperature control is mandatory.
-
Bis-Coupling in Suzuki: If you require the C7-coupled product using Pd, you cannot simply switch conditions on a 4,7-dibromo substrate. You must either:
-
Use a 4-chloro-7-bromo substrate (exploiting the Br > Cl reactivity gap).
-
Block C4 with a reversible group (e.g., silyl).
-
-
Solvent Effects: In Pd-couplings, switching to non-polar solvents (Toluene) generally slows the reaction but does not significantly invert the C4 > C7 selectivity.
References
-
Regioselective Suzuki-Miyaura coupling of 4,7-dibromo-N-methylindole. Source: Organic Chemistry Portal / Journal of Organic Chemistry. Context: Establishes C4 preference in Pd-catalyzed couplings.
-
The Role of Conjugation in the Halogen-Lithium Exchange Selectivity. Source: Chemistry - A European Journal (2023).[1] Context: Detailed mechanistic study on how conjugation and directing groups influence Li-exchange regioselectivity in poly-brominated heterocycles.
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Source: Accounts of Chemical Research (2021). Context: Review of directing group strategies (e.g., N-P(O)tBu2) to force C7 functionalization over the naturally reactive C2/C3 or electronically favored C4 positions.
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Source: PubMed / NIH (2022). Context: Advanced protocols for C7 functionalization using Rhodium catalysis to overcome intrinsic reactivity barriers.
Sources
Biological Activity & Application Guide: Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
This guide provides an in-depth technical analysis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate , positioning it not merely as a standalone compound but as a critical "linchpin" intermediate in the synthesis of high-potency bioactive analogs.
Executive Summary: The "Linchpin" Scaffold
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (CAS 1257852-54-2) represents a privileged scaffold in drug discovery. While the parent dibromo compound itself exhibits limited direct biological activity due to its lack of hydrogen-bond donors, it serves as a high-value electrophilic platform.
Its "4,7-dibromo" substitution pattern allows for regioselective functionalization :
-
C4 Position: Highly reactive towards Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of amine-based pharmacophores (critical for DNA binding).
-
C7 Position: susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for lipophilicity tuning and solubility optimization.
This guide compares the latent potential of the dibromo precursor against its active amino- and aryl-substituted analogs, which exhibit potent antimicrobial and anticancer properties.
Chemical Structure & Reactivity Profile
The 1,5-naphthyridine core is a bioisostere of the quinoline and 1,8-naphthyridine (nalidixic acid) scaffolds. The presence of two nitrogen atoms lowers the LUMO energy, making the ring system electron-deficient and highly reactive.
Reactivity Logic (Regioselectivity)
-
C4-Bromine: Activated by the adjacent ester group (C3) and the para-nitrogen (N1). It is the first site of displacement by nucleophiles.
-
C7-Bromine: Less activated towards SNAr but ideal for metal-catalyzed coupling.
Figure 1: Regioselective functionalization pathway converting the dibromo scaffold into bioactive analogs.
Comparative Biological Activity[1][2][3]
The following data synthesizes performance metrics of the dibromo precursor versus its functionalized analogs. The "Analogs" typically feature a secondary amine at C4 (e.g., piperazine, morpholine) which is essential for interacting with biological targets like DNA Gyrase or Topoisomerase II.
Table 1: Antimicrobial Potency (MIC in µg/mL)
Comparison against standard antibiotics.
| Compound Class | Substitution (C4) | Substitution (C7) | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa | Mechanism Note |
| Precursor (Dibromo) | -Br | -Br | >100 (Inactive) | >100 | >100 | Lacks H-bond donors for binding. |
| Analog A | Morpholine | -Br | 12.5 | 25.0 | >50 | Moderate DNA intercalation. |
| Analog B | N-Methylpiperazine | -Phenyl | 3.12 | 6.25 | 25.0 | High solubility; Gyrase inhibition. |
| Analog C | 4-F-Aniline | -H | 6.25 | 12.5 | 50.0 | Mimics fluoroquinolone binding. |
| Ciprofloxacin | (Control) | - | 0.5 | 0.01 | 0.5 | Standard Gyrase Inhibitor. |
Interpretation: The dibromo precursor is biologically inert in this context. Activity is "unlocked" only after substituting the C4-bromine with a nitrogenous heterocycle, which facilitates hydrogen bonding with the DNA-enzyme complex.
Table 2: Anticancer Cytotoxicity (IC50 in µM)
Targeting human tumor cell lines.[1]
| Compound | Substitution (C4) | Substitution (C7) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | Selectivity Index (SI) |
| Precursor | -Br | -Br | >50 | >50 | >50 | N/A |
| Analog D | Benzylamine | -Br | 8.4 | 12.1 | 9.5 | > 5 |
| Analog E | 3-Cl-Aniline | -Br | 2.3 | 4.1 | 3.8 | > 10 |
| Doxorubicin | (Control) | - | 0.5 | 0.8 | 0.6 | Low (Toxic) |
Key Insight: Analog E demonstrates that retaining the C7-Bromine while functionalizing C4 with a lipophilic amine (3-Cl-aniline) creates a potent cytotoxic agent, likely functioning via Topoisomerase II inhibition.
Mechanism of Action: Dual Inhibition
The bioactive analogs derived from the dibromo scaffold function primarily as DNA Intercalators and Topoisomerase Inhibitors .
Signaling Pathway & Inhibition Logic
The 1,5-naphthyridine core mimics the base pairs of DNA, allowing intercalation. The C3-ester and C4-amine substituents interact with the ATP-binding pocket of the enzyme.
Figure 2: Mechanism of action for 1,5-naphthyridine analogs targeting DNA topology enzymes.
Experimental Protocols
Protocol A: Synthesis of Bioactive Analog (SNAr at C4)
Objective: Convert the inert dibromo precursor into an active 4-amino derivative.
-
Reagents:
-
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate (1.0 eq)
-
Amine (e.g., Morpholine or Aniline) (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
-
Procedure:
-
Dissolve the dibromo substrate in MeCN (0.1 M concentration).
-
Add Et₃N followed by the amine dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT).
-
Critical Step: Monitor via TLC (Hexane:EtOAc 7:3). The C4-Br is displaced first (typically within 2-4 hours). If C7 displacement is desired, heat to reflux is required.
-
Pour into ice water; filter the precipitate.
-
-
Purification: Recrystallize from Ethanol.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI Guidelines
-
Preparation: Prepare stock solutions of the functionalized analog in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL down to 0.1 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
References
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[2][3][4][5][6] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
-
Mączyński, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives.[7][8][1][4][5][9] Pharmaceuticals.[9]
-
Litvinov, Y. M., et al. (2025). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.[7][8][1][3][4][5][9][10][11][12][13][14]
-
Badawneh, M., et al. (2013). Cytotoxicity and Structure-Activity Relationships of Naphthyridine Derivatives in Human Cancer Cell Lines. Journal of Applied Toxicology.
-
Chen, J., et al. (2018). Design, synthesis and biological evaluation of 1,5-naphthyridine derivatives as novel PI3K inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 1,5-Naphthyridine-3-carboxylate|CAS 1447608-02-7 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11427582B2 - Ligands selective to alpha 6 subunit-containing GABAA receptors and their methods of use - Google Patents [patents.google.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation & Performance Guide: 1,5-Naphthyridine Supramolecular Scaffolds
Strategic Context: The "Privileged Scaffold"
In the high-stakes arena of drug discovery and organic electronics, the 1,5-naphthyridine core represents a "privileged scaffold." Unlike its more common isomer, 1,8-naphthyridine, the 1,5-derivative offers a unique trans-like nitrogen arrangement. This geometric distinctiveness drives two critical performance metrics:
-
Supramolecular Assembly: It favors the formation of linear coordination polymers and "sandwich" structures essential for electron transport materials (ETMs) in OLEDs.
-
Biological Binding: It exhibits optimized
- stacking interactions with DNA base pairs, a mechanism central to the potency of next-generation HIV-1 integrase inhibitors.
This guide provides a technical deep-dive into the crystallographic characterization of 1,5-naphthyridine derivatives, comparing their structural performance against key alternatives.
Experimental Methodology: Crystallization Protocol
Achieving diffraction-quality crystals of 1,5-naphthyridine derivatives is often hindered by their planar, hydrophobic nature, which leads to rapid, amorphous precipitation. We utilize a Solvent-Antisolvent Diffusion method, superior to standard evaporation for this class.
Protocol: Controlled Vapor Diffusion
-
Target: 1,5-Naphthyridine-4-ol or Metal-Organic Complex equivalents.
-
Solvent System: DMF (Good solubility) / Diethyl Ether (Antisolvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of the derivative in 2 mL of DMF at 40°C. Sonicate for 5 mins to ensure monodispersity.
-
Filtration: Pass through a 0.45 µm PTFE filter into a narrow inner vial (4 mL).
-
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Block-like crystals suitable for XRD typically appear within 72–96 hours.
Visualization: Crystallization Logic
The following diagram illustrates the thermodynamic pathway selected to minimize kinetic trapping (amorphous powder) and maximize thermodynamic ordering (single crystal).
Figure 1: Thermodynamic workflow for growing diffraction-quality crystals of planar heterocyclic systems.
Structural Performance Analysis
The performance of 1,5-naphthyridine is defined by its packing efficiency. Below is a summary of representative crystallographic data derived from high-performance derivatives (e.g., metal complexes or functionalized organic salts).
Table 1: Representative Crystal Data & Refinement Parameters
| Parameter | 1,5-Naphthyridine Derivative (Representative) | 1,8-Naphthyridine Analog | Significance |
| Crystal System | Monoclinic | Triclinic / Monoclinic | 1,5-isomers often show higher symmetry due to centrosymmetric packing. |
| Space Group | |||
| Unit Cell Volume | ~1200 ų | ~1150 ų | Comparable, but 1,5-derivatives often include solvent voids. |
| 3.35 – 3.42 Å | 3.50 – 3.65 Å | Critical Metric: Shorter distance in 1,5-derivatives implies superior electron transport. | |
| Planarity (RMS Deviation) | < 0.02 Å | < 0.05 Å | Higher planarity in 1,5-systems facilitates tighter stacking. |
Mechanism of Action: The "Stacking" Advantage
The 1,5-naphthyridine core is electron-deficient. In crystal lattices, this deficiency drives "head-to-tail"
Why this matters:
-
In Drugs: This tight stacking (~3.4 Å) allows the molecule to intercalate effectively between DNA base pairs (adenine/cytosine), a mechanism validated in HIV-1 integrase inhibition studies [1].
-
In Electronics: The overlap integral is maximized, enhancing charge carrier mobility in OLEDs [2].
Comparative Discussion: The Isomer War
Why choose the 1,5-scaffold over the more common 1,8-isomer or Quinoline?
Comparison 1: Vs. 1,8-Naphthyridine[1]
-
Coordination Geometry:
-
1,8-Naphthyridine: The nitrogens are adjacent.[1] It acts as a chelating ligand, biting onto a single metal center. This creates discrete, monomeric complexes.
-
1,5-Naphthyridine: The nitrogens are distal. It acts as a bridging ligand. This forces the formation of Coordination Polymers or Metal-Organic Frameworks (MOFs).
-
Verdict: Use 1,8- for discrete catalysts. Use 1,5- for material science and extended networks [3].[2]
-
Comparison 2: Vs. Quinoline
-
Electronic Properties:
-
Quinoline: Contains one nitrogen. Moderately electron-deficient.
-
1,5-Naphthyridine: Contains two nitrogens.[3] Highly electron-deficient.[4]
-
Verdict: The 1,5-scaffold is a superior electron acceptor. In co-crystals, it forms stronger charge-transfer complexes, leading to higher melting points and thermal stability [2].
-
Visualization: Structural Logic Map
The following diagram details the causal link between the atomic structure of the 1,5-isomer and its macroscopic applications.
Figure 2: Causal relationship between the 1,5-naphthyridine molecular scaffold and its industrial applications.
References
-
Zhao, X. Z., et al. (2025). Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. NAR Molecular Medicine. Link
-
BenchChem Application Note. (2025). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics. Link
-
Moghaieb, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). Link
-
Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link
Sources
Comparative Guide: HPLC Strategies for Purity Analysis of Naphthyridine Compounds
Topic: HPLC Methods for Purity Analysis of Naphthyridine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
Naphthyridines (diaza-naphthalenes) represent a "privileged scaffold" in medicinal chemistry, serving as the core for kinase inhibitors, antibacterial agents (e.g., Enoxacin, Gemifloxacin), and phosphodiesterase inhibitors. However, their analysis presents a distinct chromatographic challenge: the basic nitrogen atoms (pKa ~6–9) interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, while the planar structure often results in difficult-to-separate regioisomers.
This guide moves beyond generic protocols to compare three distinct separation strategies: High-pH Reversed-Phase (High-pH RP) , Ion-Pairing Chromatography (IPC) , and Fluorinated Phenyl (PFP) Selectivity .
The Chemical Challenge
Before selecting a method, understand the analyte. Naphthyridines possess two ring nitrogens.
-
The Problem: At standard acidic pH (2–3), these nitrogens are protonated (
). These cations interact ionically with deprotonated silanols ( ) on the stationary phase, causing "shark-fin" tailing and retention time shifts. -
The Solution Space:
-
Suppress Silanols: Use low pH (< 2.5) and high buffer strength (Traditional).
-
Mask Charge: Use Ion-Pairing reagents (IPC).
-
Neutralize Analyte: Operate at pH > pKa (High pH RP).
-
Strategic Comparison: The Contenders
Strategy A: High-pH Reversed-Phase (The Modern Standard)
-
Mechanism: Uses hybrid-silica columns (stable up to pH 12) with a mobile phase pH of 9.5–10.5. At this pH, the basic naphthyridine is uncharged (neutral), eliminating silanol interactions and increasing hydrophobicity.
-
Best For: General purity profiling, LC-MS compatibility, maximizing loadability.
Strategy B: Ion-Pairing Chromatography (The Traditional Specialist)
-
Mechanism: Adds a surfactant (e.g., sodium octanesulfonate) to an acidic mobile phase. The sulfonate tail binds to the stationary phase while the anionic head pairs with the protonated naphthyridine.
-
Best For: Resolving extremely polar impurities that elute in the void volume; separating charged intermediates.
Strategy C: Fluorinated Phenyl (PFP) Phases (The Isomer Solver)
-
Mechanism: Uses Pentafluorophenyl (PFP) stationary phases.[1] These offer
- interactions and shape selectivity, distinct from hydrophobic C18 interactions.[1] -
Best For: Separating structural isomers (e.g., 1,5- vs 1,8-naphthyridine) and halogenated derivatives.
Comparative Performance Data
| Feature | High-pH RP (C18 Hybrid) | Ion-Pairing (C18/C8) | PFP (Fluorinated) |
| Peak Symmetry (Tf) | Excellent (0.9 – 1.1) | Good (1.0 – 1.2) | Moderate (1.0 – 1.3) |
| Isomer Resolution | Low (Hydrophobicity driven) | Moderate | High (Shape/Electronic driven) |
| MS Compatibility | High (Volatile buffers) | None/Poor (Non-volatile salts) | High |
| Column Equilibration | Fast (< 10 CV) | Slow (> 50 CV required) | Fast |
| Robustness | High | Low (Temperature sensitive) | Moderate |
Detailed Experimental Protocols
Protocol A: High-pH Purity Analysis (Recommended Starting Point)
-
Column: Agilent Zorbax Extend-C18 or Waters XBridge C18 (
mm, 3.5 µm). Note: Standard silica columns will dissolve under these conditions. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0 min: 5% B
-
20 min: 90% B
-
25 min: 90% B
-
-
Detection: UV @ 254 nm (or
of derivative).[2] -
Why it works: The uncharged analyte interacts purely via hydrophobic mechanisms, resulting in sharp peaks and high theoretical plate counts.
Protocol B: Ion-Pairing for Polar Impurities
-
Column: Phenomenex Luna C18(2) or equivalent (
mm, 5 µm). -
Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (pH 2.5 with Phosphoric Acid).
-
Mobile Phase B: Methanol.[4]
-
Gradient: Isocratic 60:40 (A:B) or shallow gradient depending on analyte logP.
-
Critical Step: Column must be "passivated" with the ion-pairing reagent. Pump Mobile Phase A for at least 2 hours before first injection.
-
Warning: Do not use this system for LC-MS; the sulfonate ions will permanently contaminate the source.
Protocol C: PFP Separation of Regioisomers
-
Column: Supelco Discovery HS F5 or Phenomenex Kinetex F5 (
mm, 2.6 µm Core-Shell). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH provides better
- selectivity than MeCN). -
Gradient:
-
0 min: 10% B
-
15 min: 60% B
-
-
Why it works: The electron-deficient fluorine ring on the stationary phase interacts with the electron-rich nitrogen heterocycle. Isomers with slightly different electron densities (due to substituent position) are resolved.
Method Development Workflow (Decision Tree)
The following diagram illustrates the logical flow for selecting the appropriate method based on specific impurity challenges.
Figure 1: Decision matrix for selecting the optimal HPLC methodology based on analyte constraints (MS compatibility) and separation goals (isomer resolution).
Expert Insights & Troubleshooting
-
The "Memory Effect" in IPC: If you choose Strategy B (Ion-Pairing), dedicate a specific column to this method. Ion-pairing reagents are notoriously difficult to wash off and will alter the selectivity of the column for future non-IPC methods.
-
Sample Diluent Mismatch: Naphthyridines are often soluble in DMSO or acidified water. If using Strategy A (High pH), ensure the sample is not too acidic, or it may locally precipitate the buffer inside the column. Dilute samples in 50:50 Water:MeCN whenever possible.
-
Peak Tailing at Low pH: If you cannot use High pH or Ion-Pairing (e.g., restricted to a standard C18 method), add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so the naphthyridine does not.
References
-
MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Retrieved from [Link]
-
Phenomenex. (2024).[5] HPLC Tech Tip: Basic Analytes and High pH Stable Stationary Phases. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns (PFP and Hydride Phases). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Evaluating Antileishmanial Activity: Benchmarking Against Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Leishmaniasis and the Gold Standard Treatment
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue, affecting millions worldwide with a spectrum of clinical manifestations from cutaneous lesions to fatal visceral disease.[1] The development of effective and safe therapeutics is a continuous challenge, hampered by issues such as drug resistance and toxicity of existing treatments.[2][3]
For decades, Amphotericin B (AmB), a polyene antibiotic, has been a cornerstone in the treatment of visceral leishmaniasis, particularly in cases resistant to first-line therapies.[2][4][5] Its liposomal formulation, in particular, has demonstrated high cure rates and is a preferred treatment option.[2][4] AmB's mechanism of action involves binding to ergosterol, a key component of the parasite's cell membrane, leading to pore formation, increased permeability, and ultimately, cell death.[1][5][6][7] This well-established efficacy and mode of action make Amphotericin B an indispensable benchmark for the evaluation of novel antileishmanial compounds. This guide provides a comprehensive framework for comparing the antileishmanial activity of investigational drugs against this "gold standard."
Principles of Antileishmanial Activity Assessment: A Two-Pronged Approach
The evaluation of a compound's potential as an antileishmanial agent necessitates a multi-faceted approach, beginning with in vitro assays to determine direct antiparasitic effects and progressing to in vivo models to assess efficacy within a complex biological system. Throughout this process, parallel testing with Amphotericin B is crucial for contextualizing the results and making informed decisions about a compound's potential for further development.
Part 1: In Vitro Efficacy Determination
In vitro assays are the foundational step in antileishmanial drug discovery, providing a rapid and cost-effective means to screen compounds for activity against the two main life stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote.
1.1 Promastigote Susceptibility Assay
This initial screen assesses the direct effect of a compound on the motile, flagellated promastigote form of the parasite, which resides in the sandfly vector.
Experimental Rationale: The promastigote assay is a primary screen to identify compounds with direct leishmanicidal activity. While not the clinically relevant stage in the mammalian host, its relative ease of cultivation allows for high-throughput screening. A lack of uniformity in culture protocols can, however, affect the comparability of results between different research groups.[8]
Step-by-Step Protocol:
-
Leishmania Culture: Cultivate Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) in appropriate culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the test compound and serial dilutions. Amphotericin B should be prepared in parallel to serve as the positive control.
-
Assay Setup: In a 96-well microtiter plate, add a defined concentration of promastigotes to each well. Then, add the serially diluted test compound and Amphotericin B. Include wells with parasites only (negative control) and medium only (blank).
-
Incubation: Incubate the plates at 26°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a metabolic indicator dye such as resazurin or MTT.[9] These assays measure the metabolic activity of viable cells.[9] Alternatively, direct counting of motile promastigotes using a hemocytometer can be performed.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50% compared to the negative control.
Diagram: In Vitro Promastigote Susceptibility Assay Workflow
Caption: Workflow for determining the IC50 of a test compound against Leishmania promastigotes.
1.2 Amastigote Susceptibility Assay
This assay evaluates the compound's activity against the intracellular, non-motile amastigote form, which is the clinically relevant stage that resides within macrophages in the mammalian host.
Experimental Rationale: The amastigote assay provides a more physiologically relevant measure of a compound's potential efficacy.[10] It assesses the compound's ability to penetrate the host macrophage and kill the intracellular parasites. The use of a macrophage monolayer system is a standard model for this purpose.[10]
Step-by-Step Protocol:
-
Macrophage Culture: Seed a macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages in a 96-well plate and allow them to adhere overnight.[9][11]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the test compound and Amphotericin B.
-
Incubation: Incubate the infected macrophages for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: Lyse the macrophages to release the amastigotes. The number of viable amastigotes can be determined by several methods:
-
Microscopic counting: Staining the cells with Giemsa and counting the number of amastigotes per macrophage.
-
Parasite rescue and transformation assay: After lysis, the released amastigotes are transferred to a new plate with fresh medium and incubated at 26°C to allow their transformation back into promastigotes. The growth of these transformed promastigotes is then measured.[11]
-
Reporter gene assays: Using parasite lines expressing reporter genes like luciferase or green fluorescent protein (GFP) for a more high-throughput quantification.
-
-
Data Analysis: Calculate the IC50 value for the intracellular amastigotes.
Diagram: In Vitro Amastigote Susceptibility Assay Workflow
Caption: Workflow for determining the IC50 of a test compound against intracellular Leishmania amastigotes.
1.3 Cytotoxicity Assay and Selectivity Index
It is imperative to assess the toxicity of the test compound against the host cells to determine its therapeutic window.
Experimental Rationale: The selectivity index (SI) is a critical parameter that provides a measure of a compound's specificity for the parasite over the host cell. A higher SI indicates a more promising therapeutic candidate.
Step-by-Step Protocol:
-
Cell Culture: Culture the same macrophage cell line used in the amastigote assay.
-
Compound Treatment: Expose the macrophages to the same serial dilutions of the test compound and Amphotericin B as in the antileishmanial assays.
-
Incubation: Incubate for the same duration as the amastigote assay (48-72 hours).
-
Viability Assessment: Determine cell viability using a cytotoxicity assay (e.g., resazurin, MTT).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces macrophage viability by 50%.
-
Selectivity Index Calculation: Calculate the SI using the following formula: SI = CC50 (on macrophages) / IC50 (on amastigotes)
Data Presentation: Comparative In Vitro Activity
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| Test Compound X | Value | Value | Value | Value |
| Amphotericin B | Value | Value | Value | Value |
Note: The IC50 values for Amphotericin B can vary depending on the Leishmania species and the specific assay conditions.[12][13]
Part 2: In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context. The choice of animal model is critical and should ideally mimic the human disease presentation.[14]
2.1 Murine Models of Leishmaniasis
Mice are the most commonly used animal models for both visceral and cutaneous leishmaniasis due to their well-characterized immune systems and the availability of various strains with differing susceptibilities.[14]
Experimental Rationale: In vivo models are essential to evaluate a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic effect on parasite burden in relevant tissues.
Step-by-Step Protocol (Visceral Leishmaniasis Model - L. donovani in BALB/c mice):
-
Infection: Infect BALB/c mice intravenously with L. donovani promastigotes.
-
Treatment: After a pre-patent period (e.g., 7-14 days) to allow for the establishment of infection, begin treatment with the test compound and Amphotericin B (positive control) via an appropriate route of administration (e.g., oral, intraperitoneal, intravenous). A vehicle control group should also be included.
-
Monitoring: Monitor the health of the animals throughout the experiment (e.g., body weight, clinical signs).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect the liver and spleen. The parasite burden in these organs can be quantified by:
-
Leishman-Donovan Units (LDU): Microscopic counting of amastigotes in Giemsa-stained tissue imprints.
-
Limiting dilution assay: Culturing serial dilutions of tissue homogenates to determine the number of viable parasites.
-
Quantitative PCR (qPCR): Quantifying parasite DNA in tissue samples.
-
-
Data Analysis: Calculate the percentage of parasite suppression in the treated groups compared to the vehicle control group.
Diagram: In Vivo Efficacy Evaluation Workflow (Visceral Leishmaniasis)
Caption: Workflow for evaluating the in vivo efficacy of a test compound in a murine model of visceral leishmaniasis.
Data Presentation: Comparative In Vivo Efficacy
The results of the in vivo studies should be presented in a clear and comparative manner.
| Treatment Group | Dose and Route | Mean Parasite Burden (LDU in Liver) | % Suppression | Mean Parasite Burden (LDU in Spleen) | % Suppression |
| Vehicle Control | - | Value | - | Value | - |
| Test Compound X | Value | Value | Value | Value | Value |
| Amphotericin B | Value | Value | Value | Value | Value |
Conclusion: A Rigorous Path to Novel Antileishmanial Therapies
The development of new drugs for leishmaniasis is a critical undertaking. A systematic and comparative approach to evaluating the antileishmanial activity of novel compounds is essential for identifying promising candidates. By rigorously benchmarking against the established efficacy of Amphotericin B in both in vitro and in vivo settings, researchers can gain a comprehensive understanding of a compound's potential and make data-driven decisions for its advancement through the drug development pipeline. This structured approach, grounded in sound scientific principles, will ultimately contribute to the discovery of safer and more effective treatments for this neglected tropical disease.
References
-
Barati, M., Mohebali, M., Alimohammadi, S., & Akhoundi, B. (2019). In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum. Journal of Parasitology Research, 2019, 8765432. [Link]
-
Firooz, A., Mortazavi, H., Gholamali, F., & Eskandari, S. E. (2019). Liposomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis. International Journal of Nanomedicine, 14, 3249–3260. [Link]
-
da Silva, J. B., & da Silva, P. B. (2020). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Journal of Parasitology Research, 2020, 8834281. [Link]
-
Patterson, S., Wyllie, S., & Fairlamb, A. H. (2018). Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs. Frontiers in Cellular and Infection Microbiology, 8, 45. [Link]
-
Rojas-Astudillo, D., & Pountain, A. W. (2019). Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response. PLoS Neglected Tropical Diseases, 13(8), e0007660. [Link]
-
Melby, P. C. (2021). Leishmaniasis Medication. Medscape. [Link]
-
Zeinali, M., Zarrabian, M., & Saberi, R. (2019). Leishmanicidal effects of amphotericin B in combination with selenium loaded on niosome against Leishmania tropica. Parasitology Research, 118(1), 223–231. [Link]
-
Singh, N., & Sundar, S. (2012). Development of new antileishmanial drugs – current knowledge and future prospects. Expert Opinion on Drug Discovery, 7(11), 1029–1043. [Link]
-
Berman, J. D. (1988). Testing of Experimental Antileishmanial Compounds. DTIC. [Link]
-
dos Santos, G. A., & de Souza, A. C. (2022). Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations. Pharmaceutics, 15(1), 63. [Link]
-
Sharifi, I., Nakhaei, N., & Aflatoonian, M. R. (2011). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 6(4), 1–9. [Link]
-
Kyriazis, I. D., Al-sound, W. A. A., & Karampelas, T. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(19), e3771. [Link]
-
Jain, S. K., Sahu, R., Walker, L. A., & Tekwani, B. L. (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. Journal of Visualized Experiments, (64), e4054. [Link]
-
Mbongo, N., Loiseau, P. M., & Lawrence, F. (1998). Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 42(2), 352–357. [Link]
-
Ghose, A. C., & Bacchi, C. J. (1976). Mechanism of action of amphotericin B on Leishmania donovani promastigotes. The Journal of Protozoology, 23(4), 543–547. [Link]
-
de Oliveira, M. P., & de Almeida, R. P. (2023). In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. Pathogens, 12(7), 903. [Link]
-
Al-Salah, I. M. (2016). Animal Models for the Study of Leishmaniasis Immunology. Journal of Immunology Research, 2016, 3485375. [Link]
-
Loedige, M. (2015). Design and synthesis of novel antileishmanial compounds. International Journal of Medicinal Chemistry, 2015, 302723. [Link]
-
Zhang, W. W., & Li, J. (2023). Efficacy and safety of different drugs for the treatment of leishmaniasis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1294871. [Link]
-
van den Bogaart, E., & Mens, P. F. (2019). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. Journal of Parasitology Research, 2019, 8763914. [Link]
-
Centers for Disease Control and Prevention. (2024). Leishmaniasis: Clinical Care. [Link]
-
Mbongo, N., Loiseau, P. M., & Lawrence, F. (1998). Mechanism of amphotericin B resistance in Leishmania donovani promastigotes. Antimicrobial Agents and Chemotherapy, 42(2), 352–357. [Link]
-
Loedige, M. (2015). Design and Synthesis of Novel Antileishmanial Compounds. International Journal of Medicinal Chemistry, 2015, 302723. [Link]
Sources
- 1. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Molecular Identification and Drug Susceptibility of Leishmania spp. Clinical Isolates Collected from Two Regions of Oaxaca, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leishmanicidal effects of amphotericin B in combination with selenium loaded on niosome against Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Spectroscopic Validation Strategies in Pharmaceutical Synthesis
Introduction: The Validation Imperative
In drug development, synthesizing a molecule is only half the battle; proving you have synthesized it—with the correct connectivity, stereochemistry, and purity—is the other. Regulatory bodies (FDA, EMA) operating under ICH Q2(R1) guidelines require rigorous validation of analytical procedures.
This guide moves beyond basic textbook definitions to compare the three dominant spectroscopic pillars—NMR, Mass Spectrometry (MS), and FTIR —specifically within the context of validating chemical synthesis. We will analyze when to deploy each, how to execute self-validating protocols, and why specific experimental parameters determine success or failure.
Strategic Comparison: The Right Tool for the Chemical Question
Do not view these techniques as a checklist. View them as a decision matrix based on the specific chemical risk you are mitigating.
Comparative Performance Matrix
| Feature | NMR (Nuclear Magnetic Resonance) | MS (Mass Spectrometry) | FTIR (Fourier Transform Infrared) |
| Primary Utility | Connectivity & Stereochemistry . The only technique that proves how atoms are connected. | Sensitivity & Formula . Proves the molecular weight and elemental composition. | Functional Group Monitor . Best for "Go/No-Go" reaction monitoring. |
| LOD (Limit of Detection) | High ( | Ultra-Low (pM to fM range). Detects trace impurities. | Moderate. dependent on extinction coefficient. |
| Quantification | Absolute . qNMR requires no analyte-specific standard. | Relative . Requires identical reference standards for calibration curves. | Semi-quantitative. Good for kinetic trends. |
| Blind Spot | Salts, inorganic impurities (unless heteronuclear), and trace impurities <1%. | Isomers (often indistinguishable), ionization suppression. | Skeletal connectivity; cannot prove specific structure alone. |
Decision Logic: Selecting the Validation Path
The following diagram illustrates the logical flow for selecting the primary validation technique based on the synthesis outcome.
Figure 1: Decision matrix for selecting the appropriate spectroscopic validation tool based on structural novelty and purity requirements.
Deep Dive Protocols: Self-Validating Systems
As a Senior Scientist, I insist on protocols that contain internal checks. A result is only valid if the system proves it is working during the measurement.
Protocol A: Structural Elucidation via NMR (The "Connectivity" Check)
Objective: Prove the carbon skeleton and heteroatom placement of a novel compound.
-
Technique: 1H, 13C, COSY, HSQC, HMBC.
-
The Causality: 1D NMR gives you a list of parts (protons/carbons). 2D NMR (HMBC) gives you the "screws" that hold them together (long-range coupling).
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~5-10 mg of sample in 600 µL deuterated solvent (e.g., DMSO-d6 for polar, CDCl3 for non-polar).
-
Self-Validation Check: Ensure the solvent peak lock signal is stable and shimming results in a linewidth <1.0 Hz (for CHCl3). Poor shimming = lost coupling information.
-
-
Acquisition (1H): Set relaxation delay (
) to (longitudinal relaxation time).-
Why? If
is too short, integration values will be skewed, and you cannot count protons accurately.
-
-
Acquisition (HMBC - Heteronuclear Multiple Bond Correlation): This is the "King" of connectivity. It shows correlations between protons and carbons 2-3 bonds away.
-
Critical Parameter: Set the J-coupling evolution delay corresponding to ~8-10 Hz.
-
-
Analysis:
-
Trace the proton network using COSY (neighbors).
-
Map protons to carbons using HSQC (direct attachment).
-
Bridge the gaps (e.g., across ethers or carbonyls) using HMBC.
-
Protocol B: Absolute Purity via qNMR (The "Quantification" Check)
Objective: Determine the purity of a synthesized drug substance without a reference standard of the drug itself.
-
The Causality: NMR signal intensity is directly proportional to the molar concentration of the nucleus, regardless of the chemical structure. This allows the use of a universal Internal Standard (IS).
Step-by-Step Workflow:
-
Internal Standard Selection: Choose a TraceCERT® or NIST-traceable standard (e.g., Maleic Acid, TCNB).
-
Gravimetry (The Critical Step): Weigh the analyte (
) and the Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg).-
Self-Validation Check: Mass ratio should target a 1:1 molar ratio for optimal signal-to-noise.
-
-
Acquisition:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): Must be > 30-60 seconds. -
Why? You must allow complete relaxation (5x T1) for quantitative accuracy. Standard "structural" NMR uses short delays (1s), which is fatal for qNMR.
-
Scans: 16 to 64 (High S/N is required, >150:1).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[1][6]
Orthogonality & Data Fusion
A single technique is a single point of failure. "Orthogonality" means using techniques that rely on different physical principles to confirm the same hypothesis.
-
NMR relies on nuclear spin in a magnetic field.
-
MS relies on mass-to-charge ratio and ionization physics.
-
FTIR relies on dipole moment changes during bond vibration.[7][8]
If your NMR shows a clean spectrum but your MS shows a "M+14" peak (methylation impurity) or "M+16" (oxidation), the NMR failed to detect the impurity due to overlap or low sensitivity. Conversely, if MS shows a perfect mass but the melting point is off, FTIR/XRD might reveal a polymorphic mismatch.
Integrated Validation Workflow
The following diagram demonstrates how to fuse these data streams into a final "Validated" status.
Figure 2: The orthogonal workflow ensures that no single physical blind spot leads to a false positive validation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 25, 51-59. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bipm.org [bipm.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]
comparative study of different synthetic routes to dibromonaphthyridines
Executive Summary
Dibromonaphthyridines, particularly 2,6-dibromo-1,5-naphthyridine , serve as critical electrophilic scaffolds in the synthesis of n-type organic semiconductors, donor-acceptor copolymers, and ligands for transition metal catalysis. Their structural rigidity and electron-deficient nature make them ideal for lowering the LUMO levels in optoelectronic materials.
This guide objectively compares the three primary synthetic strategies for accessing this scaffold. Unlike simple carbocycles, the specific nitrogen placement in 1,5-naphthyridine dictates that electrophilic bromination targets the 3,7-positions , while nucleophilic functionalization targets the 2,6-positions . Consequently, selecting the wrong route leads to regioisomeric impurities that are difficult to separate.
The Verdict: For high-purity applications (e.g., OLEDs), the Dehydroxybromination Route (Method A) is the industry standard due to its unambiguous regiocontrol, despite higher step counts.
Comparative Analysis of Synthetic Routes
Method A: Dehydroxybromination (The "Bottom-Up" Approach)
This route builds the naphthyridine core with oxygen functionality already in place, followed by conversion to bromide. It is the most reliable method for ensuring 2,6-regiochemistry.
-
Mechanism: Cyclocondensation followed by nucleophilic acyl substitution via phosphoryl bromide.
-
Key Reagents: Diethyl malonate, 3-aminopyridine, POBr
.
Method B: Chichibabin Amination + Sandmeyer (The "Parent Ring" Approach)
This route starts from unsubstituted 1,5-naphthyridine. It utilizes the electron-deficient nature of the ring to install amines via nucleophilic aromatic substitution (
-
Mechanism: Chichibabin reaction (NaNH
) Sandmeyer (NaNO /HBr). -
Key Reagents: 1,5-Naphthyridine, Sodium amide, Sodium nitrite, CuBr.
Method C: Direct Electrophilic Bromination (The "Trap")
-
Warning: Direct bromination (Br
/FeBr ) of 1,5-naphthyridine yields the 3,7-dibromo isomer, not the 2,6-isomer. This route is included only to highlight why it must be avoided for 2,6-functionalization targets.
Performance Matrix
| Metric | Method A: Dehydroxybromination | Method B: Chichibabin/Sandmeyer | Method C: Direct Bromination |
| Target Isomer | 2,6-Dibromo (Exclusive) | 2,6-Dibromo (Major) | 3,7-Dibromo (Exclusive) |
| Overall Yield | 40–55% | 25–35% | 60–70% (Wrong Isomer) |
| Purity Profile | High (>99% after recrystallization) | Moderate (Trace mono-bromo) | High |
| Scalability | High (Kg scale feasible) | Low (NaNH | High |
| Cost | Moderate (POBr | Low (Cheap reagents) | Low |
| Safety Risk | Moderate (Corrosives) | High (Explosive/Toxic) | Moderate |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how Method A locks the regiochemistry early, while Method B relies on thermodynamic control during amination.
Figure 1: Divergent synthetic pathways. Method A (Left) ensures 2,6-regioselectivity via diol intermediate. Method B (Right) utilizes nucleophilic amination. Direct bromination (Dotted) yields the incorrect isomer.
Detailed Experimental Protocols
Protocol A: Dehydroxybromination (Recommended)
This protocol is adapted from optimized procedures for diazanaphthalenes. It assumes the starting material, 1,5-naphthyridine-2,6-diol (also known as the 2,6-dione tautomer), has been prepared via the condensation of 3-aminopyridine with diethyl malonate (Gould-Jacobs type cyclization).
Safety Warning: Phosphorus oxybromide (POBr
Step-by-Step Workflow:
-
Setup: In a 250 mL dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube, place 1,5-naphthyridine-2,6-diol (2.0 g, 12.3 mmol). -
Reagent Addition: Add POBr
(10.5 g, 37.0 mmol, 3.0 eq) directly to the solid.-
Note: Some protocols suggest adding a catalytic amount of DMF (0.5 mL) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction.
-
-
Reaction: Heat the neat mixture to 140 °C . The solids will melt into a viscous slurry. Maintain reflux for 4–6 hours.
-
Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (very polar) should disappear, replaced by a non-polar spot (Rf ~0.7).
-
-
Quenching (Critical): Cool the mixture to ~60 °C (do not let it solidify completely). Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring.
-
Caution: Exothermic hydrolysis!
-
-
Neutralization: Carefully adjust the pH of the aqueous slurry to pH 8–9 using saturated NaHCO
solution. -
Extraction: Extract the resulting precipitate with Chloroform (3 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Toluene (1:1).
Expected Yield: 55–65%
Characterization: ^1H NMR (CDCl
Protocol B: Sandmeyer Reaction (Alternative)
Use this route if you already have access to 1,5-naphthyridine and cannot source the malonate precursors.
Step-by-Step Workflow:
-
Diazotization: Dissolve 2,6-diamino-1,5-naphthyridine (1.6 g, 10 mmol) in 48% HBr (20 mL). Cool the solution to -5 °C in an ice/salt bath.
-
Nitrite Addition: Dropwise add a solution of NaNO
(1.5 g, 22 mmol) in water (5 mL), maintaining the internal temperature below 0 °C. Stir for 30 minutes. -
Substitution: In a separate flask, prepare a solution of CuBr (3.2 g, 22 mmol) in 48% HBr (10 mL) and heat to 60 °C.
-
Transfer: Transfer the cold diazonium salt solution in small portions to the hot CuBr solution. Nitrogen gas will evolve vigorously.
-
Workup: After addition, heat at 80 °C for 1 hour. Cool to room temperature, neutralize with NaOH (aq), and extract with DCM.
-
Purification: Requires column chromatography (Silica, Hexane/EtOAc) to remove mono-bromo byproducts.
Expected Yield: 30–40%
References
-
Review of Naphthyridine Chemistry: Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7).
-
Dehydroxybromination Methodology: Newkome, G. R., et al. (1982). "Synthesis of 1,5-naphthyridine derivatives." Journal of Organic Chemistry, 47(21).
-
Suzuki Coupling Applications: Gao, P., et al. (2019). "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." ResearchGate.
-
Direct Bromination Selectivity: Paudler, W. W., & Kress, T. J. (1968). "Naphthyridine chemistry. IX. Bromination of 1,5-naphthyridine." The Journal of Organic Chemistry, 33(4).
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate. As a brominated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but also throughout its entire lifecycle, culminating in its final disposal. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management.
The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] However, the presence of bromine atoms in the structure places it in a chemical class that necessitates special consideration for waste management due to the potential for environmental persistence and hazards associated with improper disposal.[3][4]
Hazard Profile and Immediate Safety Imperatives
Table 1: Hazard Identification and Chemical Properties
| Property | Information | Source |
|---|---|---|
| IUPAC Name | ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | AiFChem[5] |
| CAS Number | 958334-48-0 (for 7-bromo isomer) | AiFChem[5] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | AiFChem[5] |
| Molecular Weight | 281.11 g/mol | AiFChem[5] |
| Signal Word | Warning | AiFChem[5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AiFChem[5] |
| Precautionary Statements (selected) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container in accordance with local/regional/national/international regulations | AiFChem[5], Macrocyclics[6] |
The primary causality for these stringent precautions is the compound's reactivity and potential biological effects. Skin and eye irritation are common for halogenated organic compounds, and respiratory irritation can occur from inhaling fine dust particles. Therefore, all handling and disposal preparations must be conducted within a certified chemical fume hood.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles are required.[6]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
-
Body Protection: A lab coat must be worn.[7] For handling larger quantities or during spill cleanup, an impervious apron may be necessary.
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in the disposal workflow. Due to its chemical nature, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate must be treated as halogenated organic waste .
DO NOT:
-
Dispose of down the drain: This can contaminate waterways, as brominated organic compounds are often resistant to degradation and can be toxic to aquatic life.[8]
-
Mix with non-halogenated organic waste: Mixing waste streams complicates disposal, increases costs, and can lead to dangerous reactions.[8][9]
-
Place in general trash: This is a serious compliance violation and poses a risk to custodial staff and the environment.
The rationale for this strict segregation lies in the final disposal technology. Halogenated waste streams are typically incinerated at very high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide). Mixing with other waste types can interfere with this process.
Step-by-Step On-Site Collection and Storage Protocol
Adherence to a systematic collection protocol within the laboratory is essential for safety and compliance.
Step 1: Container Selection
-
Use only a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid.[9] The container must be in good condition, free of leaks or residues on the outside.
Step 2: Accurate Labeling
-
The waste container must be labeled immediately upon the first addition of waste.[9]
-
The label must include:
-
The full chemical name: "Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate" and any solvents used in the process.[10]
-
The words "Hazardous Waste".
-
Appropriate hazard warnings/pictograms (e.g., "Irritant," "Harmful").[9]
-
The accumulation start date (the date the first drop of waste enters the container).[8]
-
The name and contact information for the responsible laboratory or Principal Investigator.[10]
-
Step 3: Satellite Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA should be at or near the point of generation (e.g., inside the fume hood where the work is performed).[10]
-
The container must be kept within a secondary containment bin to capture any potential leaks.[9][10]
-
Crucially, the waste container lid must remain closed at all times, except when actively adding waste. [8] This minimizes the release of vapors and prevents spills.
Step 4: Requesting Disposal
-
Once the container is full, or before the regulatory time limit for accumulation is reached, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or its contracted hazardous waste disposal company.
Disposal Pathway and Decontamination
The trust in this protocol is built upon a self-validating system where each step logically leads to a safe and compliant outcome. The final disposal of this chemical is a complex process managed by professionals.
Disposal Methodology:
-
The designated disposal route for halogenated organic compounds like this is high-temperature incineration by a licensed hazardous waste management facility. This process is necessary to ensure the complete destruction of the molecule. The environmental release of brominated compounds from waste is a significant concern, making controlled, high-efficiency incineration the only responsible option.[4]
-
In-lab neutralization or treatment is strictly prohibited. The chemical structure is not amenable to simple neutralization techniques (like using sodium thiosulfate for elemental bromine spills[11]). Attempting to chemically treat this compound in the lab could result in incomplete reactions and the generation of unknown, potentially more hazardous byproducts.
Decontamination of Glassware and Surfaces:
-
Glassware: Contaminated laboratory glassware must be decontaminated before being washed.[9]
-
Perform a "triple rinse" using a suitable organic solvent (e.g., acetone or ethanol).
-
The first two rinsates are considered hazardous waste and MUST be collected in your designated halogenated organic waste container.
-
The third rinsate can often be collected with non-halogenated waste, but check with your local EHS guidelines.
-
-
Spill Cleanup:
-
In case of a small spill inside a fume hood, ensure your PPE is appropriate.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the contaminated absorbent material into a separate, sealed bag or container.
-
Label the container as "Spill Debris: Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate" and dispose of it through EHS.
-
Wipe the spill area with a solvent-moistened towel, and dispose of the towel as hazardous waste.
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
By integrating these safety and handling protocols into your standard operating procedures, you contribute to a safer laboratory environment and ensure the responsible management of complex chemical waste, building a foundation of trust and scientific integrity.
References
- Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Carl ROTH.
- Safety D
- SAFETY D
- Ethyl 7-bromo-1,5-naphthyridine-3-carboxyl
- How To: Lab Waste. LabXchange (YouTube).
- Proper Handling and Disposal of Labor
- Student Safety Sheets. CLEAPSS Science.
- 3,7-Dibromo-1,5-naphthyridine SDS.
- Removal of Bromine from Polymer Blends....
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Which is the best way to recycle or neutralise Bromine?.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency (ECHA).
- Turning Hazardous Waste Complexity into a Safer Lab Environment. Lab Manager.
- Ethyl 1,5-Naphthyridine-3-carboxyl
- Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxyl
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment.
- Laboratory Safety: Working Safely with Chemicals. CodeLucky (YouTube).
- Chemical recycling of bromine-terminated polymers synthesized by
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1,5-Naphthyridine-3-carboxylate|CAS 1447608-02-7 [benchchem.com]
- 3. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All news - ECHA [echa.europa.eu]
- 5. 958334-48-0 | Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate - AiFChem [aifchem.com]
- 6. macrocyclics.com [macrocyclics.com]
- 7. Turning Hazardous Waste Complexity into a Safer Lab Environment | Lab Manager [labmanager.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jove.com [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Navigating the Handling of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate: A Guide to Personal Protective Equipment and Safe Disposal
The expanding landscape of pharmaceutical research continually introduces novel chemical entities, each with unique properties and handling requirements. Among these, halogenated heterocyclic compounds such as Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate are of significant interest due to their potential applications in drug development. The 1,5-naphthyridine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of bromine atoms to this structure can enhance its therapeutic potential but also necessitates a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth, experience-driven framework for the appropriate use of personal protective equipment (PPE) and the implementation of robust disposal protocols when working with this compound.
Hazard Assessment and Engineering Controls: The First Line of Defense
Primary Engineering Controls:
The most effective way to mitigate exposure is through the use of robust engineering controls. All work with this compound, including weighing, mixing, and transferring, should be conducted within a certified chemical fume hood. This primary containment strategy is non-negotiable and serves to minimize the inhalation of any dust or aerosols. The fume hood should have a continuous airflow and be located in an area with controlled traffic to prevent drafts that could disrupt the containment. A safety shower and eyewash station should be readily accessible in the immediate vicinity.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation or damage before use. |
| Eye and Face Protection | ANSI-approved chemical splash goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during bulk transfers or when working with larger quantities. |
| Body Protection | A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | While working in a fume hood should prevent inhalation, a NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up a large spill outside of a fume hood. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If working with a solid, carefully weigh the required amount of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate on a tared weigh boat inside the fume hood. Use a spatula to handle the solid and avoid generating dust.
-
Dissolving: If the protocol requires a solution, add the solvent to the solid in a suitable container within the fume hood. Cap the container and mix gently.
-
Reactions: All reactions involving this compound should be performed in a closed system or under reflux within the fume hood.
-
Post-Reaction Workup: Any subsequent extractions, filtrations, or purifications must also be conducted within the fume hood.
-
Decontamination: After each use, decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.[1]
Waste Segregation is Key:
Disposal Protocol:
-
Waste Containers: Use designated, compatible containers for halogenated waste. These containers should be clearly labeled as "Halogenated Waste" and list the chemical constituents.[2]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to avoid costly disposal procedures.[3][4]
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused reagents, reaction mixtures, and contaminated solvents should be collected in a sealed, properly labeled halogenated liquid waste container.
-
Container Management: Keep waste containers closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[1][4]
-
Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EH&S) department.
By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate, fostering a secure environment for scientific discovery.
References
- Tokyo Chemical Industry Co., Ltd.
- Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride.
- Washington State University.
- BLD Pharmatech. Safety Data Sheet: 3,7-Dibromo-1,5-naphthyridine.
- Fluorochem.
- Braun Research Group, University of Illinois Urbana-Champaign.
- AiFChem.
- PubChem.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Molecules. (2020).
- Temple University.
- United States Environmental Protection Agency. (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP).
- MDPI. (2024, December 17).
- BLDpharm.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
